molecular formula C12H13ClO B058639 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one CAS No. 123989-29-7

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Cat. No.: B058639
CAS No.: 123989-29-7
M. Wt: 208.68 g/mol
InChI Key: LRWCURGZPQWMRG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a high-purity synthetic ketone intermediate of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring a 4-chlorophenyl ring and a cyclopropyl-propyl chain, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and agrochemicals. Researchers utilize this compound as a key building block for exploring structure-activity relationships (SAR), with its cyclopropyl group often being incorporated to influence the metabolic stability and conformational rigidity of lead molecules. The chlorophenyl moiety provides a distinct electronic and steric profile, facilitating studies in cross-coupling reactions and serving as a core scaffold in heterocyclic chemistry. This reagent is strictly intended for use in laboratory research applications as a chemical reference standard and synthetic intermediate. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
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InChI

InChI=1S/C12H13ClO/c1-8(9-2-3-9)12(14)10-4-6-11(13)7-5-10/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWCURGZPQWMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542027
Record name 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
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Molecular Weight

208.68 g/mol
Source PubChem
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CAS No.

123989-29-7
Record name 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
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Record name 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
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Record name 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
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Record name 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
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Foundational & Exploratory

physical and chemical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a chemical intermediate of significant interest, primarily recognized for its role in the synthesis of potent fungicides. Its chemical structure, featuring a chlorophenyl group, a cyclopropyl moiety, and a ketone functional group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its relevance in broader biochemical pathways.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

PropertyValue
IUPAC Name This compound
CAS Number 123989-29-7
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.68 g/mol
Appearance Light yellow liquid
Density 1.18 - 1.2 ± 0.1 g/cm³
Boiling Point 310.3 ± 15.0 °C at 760 mmHg (Predicted)
Flash Point 166.7 ± 11.5 °C
Vapor Pressure 0.000607 mmHg at 25°C
Refractive Index 1.565
LogP 3.9 at 25°C and pH 8.5
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. Below are detailed methodologies for two common approaches.

Method 1: Alkylation of a Ketone Precursor

This method involves the alkylation of 4-chlorophenyl cyclopropyl methyl ketone.

  • Step 1: Preparation of 4-chlorophenyl cyclopropyl methyl ketone: This precursor can be synthesized via the reaction of cyclopropyl acetyl chloride with chlorobenzene.

  • Step 2: Alkylation: 4-chlorophenyl cyclopropyl methyl ketone is reacted with sodium hydride and methyl iodide to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

Method 2: From 1-cyclopropyl chloroethane

This synthetic pathway utilizes 1-cyclopropyl chloroethane as a starting material.

  • Step 1: Synthesis of 1-cyclopropyl chloroethane: Cyclopropyl methyl ketone is reduced to 1-cyclopropyl ethanol, which is then chlorinated to produce 1-cyclopropyl chloroethane[1].

  • Step 2: Reaction with 4-chlorophenylacetonitrile: 1-Cyclopropyl chloroethane reacts with 4-chlorophenylacetonitrile to form 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile[1].

  • Step 3: Oxidation: The resulting nitrile is then oxidized to produce 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

General Protocol for the Determination of Physical and Chemical Properties
  • Solubility Determination:

    • To a test tube containing a small, measured amount of this compound, add a measured volume of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small increments.

    • After each addition, vigorously agitate the mixture and observe for dissolution.

    • The solubility can be qualitatively determined as soluble, partially soluble, or insoluble. For quantitative analysis, continue adding the solute to a known volume of solvent until saturation is reached, then filter and weigh the undissolved material.

  • Melting Point Determination (if applicable for a solid derivative):

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[2][3][4][5]

  • Spectral Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

    • Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl), and the IR spectrum is recorded. The absorption bands indicate the presence of specific functional groups.

    • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on the common synthetic methodologies.

G cluster_start Starting Materials Cyclopropyl Precursor Cyclopropyl Precursor Intermediate Formation Intermediate Formation Cyclopropyl Precursor->Intermediate Formation Chlorophenyl Precursor Chlorophenyl Precursor Chlorophenyl Precursor->Intermediate Formation Final Product Formation Final Product Formation Intermediate Formation->Final Product Formation Purification Purification Final Product Formation->Purification Final Product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Purification->Final Product

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Action of Cyproconazole

This compound is a key intermediate in the synthesis of the fungicide cyproconazole. Cyproconazole belongs to the triazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6][7][8] The following diagram illustrates this mechanism of action.

G Acetyl-CoA Acetyl-CoA HMG-CoA Reductase Pathway HMG-CoA Reductase Pathway Acetyl-CoA->HMG-CoA Reductase Pathway Lanosterol Lanosterol HMG-CoA Reductase Pathway->Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cyproconazole Cyproconazole Inhibition Cyproconazole->Inhibition Inhibition->14-alpha-demethylase (CYP51)

Caption: Cyproconazole inhibits the 14-alpha-demethylase enzyme, disrupting ergosterol biosynthesis.

References

In-Depth Technical Guide to the Structure Elucidation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, with the chemical formula C₁₂H₁₃ClO, is a significant chemical intermediate.[1][2] Its primary application lies in the agrochemical industry as a precursor for the synthesis of cyproconazole, a broad-spectrum fungicide used to protect a variety of crops.[3][4] The purity and structural integrity of this intermediate are crucial for the efficacy and safety of the final fungicidal product. Therefore, its thorough characterization is of utmost importance. This guide aims to provide a detailed technical resource for researchers and professionals involved in the synthesis and analysis of this compound and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 123989-29-7[1][5]
Molecular Formula C₁₂H₁₃ClO[1][2]
Molecular Weight 208.68 g/mol [2]
IUPAC Name This compound[2]
Boiling Point (Predicted) 310.3 ± 15.0 °C[6]
Density (Predicted) 1.2 ± 0.1 g/cm³[6]
Flash Point (Predicted) 166.7 ± 11.5 °C[6]

Synthesis Overview

Several synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the reaction of a suitable chlorophenyl derivative with a cyclopropyl-containing synthon. One documented method is the Homer-Wadsworth-Emmons reaction using α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis.[7] Another patent describes a process starting from 2-(4-chlorphenyl)-3-cyclopropyl-2-crotononitrile.[3] The synthesis workflow is conceptually illustrated in the diagram below.

G General Synthesis Workflow A Starting Materials (e.g., Chlorophenyl derivative, Cyclopropyl synthon) B Chemical Transformation (e.g., Grignard, Friedel-Crafts, etc.) A->B C Intermediate Product B->C D Purification (e.g., Distillation, Chromatography) C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the different proton environments in the molecule. The predicted chemical shifts are summarized in Table 2.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl (CH₂)0.2 - 0.8Multiplet4H
Cyclopropyl (CH)0.9 - 1.4Multiplet1H
Methyl (CH₃)1.2 - 1.5Doublet3H
Methine (CH)3.0 - 3.5Multiplet1H
Aromatic (Ar-H)7.4 - 7.5Doublet2H
Aromatic (Ar-H)7.9 - 8.1Doublet2H
  • The protons on the cyclopropyl ring are expected to appear in the upfield region (0.2-1.4 ppm) due to the shielding effect of the ring current.

  • The methyl protons will likely appear as a doublet due to coupling with the adjacent methine proton.

  • The methine proton, being adjacent to both the cyclopropyl group and the carbonyl group, is expected to be deshielded and appear around 3.0-3.5 ppm.

  • The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the downfield region (7.4-8.1 ppm), characteristic of a para-substituted benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The predicted chemical shifts are presented in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropyl (CH₂)5 - 15
Cyclopropyl (CH)15 - 25
Methyl (CH₃)15 - 25
Methine (CH)45 - 55
Aromatic (C-Cl)138 - 142
Aromatic (CH)128 - 132
Aromatic (C-C=O)135 - 140
Carbonyl (C=O)195 - 205
  • The cyclopropyl and methyl carbons are expected in the upfield region.

  • The methine carbon, attached to the carbonyl group, will be significantly downfield.

  • The aromatic carbons will appear in the typical range of 128-142 ppm.

  • The carbonyl carbon will have the most downfield chemical shift, expected in the range of 195-205 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 4.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Aryl Ketone)1690 - 1670Strong
C=C (Aromatic)1600 - 1450Medium
C-Cl1100 - 1000Strong
  • A strong absorption band in the region of 1690-1670 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone, with the conjugation to the aromatic ring lowering the frequency compared to a saturated ketone.[8][9]

  • The C-H stretching vibrations for the aromatic and aliphatic protons are expected just above and below 3000 cm⁻¹, respectively.

  • The presence of the C-Cl bond is expected to give a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted major fragments are shown in Table 5.

m/zPredicted Fragment Ion
208/210[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
139/141[Cl-C₆H₄-CO]⁺ (Acylium ion)
111/113[Cl-C₆H₄]⁺
69[C₅H₉]⁺ (Cyclopropyl-ethyl fragment)
  • The molecular ion peak is expected at m/z 208, with a characteristic M+2 peak at m/z 210 with approximately one-third the intensity, confirming the presence of one chlorine atom.[10]

  • A major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methine carbon, leading to the formation of the stable 4-chlorobenzoyl cation (m/z 139/141).[10][11]

  • Further fragmentation of the acylium ion by loss of CO would yield the 4-chlorophenyl cation (m/z 111/113).

G Molecular Structure of this compound mol C(C(C1CC1)C)=O)C2=CC=C(Cl)C=C2

Caption: 2D structure of this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the FID with an appropriate window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition (GC-MS with EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms).

  • The separated components elute from the GC column and enter the mass spectrometer's ion source.

  • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Role in Fungicide Synthesis

This compound is a crucial building block in the synthesis of cyproconazole. Cyproconazole is a triazole fungicide that functions by inhibiting the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The synthesis of cyproconazole from this compound typically involves further chemical transformations to introduce the triazole moiety and create the final active ingredient.[4]

G Role in Cyproconazole Synthesis A This compound B Multi-step Chemical Synthesis A->B C Cyproconazole B->C D Inhibition of C14-demethylase C->D E Disruption of Ergosterol Biosynthesis D->E F Fungicidal Action E->F

Caption: The role of this compound in the synthesis and action of cyproconazole.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. While experimental spectroscopic data is not widely published, a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, FT-IR, and MS has been presented, based on established principles and data from analogous structures. The provided experimental protocols offer a practical guide for the analysis of this compound. Understanding the structure and purity of this key intermediate is vital for ensuring the quality and efficacy of the important fungicide, cyproconazole.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the compound 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various fine chemicals. Due to the limited availability of directly measured experimental spectra in public databases, this guide presents predicted spectral data based on the compound's structure, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and are intended to serve as a reference for researchers working with this or structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95Doublet2HAr-H (ortho to C=O)
7.45Doublet2HAr-H (meta to C=O)
3.20Quartet1HCH-C=O
1.25Doublet3HCH₃
0.90 - 1.10Multiplet1HCyclopropyl-CH
0.40 - 0.60Multiplet2HCyclopropyl-CH₂
0.10 - 0.30Multiplet2HCyclopropyl-CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
200.5C=O
139.0Ar-C (ipso to C=O)
135.5Ar-C (ipso to Cl)
129.5Ar-CH (ortho to C=O)
128.9Ar-CH (meta to C=O)
52.0CH-C=O
16.0CH₃
11.0Cyclopropyl-CH
5.0Cyclopropyl-CH₂

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3000MediumC-H stretch (Aromatic, Cyclopropyl)
2980 - 2850MediumC-H stretch (Aliphatic)
1685StrongC=O stretch (Aryl ketone)
1590MediumC=C stretch (Aromatic ring)
1090StrongC-Cl stretch
830StrongC-H bend (p-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
208/210100 / 33[M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes)
139/14180[Cl-C₆H₄-CO]⁺
111/11340[Cl-C₆H₄]⁺
6950[C₅H₉]⁺ (from cyclopropylpropyl fragment)
4160[C₃H₅]⁺ (Cyclopropyl)

Ionization Mode: Electron Ionization (EI)

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropionyl chloride. The subsequent characterization workflow is crucial for confirming the structure and purity of the synthesized compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Chlorobenzene + 2-Cyclopropylpropionyl Chloride Reaction Friedel-Crafts Acylation (AlCl₃ catalyst) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product HNMR ¹H NMR Product->HNMR Verify proton environment CNMR ¹³C NMR Product->CNMR Confirm carbon skeleton FTIR FT-IR Product->FTIR Identify functional groups MS Mass Spectrometry Product->MS Determine molecular weight and fragmentation

Caption: Flowchart of the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound
  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 2-cyclopropylpropionyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise.

  • Addition of Chlorobenzene: After stirring for 15 minutes, chlorobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

FT-IR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a dilute solution of the compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is cast onto a salt plate, allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Spectroscopic and Spectrometric Analysis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and workflow visualizations to facilitate research and development.

Introduction

This compound is a ketone derivative of significant interest in synthetic organic chemistry. Accurate and detailed analytical data are crucial for its identification, characterization, and quality control. This guide presents ¹H NMR, predicted ¹³C NMR, and Electron Impact Mass Spectrometry (EIMS) data, along with standardized protocols for data acquisition.

Spectroscopic and Spectrometric Data

The following tables summarize the quantitative NMR and MS data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.18-7.22m4HAromatic protons (C₆H₄)
3.50s3HMethine proton (-CH)
1.72s3HMethyl protons (-CH₃)
0.90m1HCyclopropyl methine proton
0.12-0.40m4HCyclopropyl methylene protons

Solvent: Chloroform-d (CDCl₃) Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)Assignment
~200Carbonyl carbon (C=O)
~138Aromatic C-Cl
~135Aromatic C-C=O
~130Aromatic CH
~128Aromatic CH
~55Methine carbon (-CH)
~20Methyl carbon (-CH₃)
~15Cyclopropyl methine carbon
~5Cyclopropyl methylene carbons

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Table 3: Mass Spectrometry (EIMS) Data
m/zIon
224[M+2]⁺
222[M]⁺

Molecular Formula: C₁₂H₁₃ClO Molecular Weight: 208.68 g/mol

Experimental Protocols

The following are detailed methodologies for the acquisition of the NMR and MS data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Predicted Protocol):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Electron Impact Mass Spectrometry (EIMS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact ionization source.

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC inlet.

GC Conditions (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Data Analysis: The mass spectrum of the compound was obtained from the corresponding chromatographic peak. The molecular ion peaks ([M]⁺ and [M+2]⁺) were identified, and the fragmentation pattern was analyzed to confirm the structure. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is observed in the molecular ion region.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis Sample 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) Dissolution->NMR_Acquisition MS_Acquisition Data Acquisition (GC-MS with EI) Dissolution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Analysis Final_Report Structure Elucidation and Characterization NMR_Analysis->Final_Report MS_Processing Data Extraction MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Processing->MS_Analysis MS_Analysis->Final_Report

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

Mass_Fragmentation_Pathway Molecule [C₁₂H₁₃ClO]⁺˙ m/z = 222/224 Frag1 [C₇H₄ClO]⁺ m/z = 139/141 (Chlorobenzoyl cation) Molecule->Frag1 α-cleavage Frag2 [C₅H₉]⁺ m/z = 69 (Cyclopropyl-ethyl cation) Molecule->Frag2

Caption: Proposed primary mass fragmentation pathway for this compound under electron impact.

The Rising Potential of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Derivatives in Therapeutic and Agrochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of a cyclopropyl ring attached to a propan-1-one backbone, substituted with a 4-chlorophenyl group, has emerged as a promising scaffold in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, offering insights for researchers and professionals in drug discovery and agrochemical development.

Core Structure and Derivatives

The foundational structure, this compound, serves as a versatile starting point for the synthesis of a wide array of derivatives. Modifications, particularly at the ketone and cyclopropyl moieties, have yielded compounds with a diverse range of biological activities. This guide will delve into the insecticidal, antifungal, and antibacterial properties of these derivatives.

Synthesis of the Core Scaffold

The preparation of the 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone core is a critical first step. One documented method involves the reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile to produce 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile, which is then oxidized to the final ketone.[1] Another approach utilizes the reaction of 4-chlorophenyl cyclopropyl methyl ketone with sodium hydride and methyl iodide.[1]

The synthesis of 1-cyclopropyl chloroethane itself can be achieved by the reduction of cyclopropyl methyl ketone to 1-cyclopropyl ethanol, followed by chlorination.[1]

Synthesis_of_this compound Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone 1-Cyclopropylethanol 1-Cyclopropylethanol Cyclopropyl_methyl_ketone->1-Cyclopropylethanol Reduction 1-Cyclopropyl_chloroethane 1-Cyclopropyl chloroethane 1-Cyclopropylethanol->1-Cyclopropyl_chloroethane Chlorination 2-(4-Chlorophenyl)-3-cyclopropyl_butyronitrile 2-(4-Chlorophenyl)-3-cyclopropyl butyronitrile 1-Cyclopropyl_chloroethane->2-(4-Chlorophenyl)-3-cyclopropyl_butyronitrile Reaction with 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile->2-(4-Chlorophenyl)-3-cyclopropyl_butyronitrile Final_Product This compound 2-(4-Chlorophenyl)-3-cyclopropyl_butyronitrile->Final_Product Oxidation

Synthesis of the core compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several areas of biological activity.

Insecticidal Activity

A notable application of these derivatives is in the development of novel insecticides. Specifically, oxime ether derivatives have been synthesized and tested for their efficacy against common agricultural pests.[2]

CompoundTarget PestConcentration (mg/L)Mortality Rate (%)Reference
1i Aphids200100[2]
1i Aphids12.585[2]
1g Red Spiders20069.95[2]
1i Red Spiders20078.57[2]

Experimental Protocol: Insecticidal Activity Bioassay [2]

The insecticidal activity of the compounds was evaluated using a leaf-dip method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a small amount of N,N-dimethylformamide (DMF) and diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations (e.g., 200 mg/L and 12.5 mg/L).

  • Treatment: Cabbage leaf discs were immersed in the test solutions for a few seconds and then air-dried.

  • Infestation: The treated leaf discs were placed in petri dishes, and a specific number of target insects (e.g., aphids or red spiders) were introduced.

  • Incubation: The petri dishes were maintained under controlled conditions of temperature and humidity.

  • Assessment: Mortality was recorded after a specific time period (e.g., 48 or 72 hours).

Insecticidal_Activity_Workflow Start Start Prepare_Solutions Prepare Test Solutions (Compound in DMF + Water/Surfactant) Start->Prepare_Solutions Treat_Leaves Treat Cabbage Leaf Discs (Leaf-Dip Method) Prepare_Solutions->Treat_Leaves Infest_Pests Infest with Target Pests (e.g., Aphids, Red Spiders) Treat_Leaves->Infest_Pests Incubate Incubate under Controlled Conditions Infest_Pests->Incubate Assess_Mortality Assess Mortality Rate (e.g., after 48h) Incubate->Assess_Mortality End End Assess_Mortality->End

Workflow for insecticidal bioassay.

Antifungal Activity

The reduction of the ketone in the core structure to a hydroxyl group has yielded derivatives with notable antifungal properties. Specifically, 1-(4-chlorophenyl)-1-cyclopropyl methanol has shown activity against phytopathogenic fungi.[3]

CompoundFungal StrainActivityReference
1-(4-chlorophenyl)-1-cyclopropyl methanol Botrytis cinereaFungistatic[3]
1-(4-chlorophenyl)-1-cyclopropyl methanol Colletotrichum gloeosporioidesFungistatic[3]

Experimental Protocol: Antifungal Activity Assay (Broth Microdilution) [4][5]

A common method for assessing antifungal activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Culture Preparation: Fungal strains are cultured in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity

Derivatives incorporating a piperazine moiety, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and evaluated for their antibacterial potential.[6] While the initial study confirmed antibacterial activity, further quantitative data (e.g., MIC values) against specific bacterial strains would be beneficial for a comprehensive structure-activity relationship analysis.

Amide derivatives containing a cyclopropane ring have also been tested against various bacteria and fungi.[5]

CompoundBacterial/Fungal StrainMIC80 (μg/mL)Reference
F8, F24, F42 Candida albicans16[5]

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution) [7][8]

Similar to the antifungal assay, the broth microdilution method is standard for determining the MIC of antibacterial compounds.

  • Culture Preparation: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in the broth in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Structure-Activity Relationships and Future Directions

The preliminary data suggests that modifications to the this compound scaffold can significantly influence its biological activity. The introduction of an oxime ether group appears to be favorable for insecticidal activity, while the reduction of the ketone to an alcohol confers antifungal properties. The addition of amide and piperazine functionalities points towards potential antibacterial applications.

Future research should focus on:

  • Expanding the library of derivatives with systematic modifications to establish clear structure-activity relationships.

  • Conducting broader screening against a wider range of insect pests, fungal pathogens, and bacterial strains, including resistant strains.

  • Elucidating the mechanism of action for the most potent compounds to aid in rational drug design.

  • Investigating the toxicological profiles of promising candidates to assess their safety for therapeutic or agrochemical use.

The this compound framework represents a valuable starting point for the development of new bioactive molecules. The versatility of its chemistry, coupled with the diverse biological activities observed in its derivatives, underscores its importance for future research in medicinal chemistry and crop protection.

References

A Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Key Intermediate in Modern Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a pivotal intermediate in the synthesis of potent triazole fungicides, most notably cyproconazole. This document details the chemical properties, various synthetic routes with comparative data, and comprehensive experimental protocols. Furthermore, it elucidates the mechanism of action of its principal fungicidal derivative, cyproconazole, and presents its fungicidal activity against a range of economically important plant pathogens. Visualizations of synthetic workflows and the biochemical pathway of fungicidal action are provided to facilitate a deeper understanding of its role in agrochemical research and development.

Introduction

This compound, also known as "PP ketone," is a crucial organic intermediate in the fine chemicals industry, particularly for the production of advanced agrochemicals.[1] Its chemical structure, featuring a chlorophenyl group, a cyclopropyl moiety, and a ketone functional group, makes it a versatile building block for complex molecules with significant biological activity. The primary application of this intermediate is in the synthesis of cyproconazole, a broad-spectrum, systemic triazole fungicide.[1][2] Cyproconazole is highly effective against a variety of fungal diseases in crops such as cereals, coffee, sugar beets, and fruit trees.[1][3] This guide serves as a technical resource for professionals engaged in fungicide research and development, offering detailed insights into the synthesis and application of this important intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
Common Name PP ketone[1]
CAS Number 123989-29-7[1]
Molecular Formula C₁₂H₁₃ClO[1]
Molecular Weight 208.68 g/mol [1]
Physical State Liquid[1]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed, each with its own advantages and disadvantages concerning yield, cost of raw materials, and operational safety. A comparative summary of some of the prominent methods is provided below.

MethodKey Raw MaterialsKey ReagentsReported YieldReference
Grignard Reagent Method 4-Chlorobenzaldehyde, 1,2-dibromoethaneMagnesium-[4]
Friedel-Crafts Acylation Chlorobenzene, 2-Cyclopropylpropionyl chlorideAnhydrous aluminum trichloride-[5]
p-Chlorobenzyl Cyanide Method p-Chlorobenzyl cyanide, Cyclopropyl methyl ketoneStrong base, Reducing agent (e.g., Magnesium powder)-[6]
Horner-Wadsworth-Emmons Reaction α-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneBase (e.g., Sodium amide, Sodium tert-butoxide)Purity: 97.6%[7]
From 1-Cyclopropyl Chloroethane 1-Cyclopropyl chloroethane, 4-Chlorophenylacetonitrile--
From Cyclopropyl Acetaldehyde Cyclopropyl propionaldehyde, p-Chlorophenyl diazonium saltHydroxylamine hydrochloride, CatalystHigh[8]
Experimental Protocols

Detailed methodologies for key synthetic routes are outlined below.

Method 1: Synthesis via Horner-Wadsworth-Emmons Reaction [7]

This method involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone, followed by hydrolysis.

  • Step 1: Preparation of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene. A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (30.7 g, 0.10 mol) and an organic solvent is prepared. To this, a base such as sodium amide or sodium tert-butoxide is added. Cyclopropyl methyl ketone is then added dropwise, maintaining the reaction temperature between 0°C and 40°C. The reaction is typically stirred for 2 to 8 hours.

  • Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The resulting alkoxy propylene derivative is hydrolyzed under acidic conditions. An acid such as hydrochloric acid, sulfuric acid, or acetic acid is used in a reaction medium of water or a mixture of water and an organic solvent (e.g., methanol, ethanol, tetrahydrofuran). The reaction is carried out at a temperature of 20°C to 40°C for 3 to 10 hours. The final product is obtained after extraction and purification, yielding a light yellow oil with a purity of up to 97.6%.[7]

Method 2: Synthesis from 1-Cyclopropyl Chloroethane

This route involves the reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile.

  • Step 1: Synthesis of 1-Cyclopropyl Chloroethane. Cyclopropyl methyl ketone (8.4g, 0.1mol) is reduced with potassium borohydride (2.2g, 0.04mol) in a mixture of methanol (42g) and water (42g) at room temperature for 4 hours to yield 1-cyclopropylethanol (yield: 99%). The resulting alcohol is then chlorinated using thionyl chloride (14.3g, 0.12mol) at 10°C for 4 hours to produce 1-cyclopropyl chloroethane.

  • Step 2: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. 1-Cyclopropyl chloroethane is then reacted with 4-chlorophenylacetonitrile to produce 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile. This intermediate is subsequently oxidized to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Method 3: Synthesis via Friedel-Crafts Acylation [5]

This classic electrophilic aromatic substitution involves the acylation of chlorobenzene.

  • Step 1: Preparation of 2-Cyclopropylpropionyl Chloride. 2-Cyclopropylpropionaldehyde is oxidized to 2-cyclopropylpropanoic acid, which is then reacted with thionyl chloride to form 2-cyclopropylpropionyl chloride.

  • Step 2: Friedel-Crafts Reaction. The 2-cyclopropylpropionyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The reaction is typically carried out in an inert solvent.

Synthesis Workflow Diagrams

Synthesis_Workflow_HWE cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis A α-Alkoxy p-chlorobenzyl phosphonate D Alkoxy propylene derivative A->D B Cyclopropyl methyl ketone B->D C Base (e.g., NaNH2) C->D E Alkoxy propylene derivative G This compound E->G F Acidic conditions (e.g., HCl) F->G

Synthesis of this compound via HWE Reaction.

Synthesis_Workflow_Cyproconazole cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring-opening A This compound C Epoxide Intermediate A->C B Sulfur ylide reagent B->C D Epoxide Intermediate F Cyproconazole D->F E 1H-1,2,4-triazole, Base E->F

Synthesis of Cyproconazole from its Intermediate.

Application in Fungicide Synthesis: Cyproconazole

The primary industrial application of this compound is as a key intermediate in the synthesis of the triazole fungicide, cyproconazole.[2][7][9] The synthesis of cyproconazole from this intermediate typically involves a ring-opening reaction of an epoxide intermediate with 1H-1,2,4-triazole.

Synthesis of Cyproconazole

A common synthetic route involves the conversion of this compound to an epoxide, followed by a nucleophilic ring-opening with 1,2,4-triazole.

  • Step 1: Epoxidation. this compound is reacted with a sulfur ylide, such as one generated from trimethylsulfoxonium iodide and a strong base, to form the corresponding epoxide.

  • Step 2: Ring-opening reaction. The epoxide intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base, such as sodium hydride, to yield cyproconazole.[10] The reaction is typically heated to reflux to ensure completion.

Fungicidal Activity and Mechanism of Action of Cyproconazole

Cyproconazole is a systemic fungicide with both protective and curative properties.[11] It is effective against a broad spectrum of plant pathogenic fungi, including those responsible for rusts, powdery mildew, and leaf spots on a variety of crops.[3]

Mechanism of Action

Cyproconazole belongs to the class of demethylation inhibitor (DMI) fungicides.[12] Its mode of action is the inhibition of the C14-demethylase enzyme (cytochrome P450 monooxygenase), which is essential for the biosynthesis of ergosterol.[1][12] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure and function. By inhibiting ergosterol biosynthesis, cyproconazole disrupts the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.[1][3] This targeted action makes it highly effective against fungi, with minimal impact on the host plant.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Cyproconazole cluster_outcome Cellular Consequence A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D F C14-demethylase (CYP51) C->F H Disrupted Fungal Cell Membrane D->H E Cyproconazole E->F binds to F->D G Inhibition G->D I Fungal Growth Inhibition H->I

Mechanism of action of Cyproconazole via inhibition of ergosterol biosynthesis.

Fungicidal Activity of Cyproconazole

The following table summarizes the in vitro activity of cyproconazole against various plant pathogenic fungi. The values are presented as either the Minimum Inhibitory Concentration (MIC) or the Effective Concentration for 50% inhibition (EC₅₀).

Fungal SpeciesDiseaseCropActivity (µg/mL)Reference
Aspergillus fumigatus--MIC: 0.064-0.128[13]
Geotrichum citri-aurantiiSour RotLemonMean EC₅₀: 0.32-0.34[14]
Geotrichum candidumSour RotLemonMean EC₅₀: >9.55[14]
Puccinia graminis f. sp. triticiStem RustWheat-[3]
Blumeria graminisPowdery MildewCereals-[15]
Zymoseptoria triticiSeptoria Leaf BlotchWheat-[3]
Rhynchosporium secalisLeaf ScaldBarley-[13]
Fusarium culmorumHead Blight, Root RotWheat-[16]

Note: The efficacy of cyproconazole can be influenced by the specific fungal strain and the formulation of the fungicide.

Conclusion

This compound is a cornerstone intermediate for the synthesis of the highly effective triazole fungicide, cyproconazole. The various synthetic routes available offer flexibility in manufacturing, with methods like the Horner-Wadsworth-Emmons reaction providing high purity products. The resulting fungicide, cyproconazole, demonstrates broad-spectrum activity by effectively inhibiting ergosterol biosynthesis, a critical pathway for fungal survival. This technical guide provides a comprehensive resource for researchers and professionals in the agrochemical field, consolidating key information on the synthesis, mechanism of action, and fungicidal efficacy related to this important chemical intermediate. Continued research into optimizing the synthesis of this compound and exploring new derivatives can lead to the development of even more effective and environmentally benign crop protection solutions.

References

An In-depth Technical Guide on the Role of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one in Cyproconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the pivotal role of the chemical intermediate, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, in the synthesis of cyproconazole, a broad-spectrum triazole fungicide. We will explore the strategic importance of this key intermediate, detail the primary synthetic pathways leading to its formation, and provide an in-depth examination of its subsequent transformation into the final active ingredient. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering field-proven insights and detailed experimental methodologies grounded in authoritative sources.

Introduction to Cyproconazole: A Systemic Triazole Fungicide

Cyproconazole is a highly effective systemic fungicide used to control a wide range of fungal diseases in various crops, including cereals, coffee, sugar beets, and fruit trees.[1][2] As a member of the triazole class of fungicides, its mechanism of action involves the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.[3] This disruption of membrane function ultimately impedes fungal growth, providing protective, curative, and eradicant action against pathogens.[1][3]

The molecular structure of cyproconazole is complex, featuring a 4-chlorophenyl group, a cyclopropyl moiety, and a 1H-1,2,4-triazole ring linked to a chiral butane backbone. The commercial product is typically a racemic mixture of diastereomers and their respective enantiomers.[1][2] The efficient construction of this intricate structure is a key challenge in its commercial production, which relies on a multi-step chemical synthesis.

The Central Intermediate: this compound

At the heart of modern cyproconazole synthesis lies the key intermediate, This compound , often referred to as PP ketone.[4][5] This molecule is strategically vital as it contains the foundational carbon skeleton of the final product: the 4-chlorophenyl ring and the cyclopropyl-propane unit. The carbonyl (ketone) group is the most critical feature of this intermediate, serving as the reactive site for the subsequent chemical transformations required to introduce the final two key functionalities: the hydroxyl group and the triazole ring.

The synthesis of cyproconazole can be logically bifurcated into two major stages:

  • Formation of the Key Ketone Intermediate: The efficient and cost-effective production of this compound.

  • Conversion to Cyproconazole: The transformation of the ketone into the final triazole alcohol.

This guide will focus primarily on the second stage, where the ketone's role is most pronounced, after briefly summarizing the pathways to its formation.

Synthetic Pathways to the Key Intermediate

The industrial demand for cyproconazole has driven the development of several distinct methods to synthesize this compound. The choice of a specific route often depends on factors like raw material cost, operational safety, reaction yield, and purity.[6][7]

Synthesis Method Key Raw Materials Core Reaction Type Advantages Challenges & Considerations Reference
Friedel-Crafts Reaction Chlorobenzene, Cyclopropyl Acetyl ChlorideElectrophilic Aromatic SubstitutionDirect introduction of the cyclopropyl-acetyl group.Requires Lewis acid catalyst; potential for isomeric impurities.[6][8]
Grignard Reaction & Oxidation 4-Chlorobenzaldehyde, Allyl Grignard ReagentNucleophilic Addition, Cyclopropanation, OxidationWell-established reactions.Requires handling of highly reactive Grignard reagents; multi-step process.[8][9]
Nitrile Pathway 4-Chlorophenylacetonitrile, 1-Cyclopropyl ChloroethaneNucleophilic Substitution, OxidationAvoids highly reactive organometallics.Can involve multiple steps with intermediate purifications.[6][10]
Homer-Wadsworth-Emmons α-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl Methyl KetoneOlefination, HydrolysisProvides a novel route with good control.Requires preparation of a specialized phosphonate reagent.[5]

These varied approaches highlight the intermediate's significance, justifying the extensive research into optimizing its production.

From Ketone to Fungicide: The Core Transformation Workflow

The conversion of this compound to cyproconazole is a masterful application of organic synthesis, primarily involving a two-step sequence: epoxidation followed by nucleophilic ring-opening .

G cluster_0 Core Synthesis Workflow A 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one (Key Intermediate) B Step 1: Epoxidation (Sulfur Ylide Reaction) A->B Reagent: Sulfur Ylide C 2-(4-chlorophenyl)-2- (1-cyclopropylethyl)oxirane (Epoxide Intermediate) B->C D Step 2: Ring-Opening (Nucleophilic Attack) C->D Reagent: 1,2,4-Triazole + Base E Cyproconazole (Final Product) D->E

Caption: High-level workflow for the conversion of the key ketone intermediate to cyproconazole.

Step 1: Epoxidation via Sulfur Ylide Reaction

The first critical transformation is the conversion of the ketone's carbonyl group into an epoxide (oxirane) ring. This is most effectively achieved through the Corey-Chaykovsky reaction , which utilizes a sulfur ylide.

Causality: The choice of a sulfur ylide reaction is deliberate. Unlike phosphorus ylides (used in the Wittig reaction) which would form an alkene, sulfur ylides react with ketones to form epoxides. This epoxide is the perfect electrophilic intermediate for the subsequent introduction of the triazole nucleophile. The three-membered, strained oxirane ring is primed for a ring-opening reaction, which is energetically favorable.

The sulfur ylide is typically prepared in situ from the reaction of a thioether (like dimethyl sulfide) or a sulfoxonium salt (like trimethylsulfoxonium iodide) with a strong base.[7][9]

G Ketone 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Plus1 + Ketone->Plus1 SulfurYlide Sulfur Ylide Reagent Plus1->SulfurYlide Arrow Base-catalyzed Reaction SulfurYlide->Arrow Epoxide 2-(4-chlorophenyl)-2- (1-cyclopropylethyl)oxirane Arrow->Epoxide

Caption: The epoxidation reaction step forming the critical oxirane intermediate.

Step 2: Nucleophilic Ring-Opening with 1,2,4-Triazole

With the epoxide intermediate, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane, successfully formed, the final step is the introduction of the triazole ring.[11] This is accomplished through a nucleophilic ring-opening reaction.

Causality: 1,2,4-Triazole is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form the highly nucleophilic triazolide anion.[12][13] This anion then attacks one of the carbon atoms of the epoxide ring. The steric hindrance around the quaternary carbon (bonded to the chlorophenyl and cyclopropyl groups) directs the attack to the less hindered terminal carbon of the epoxide. This attack opens the strained ring and, upon workup, forms the tertiary alcohol, completing the synthesis of the cyproconazole molecule. The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is common to facilitate this type of nucleophilic reaction.[12]

Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and represent a standard laboratory-scale approach. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Epoxidation of the Ketone Intermediate[11]
  • Reagents & Setup:

    • This compound (1 equivalent)

    • Thioether (e.g., dimethyl sulfide, 1.5 equivalents)

    • Methylating agent (e.g., dimethyl sulfate, 1.1 equivalents)

    • Base (e.g., powdered potassium hydroxide, 1.5 equivalents)

    • Solvent (e.g., Toluene or Isobutanol)

    • Reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Procedure:

    • To the reaction flask, add the thioether and solvent.

    • Cool the mixture to below 25°C in an ice bath.

    • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below 25°C.

    • Stir the resulting mixture for 2-4 hours to allow for the formation of the sulfur ylide precursor.

    • Add the this compound to the mixture.

    • Add the powdered potassium hydroxide portion-wise, maintaining a reaction temperature of approximately 40°C.

    • Stir the reaction for 18-24 hours, monitoring the consumption of the starting ketone by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically >99% conversion), pour the reaction mixture into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., toluene).

    • Wash the combined organic layers with water until neutral.

    • Remove the solvent under reduced pressure to yield crude 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane. The product can be used in the next step with or without further purification.

Protocol: Ring-Opening with 1,2,4-Triazole[12][13]
  • Reagents & Setup:

    • Crude 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane (1 equivalent)

    • 1,2,4-Triazole (1.5 - 2.5 equivalents)

    • Base (e.g., sodium hydride 60% dispersion in oil, or potassium carbonate, 1.5 equivalents)

    • Solvent (e.g., N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF))

    • Reaction flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, add 1,2,4-triazole and the solvent (NMP) to the reaction flask.

    • Carefully add the base (e.g., sodium hydride) portion-wise. Note: Hydrogen gas evolution will occur. Allow the mixture to stir until gas evolution ceases, indicating the formation of the sodium triazolide salt.

    • Add the crude epoxide intermediate to the reaction mixture.

    • Heat the reaction mixture to 100-120°C.

    • Maintain the temperature and stir for several hours, monitoring the reaction progress by GC or HPLC until the epoxide is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude cyproconazole.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene or an alcohol/hexane mixture) to yield high-purity cyproconazole.[12]

Conclusion

This compound is not merely an intermediate in the synthesis of cyproconazole; it is the central molecular scaffold upon which the final active ingredient is constructed. Its ketone functionality is the key reactive handle that enables a sophisticated and efficient two-step transformation—epoxidation followed by nucleophilic ring-opening—to install the essential hydroxyl and triazole groups. The various synthetic routes developed for its production underscore its industrial importance, while the elegance of its conversion to cyproconazole showcases a powerful strategy in modern agrochemical manufacturing. Understanding the pivotal role of this intermediate is fundamental for any scientist or researcher involved in the synthesis, development, or optimization of triazole-based fungicides.

References

Potential Insecticidal Properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of research into the potential insecticidal properties of analogues of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This class of compounds, characterized by a chlorophenyl moiety and a cyclopropyl group, has shown promise in preliminary studies, particularly as oxime ether derivatives. This document details the synthesis of these compounds, summarizes the available quantitative data on their insecticidal efficacy, outlines relevant experimental protocols for bioassays, and explores potential mechanisms of action based on their structural characteristics. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel insecticides.

Introduction

The continuous need for novel insecticides with improved efficacy, selectivity, and safety profiles drives ongoing research in agrochemical development. Cyclopropane-containing compounds have a history of successful application in insecticide chemistry, most notably in the pyrethroid class, where the cyclopropane ring is a key structural feature contributing to their potent insecticidal activity. The compound this compound serves as a core scaffold for the development of new potential insecticides. This guide focuses on the synthesis, activity, and proposed mechanisms of its analogues.

Synthesis of this compound and its Analogues

The synthesis of the parent compound, this compound, can be achieved through various patented methods. A common approach involves the reaction of a cyclopropyl-containing precursor with a 4-chlorophenyl derivative.

One synthetic route involves the following steps[1][2]:

  • Reduction of cyclopropyl methyl ketone to yield 1-cyclopropylethanol.

  • Chlorination of 1-cyclopropylethanol to produce 1-cyclopropyl chloroethane.

  • Reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile to form 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile.

  • Oxidation of the butyronitrile intermediate to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Another patented method describes the reaction of 4-chlorophenyl cyclopropyl methyl ketone with sodium hydride and methyl iodide to obtain the target compound[2].

The synthesis of the insecticidally active oxime ether analogues starts from the parent ketone. A general scheme is presented below, based on the derivatization method.

Synthesis_Workflow parent_ketone 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one oxime_intermediate Oxime Intermediate parent_ketone->oxime_intermediate Reaction with hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime_intermediate final_product Oxime Ether Analogues oxime_intermediate->final_product Alkylation with alkyl_halide Substituted Alkyl Halide alkyl_halide->final_product base Base (e.g., K2CO3) base->final_product in presence of Aphid_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Incubation cluster_assessment Assessment prep_solution Prepare serial dilutions of test compound dip_leaves Dip leaf discs in solutions for 10-15s prep_solution->dip_leaves prep_leaves Excise leaf discs (e.g., cabbage, pepper) prep_leaves->dip_leaves dry_leaves Air dry leaves dip_leaves->dry_leaves place_in_petri Place leaves on agar in Petri dishes dry_leaves->place_in_petri infest Introduce 20-30 adult aphids place_in_petri->infest incubate Incubate at controlled temperature and light infest->incubate assess_mortality Assess mortality after 72 hours incubate->assess_mortality calc_lc50 Calculate LC50 values (Probit analysis) assess_mortality->calc_lc50 VGSC_Pathway compound Cyclopropyl Ketone Analogue vgsc Voltage-Gated Sodium Channel compound->vgsc Binds to & modifies na_influx Prolonged Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization repetitive_firing Repetitive Neuronal Firing (Hyperexcitation) depolarization->repetitive_firing paralysis_death Paralysis & Death repetitive_firing->paralysis_death GABA_Receptor_Pathway compound Cyclopropyl Ketone Analogue gaba_receptor GABA-Gated Chloride Channel compound->gaba_receptor Binds to & blocks cl_influx Chloride (Cl-) Influx Blocked gaba_receptor->cl_influx Prevents inhibition_failure Failure of Nerve Inhibition cl_influx->inhibition_failure hyperexcitation Neuronal Hyperexcitation inhibition_failure->hyperexcitation paralysis_death Paralysis & Death hyperexcitation->paralysis_death

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, a key chemical intermediate in the synthesis of the broad-spectrum triazole fungicide, cyproconazole. The document details its discovery and history, physical and chemical properties, various synthetic routes with detailed experimental protocols, and available toxicological data. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.

Introduction

This compound (CAS No. 123989-29-7) is a ketone derivative that has garnered significant attention in the field of agrochemicals. Its primary importance lies in its role as a crucial precursor for the synthesis of cyproconazole, a systemic fungicide effective against a wide range of fungal pathogens in various crops. Understanding the synthesis and properties of this intermediate is essential for the efficient and cost-effective production of cyproconazole. This guide aims to consolidate the available technical information on this compound, covering its history, synthesis, and chemical characteristics.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the triazole fungicide cyproconazole by Sandoz AG (now Syngenta). The earliest significant disclosure of a synthetic pathway leading to cyproconazole, and therefore implicitly involving this intermediate, appears in patents filed in the early 1980s. For instance, U.S. Patent 4,664,696, filed in March 1983, describes the synthesis of alpha-phenyl- or benzyl-alpha-cyclopropylalkylene-1H-imidazole- and 1,2,4-triazole-1-ethanols, the chemical class to which cyproconazole belongs.[1] While the patent may not explicitly name this compound in its primary claims, the synthetic routes described for related structures strongly imply its use as a key building block.

The development of this intermediate was driven by the need for an efficient method to construct the specific chemical scaffold of cyproconazole, which features a cyclopropyl group adjacent to a substituted phenyl ring. Over the years, numerous patents have been filed detailing various and improved methods for the synthesis of this compound, highlighting its industrial importance. These synthetic routes have evolved to improve yield, reduce costs, and enhance safety and environmental profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₃ClO[2]
Molecular Weight 208.68 g/mol [2]
CAS Number 123989-29-7[2][3]
Appearance Light yellow oilUS Patent 9,227,900 B2
Boiling Point 310.3 ± 15.0 °C at 760 mmHg (Predicted)[4]
Density 1.2 ± 0.1 g/cm³ (Predicted)
LogP 3.9[2]
Vapor Pressure 0.22-0.35 Pa at 20-25 °C

Synthesis of this compound

Several synthetic routes for this compound have been developed, primarily documented in patent literature. These methods often vary in starting materials, reagents, and overall efficiency. Below are detailed protocols for some of the key synthetic strategies.

Homer-Wadsworth-Emmons (HWE) Reaction Route

This modern approach utilizes an HWE reaction to construct the carbon skeleton, followed by hydrolysis.

Experimental Workflow:

G cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Hydrolysis alpha_alkoxy_p_chlorobenzyl_phosphonate α-Alkoxy p-chlorobenzyl phosphonate alkoxy_propylene_derivative Alkoxy propylene derivative alpha_alkoxy_p_chlorobenzyl_phosphonate->alkoxy_propylene_derivative HWE Reaction cyclopropyl_methyl_ketone Cyclopropyl methyl ketone cyclopropyl_methyl_ketone->alkoxy_propylene_derivative base Base (e.g., NaH, NaOtBu) base->alkoxy_propylene_derivative final_product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one alkoxy_propylene_derivative->final_product Hydrolysis acid Acid (e.g., HCl) acid->final_product

Figure 1: Homer-Wadsworth-Emmons reaction route.

Experimental Protocol:

  • Step 1: Synthesis of the Alkoxy Propylene Derivative: In a suitable organic solvent, α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone are reacted in the presence of a strong base such as sodium amide or sodium tert-butoxide. The reaction is typically carried out at a temperature between 0°C and 40°C.

  • Step 2: Hydrolysis: The resulting alkoxy propylene derivative is then hydrolyzed under acidic conditions, for example, using hydrochloric acid or sulfuric acid in a solvent mixture such as water and an organic solvent. This step yields this compound. A purity of 97.6% has been reported for the product obtained via this method after distillation.[5]

Grignard Reagent Route

This classical organometallic approach involves the reaction of a Grignard reagent with a suitable precursor.

Experimental Workflow:

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Cyclopropanation 4_chlorobenzonitrile 4-Chlorobenzonitrile unsaturated_ketone 1-(4-Chlorophenyl)-2- methyl-3-buten-1-one 4_chlorobenzonitrile->unsaturated_ketone crotyl_halide Crotyl chloride or bromide + Zinc crotyl_halide->unsaturated_ketone final_product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one unsaturated_ketone->final_product Cyclopropanation reagents Dibromomethane, Zinc, CuCl reagents->final_product G chlorobenzene Chlorobenzene final_product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one chlorobenzene->final_product Friedel-Crafts Acylation cyclopropyl_acetyl_chloride Cyclopropyl acetyl chloride cyclopropyl_acetyl_chloride->final_product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->final_product

References

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key chemical intermediate. This document delves into its nomenclature, physicochemical properties, and detailed synthetic pathways, with a focus on the underlying chemical principles and experimental considerations. Furthermore, it outlines robust analytical methodologies for quality control and characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide also discusses its primary application as a precursor in the synthesis of the triazole fungicide, cyproconazole, including insights into the metabolic fate of the final product. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, analytical chemistry, and agrochemical development.

Introduction and Nomenclature

This compound is a ketone derivative that has garnered significant interest as a crucial building block in the synthesis of bioactive molecules. Its chemical structure, featuring a chlorinated phenyl ring, a cyclopropyl group, and a ketone functionality, makes it a versatile precursor for a variety of chemical transformations.

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms and identifiers for this compound.[1]

Identifier TypeValue
IUPAC Name This compound
CAS Number 123989-29-7
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.68 g/mol
Alternative Names 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone, 1-Propanone, 1-(4-chlorophenyl)-2-cyclopropyl-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and analysis.

PropertyValue
Appearance Light yellow liquid (predicted)
Boiling Point 310.3 ± 15.0 °C (Predicted)
Density 1.180 g/cm³ (Predicted)
Vapor Pressure 0.22-0.35 Pa at 20-25°C
LogP 3.9 at 25°C and pH 8.5
Storage Temperature 2-8°C

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of a particular method often depends on factors such as starting material availability, scalability, and safety considerations.

Horner-Wadsworth-Emmons Reaction Approach

A patented and efficient method for the synthesis of this compound involves a Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] This approach offers good stereocontrol and generally high yields.

The overall synthetic strategy involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone to form an alkoxy propylene derivative, which is then hydrolyzed under acidic conditions to yield the target ketone.

Diagram of the Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway start α-alkoxy p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone hwe_reaction Horner-Wadsworth-Emmons Reaction (Base, Organic Solvent) start->hwe_reaction intermediate Alkoxy propylene derivative hwe_reaction->intermediate hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of the target ketone.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis [2][4]

Step 1: Horner-Wadsworth-Emmons Reaction

  • In a reaction vessel under an inert atmosphere, dissolve α-methoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone in a suitable solvent such as tert-butanol.

  • Cool the mixture to approximately 10°C.

  • Slowly add a solution of a strong base, such as potassium tert-butoxide in tert-butanol, while maintaining the temperature below 30°C. Causality: The strong base is required to deprotonate the phosphonate, forming a carbanion that acts as the nucleophile in the reaction. Controlling the temperature is crucial to prevent side reactions and ensure selectivity.

  • Stir the reaction mixture at room temperature for 3-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an organic solvent like toluene.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkoxy propylene intermediate.

Step 2: Acidic Hydrolysis

  • Dissolve the crude intermediate from Step 1 in a mixture of a solvent such as tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 10% HCl).

  • Stir the mixture at room temperature for 3-4 hours. Causality: The acidic conditions facilitate the hydrolysis of the enol ether intermediate to the corresponding ketone.

  • Dilute the reaction mixture with water and extract with an organic solvent like dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Friedel-Crafts Acylation Approach

Another common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this approach, chlorobenzene is acylated with 2-cyclopropylpropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram of the Friedel-Crafts Acylation Pathway

FC_Pathway start Chlorobenzene + 2-Cyclopropylpropionyl chloride fc_reaction Friedel-Crafts Acylation (AlCl₃) start->fc_reaction product This compound fc_reaction->product

Caption: Friedel-Crafts acylation pathway for the synthesis of the target ketone.

Experimental Protocol: Friedel-Crafts Acylation [5]

  • To a stirred suspension of anhydrous aluminum chloride in chlorobenzene at 5°C, slowly add 2-cyclopropylpropionyl chloride.

  • After the addition, allow the reaction mixture to warm to 60°C and stir for 1 hour. Causality: The Lewis acid catalyst activates the acyl chloride, making it a potent electrophile for the aromatic substitution reaction. The temperature is controlled to manage the reaction rate and minimize side products.

  • Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Grignard Reagent Approach

A Grignard-based synthesis offers an alternative route. This method involves the reaction of a Grignard reagent, prepared from an appropriate haloaromatic compound, with a suitable electrophile. For instance, 4-chlorobenzonitrile can react with a Grignard reagent derived from crotyl chloride, followed by a series of transformations to yield the target ketone.[5]

Analytical Methodologies

Robust analytical methods are paramount for ensuring the purity and quality of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of this moderately polar compound.

Diagram of a General HPLC Workflow

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection sample_prep->injection column Reversed-Phase C18 Column injection->column separation Isocratic or Gradient Elution (Acetonitrile/Water) column->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Quantification & Purity) detection->data_analysis

Caption: A typical workflow for the HPLC analysis of the target compound.

Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). Causality: The non-polar stationary phase of the C18 column effectively retains the moderately polar analyte, allowing for good separation from more polar or non-polar impurities.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile. Causality: Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of a small amount of acid, like TFA, can improve peak symmetry by suppressing the ionization of silanol groups on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 254 nm. Causality: The aromatic ring in the molecule provides strong UV absorbance at this wavelength, enabling sensitive detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Causality: This type of column provides good separation for a wide range of compounds and is robust.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split or splitless injection, with an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

    • Causality: This temperature program allows for the separation of the analyte from potential impurities with different boiling points.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The resulting mass spectrum can be compared to library data for identification, and quantification can be performed using a suitable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the 4-chlorophenyl ring. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected.

  • Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.2-1.5 ppm).

  • Methine Proton (CH): A multiplet corresponding to the proton adjacent to the cyclopropyl and carbonyl groups.

  • Methyl Protons (CH₃): A doublet in the aliphatic region.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ > 190 ppm).

  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the chlorine atom will be shifted, as will the ipso-carbon.

  • Cyclopropyl Carbons: Signals in the upfield aliphatic region.

  • Methine and Methyl Carbons: Signals in the aliphatic region.

Application in the Synthesis of Cyproconazole

The primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum triazole fungicide, cyproconazole.[10]

The synthesis of cyproconazole from this intermediate typically involves the introduction of a triazole moiety, often via a multi-step process that may include the formation of an epoxide or a halohydrin, followed by nucleophilic substitution with 1,2,4-triazole.

Metabolic Pathways of Cyproconazole

For drug development professionals, understanding the metabolic fate of the final active ingredient is crucial. The metabolism of cyproconazole in various organisms has been studied and generally involves hydroxylation and oxidation reactions.[10][11] Key metabolic transformations include:

  • Hydroxylation of the cyclopropyl ring.

  • Oxidation of the methyl group.

  • Cleavage of the bond between the cyclopropyl group and the rest of the molecule.

These metabolic pathways are important for assessing the environmental persistence and potential toxicity of cyproconazole.

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes and a critical role in the agrochemical industry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and analysis, with the aim of equipping researchers and professionals with the necessary technical knowledge for its effective utilization. The provided experimental protocols and the rationale behind them are intended to serve as a strong foundation for laboratory work and further process development.

References

Technical Guide: Safety and Handling of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various chemical compounds, including the fungicide cyproconazole.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 123989-29-7
Molecular Formula C12H13ClO[2][3]
Molecular Weight 208.68 g/mol [2]
Synonyms 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, Intermediate of cyclohexanol (PPT)[3]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

GHS Pictograms:

GHS07: Exclamation MarkGHS08: Health HazardGHS09: Environment

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

  • H411: Toxic to aquatic life with long lasting effects.[2][3][5]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P273Avoid release to the environment.[2][5]
P280Wear protective gloves/eye protection/face protection.[4]
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P391Collect spillage.[2][5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][5]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and ecotoxicological properties of this compound are not publicly available in the reviewed literature. The provided GHS classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[2]

Physical and Chemical Properties

PropertyValue
Boiling Point 310.3±15.0 °C (Predicted)[5][6]
Density 1.18 - 1.2±0.1 g/cm³[5][6]
Flash Point 166.7±11.5 °C[5][6]
Vapor Pressure 0.000607 mmHg at 25°C[5]

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[4][7]

  • Avoid formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Do not eat, drink or smoke when using this product.[4]

  • Wash hands before breaks and at the end of the workday.[4]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4][7]

  • Store at 2-8°C.[3]

Personal Protective Equipment (PPE)

Eye/Face Protection:

  • Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][7][8]

Skin Protection:

  • Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.[4]

  • Wear appropriate protective clothing to prevent skin exposure.[8]

Respiratory Protection:

  • If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

First Aid Measures

  • If Swallowed: Rinse mouth with water. Consult a physician. Never give anything by mouth to an unconscious person.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards Arising from the Chemical: Carbon oxides, Hydrogen chloride gas.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4] Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Visualizations

GHS_Classification_Flowchart cluster_hazard_id Hazard Identification cluster_classification GHS Classification cluster_communication Hazard Communication Substance 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Acute_Tox_Oral Acute Toxicity (Oral) Category 4 Substance->Acute_Tox_Oral Harmful if swallowed Skin_Irrit Skin Irritation Category 2 Substance->Skin_Irrit Causes skin irritation Eye_Dam Serious Eye Damage Category 1 Substance->Eye_Dam Causes serious eye damage STOT_SE STOT - Single Exposure Category 3 (Respiratory) Substance->STOT_SE May cause respiratory irritation Aquatic_Chronic Aquatic Hazard (Chronic) Category 2 Substance->Aquatic_Chronic Toxic to aquatic life Pictograms Exclamation Mark Health Hazard Environment Acute_Tox_Oral->Pictograms Skin_Irrit->Pictograms Eye_Dam->Pictograms STOT_SE->Pictograms Aquatic_Chronic->Pictograms Signal_Word Signal Word: Danger Hazard_Statements H302, H315, H318, H335, H411

Caption: GHS Classification and Hazard Communication for this compound.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid Response cluster_medical Professional Medical Attention Exposure Chemical Exposure Occurs Swallowed IF SWALLOWED: Rinse mouth. Call POISON CENTER. Exposure->Swallowed Oral Skin_Contact IF ON SKIN: Wash with plenty of water. Exposure->Skin_Contact Dermal Eye_Contact IF IN EYES: Rinse cautiously with water for several minutes. Exposure->Eye_Contact Ocular Inhaled IF INHALED: Move to fresh air. Exposure->Inhaled Inhalation Medical_Attention Seek Immediate Medical Attention Swallowed->Medical_Attention Skin_Contact->Medical_Attention If irritation persists Eye_Contact->Medical_Attention Inhaled->Medical_Attention If breathing is difficult

Caption: Emergency First Aid Workflow for Exposure to this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This guide is a scientifically inferred resource based on the known reactivity of its functional groups (chlorophenyl, ketone, cyclopropyl) and data from structurally related compounds. The proposed pathways and protocols should be considered as a starting point for experimental investigation.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, notably the fungicide cyproconazole.[1][2] Understanding its stability and degradation pathways is crucial for ensuring its quality, predicting its environmental fate, and identifying potential impurities during its synthesis and storage. This technical guide provides a comprehensive overview of the predicted stability profile and potential degradation pathways of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃ClO[3]
Molecular Weight 208.68 g/mol [3]
CAS Number 123989-29-7[4]
Appearance Liquid[2]
Boiling Point 310.3±15.0 °C (Predicted)[4]
Density 1.180 g/cm³[4]
LogP 3.9 at 25°C and pH 8.5[4]

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, the primary modes of degradation are expected to be photodegradation and microbial degradation. The presence of a chlorophenyl group, a ketone, and a strained cyclopropyl ring suggests several potential reaction sites.

Photodegradation

Aromatic ketones are known to undergo photodegradation upon exposure to UV light.[5][6] For this compound, two primary photodegradation pathways are proposed, as illustrated in the diagram below. One likely pathway involves the cleavage of the bond between the carbonyl group and the aromatic ring.[7]

G cluster_photodegradation Proposed Photodegradation Pathways Parent This compound Cleavage Norrish Type I Cleavage Parent->Cleavage UV Light Photo_Reduction Photoreduction Parent->Photo_Reduction UV Light, H-donor Radical1 4-Chlorobenzoyl Radical Cleavage->Radical1 Radical2 2-Cyclopropylpropyl Radical Cleavage->Radical2 Product1 4-Chlorobenzoic Acid Radical1->Product1 Oxidation Product2 Cyclopropylacetic Acid/Other Products Radical2->Product2 Rearrangement/Oxidation Product3 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol Photo_Reduction->Product3

Caption: Proposed photodegradation pathways.

Microbial Degradation

Microbial degradation is another anticipated pathway, particularly in soil and water environments.[7][8] The degradation is expected to be initiated by microbial enzymes, leading to hydroxylation of the aromatic ring, followed by ring cleavage.

G cluster_microbial Proposed Microbial Degradation Pathway Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation Microbial Enzymes Dechlorination Dechlorination Parent->Dechlorination Reductive Dehalogenation Hydroxylated_Intermediate Hydroxylated Derivative Hydroxylation->Hydroxylated_Intermediate Ring_Cleavage Ring Cleavage Hydroxylated_Intermediate->Ring_Cleavage Aliphatic_Acids Aliphatic Acids Ring_Cleavage->Aliphatic_Acids Dechlorinated_Product 1-Phenyl-2-cyclopropylpropan-1-one Dechlorination->Dechlorinated_Product

Caption: Proposed microbial degradation pathway.

Hydrolytic and Thermal Degradation

While specific data is unavailable, ketones are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and at elevated temperatures, degradation may occur. The cyclopropyl group may also undergo ring-opening reactions under harsh acidic conditions.[9][10]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12] The following are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

The general workflow for a forced degradation study is outlined below.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Characterize Degradation Products (e.g., LC-MS/MS, NMR) Analyze->Identify End Report Results Identify->End

Caption: General experimental workflow diagram.

Detailed Protocols

4.2.1. Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis, mix an aliquot of the stock solution with 1N HCl.

  • For base hydrolysis, mix an aliquot of the stock solution with 1N NaOH.

  • Maintain the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (base for the acid-stressed sample, acid for the base-stressed sample).

  • Analyze the samples by a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals.

  • Analyze the samples by HPLC.

4.2.3. Thermal Degradation

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Also, prepare a solution of the compound and heat it at a controlled temperature.

  • Withdraw samples at appropriate time intervals.

  • Dissolve the solid sample in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

4.2.4. Photolytic Degradation

  • Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and visible light in a photostability chamber.

  • Simultaneously, keep a control sample in the dark.

  • Withdraw samples at appropriate time intervals.

  • Analyze the samples by HPLC.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data from forced degradation studies to illustrate the expected format for reporting results.

Table 2: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% DegradationNumber of Degradants
1N HCl (60°C)24152
1N NaOH (60°C)24253
30% H₂O₂ (RT)24404
Thermal (80°C)7251
Photolytic (UV)48303

Table 3: Hypothetical Major Degradation Products Identified

Stress ConditionDegradantProposed Structure
Acid HydrolysisD1Ring-opened product
Base HydrolysisD2Favorskii rearrangement product
OxidativeD3Hydroxylated aromatic ring
PhotolyticD44-Chlorobenzoic acid

Conclusion

The stability of this compound is predicted to be influenced primarily by light and microbial action. The key degradation pathways likely involve cleavage of the carbon-carbonyl bond in photodegradation and hydroxylation followed by ring cleavage in microbial degradation. The provided experimental protocols for forced degradation studies offer a robust framework for systematically investigating the stability of this compound. The resulting data will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the control of impurities in drug development and other applications. Further experimental work is necessary to confirm these predicted pathways and quantify the degradation kinetics.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a key chemical intermediate, notably in the synthesis of the broad-spectrum fungicide, cyproconazole.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing the mechanisms of action for each core reaction. The information presented is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic strategies, enabling informed decisions in process development and optimization. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application.

Introduction

This compound, with the CAS number 123989-29-7, is a substituted aromatic ketone characterized by a chlorophenyl group and a cyclopropyl moiety.[3][4] Its molecular formula is C₁₂H₁₃ClO, and it has a molecular weight of 208.68 g/mol .[3][4] The compound's structure is pivotal to its utility as a building block in the synthesis of more complex molecules, particularly in the agrochemical industry. Understanding the various synthetic pathways to this intermediate is crucial for efficient and scalable production. This guide will explore the most prevalent and chemically significant methods for its synthesis.

Synthetic Pathways and Mechanisms of Action

Several distinct synthetic strategies have been developed for the production of this compound. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following sections detail the core synthetic methods and their underlying chemical mechanisms.

Horner-Wadsworth-Emmons (HWE) Reaction Followed by Hydrolysis

A robust and widely employed method for the synthesis of this compound involves a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction, followed by the hydrolysis of the resulting intermediate.[5] This olefination reaction is highly regarded for its stereoselectivity, typically favoring the formation of (E)-alkenes, and the use of phosphonate carbanions which are more nucleophilic than the ylides used in the Wittig reaction.[6][7][8][9]

The overall transformation can be summarized as follows: an α-alkoxy-p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone in the presence of a base to form an alkoxy propylene derivative. This intermediate is then subjected to acidic hydrolysis to yield the target ketone.[5]

Mechanism of Action:

The HWE reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion.[6][7] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclopropyl methyl ketone. The resulting intermediate subsequently forms an oxaphosphetane, which then eliminates a phosphate ester to generate the C=C double bond of the alkoxy propylene intermediate.[6]

The subsequent hydrolysis of the vinyl ether intermediate is acid-catalyzed. The reaction is initiated by the protonation of the β-carbon of the vinyl ether, which is the rate-determining step. This is followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal to afford the final ketone product.

Below is a DOT script for the logical workflow of this synthetic route.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrolysis alpha_alkoxy_p_chlorobenzyl_phosphonate α-Alkoxy-p-chlorobenzyl phosphonate hwe_reaction HWE Reaction alpha_alkoxy_p_chlorobenzyl_phosphonate->hwe_reaction cyclopropyl_methyl_ketone Cyclopropyl methyl ketone cyclopropyl_methyl_ketone->hwe_reaction base Base (e.g., NaNH₂, KOBu-t) base->hwe_reaction alkoxy_propylene_derivative Alkoxy propylene derivative hwe_reaction->alkoxy_propylene_derivative hydrolysis Hydrolysis alkoxy_propylene_derivative->hydrolysis acid Acid (e.g., HCl) acid->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the HWE-based synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. In this context, it involves the reaction of chlorobenzene with an appropriate acylating agent, such as 2-cyclopropylpropionyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10] A significant advantage of this method is that the ketone product is less reactive than the starting aromatic ring, thus preventing over-acylation.

Mechanism of Action:

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst abstracts the chloride from the 2-cyclopropylpropionyl chloride, generating a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent and the steric hindrance of the acyl group, the para-substituted product is predominantly formed.[10] A subsequent deprotonation of the intermediate arenium ion restores the aromaticity of the ring and yields the final product.

The following DOT script illustrates the mechanism of the Friedel-Crafts acylation.

G acyl_chloride 2-Cyclopropylpropionyl Chloride acylium_ion_formation Formation of Acylium Ion acyl_chloride->acylium_ion_formation lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion_formation acylium_ion Acylium Ion (Electrophile) acylium_ion_formation->acylium_ion electrophilic_attack Electrophilic Attack acylium_ion->electrophilic_attack chlorobenzene Chlorobenzene chlorobenzene->electrophilic_attack arenium_ion Arenium Ion Intermediate electrophilic_attack->arenium_ion deprotonation Deprotonation arenium_ion->deprotonation final_product This compound deprotonation->final_product

Caption: Mechanism of Friedel-Crafts acylation.

Grignard Reaction

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In one potential route to a precursor of the target molecule, 4-chlorophenylmagnesium bromide (a Grignard reagent) is reacted with cyclopropyl acetonitrile.[11] This forms an intermediate imine, which upon hydrolysis, yields 4-chlorophenyl cyclopropyl ketone. This ketone can then be methylated to produce the final product.

Mechanism of Action:

The Grignard reagent is prepared by reacting an organic halide with magnesium metal in an ether solvent.[12] The resulting organomagnesium compound features a highly nucleophilic carbon atom. This nucleophile attacks the electrophilic carbon of the nitrile group in cyclopropyl acetonitrile. The initial addition product is a magnesium salt of an imine. Acidic workup hydrolyzes the imine to the corresponding ketone, 4-chlorophenyl cyclopropyl ketone.

Experimental Protocols

The following protocols are generalized procedures derived from patent literature and established chemical methodologies. They are intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Protocol for Horner-Wadsworth-Emmons Route

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene [5]

  • To a cooled (10 °C) mixture of diethyl α-methoxy-p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL), slowly add sodium amide (0.40 mol) in portions over 4 hours, maintaining the internal temperature below 30 °C.

  • Stir the resulting mixture at 20-25 °C for an additional 3 hours.

  • Add 200 mL of water and stir for 30 minutes.

  • Separate the organic phase, wash with a 5% sodium bicarbonate solution, and then with water until neutral.

  • Concentrate the organic phase to obtain the crude alkoxy propylene derivative.

Step 2: Hydrolysis to this compound [5]

  • A mixture of the crude 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene (0.05 mol), tetrahydrofuran (50 mL), and 10% hydrochloric acid (50 mL) is stirred at room temperature for 3 hours.

  • Dilute the reaction mixture with 50 mL of water and extract twice with 50 mL portions of dichloromethane.

  • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to afford the crude product, which can be further purified by distillation under reduced pressure.

Protocol for Friedel-Crafts Acylation
  • In a reaction vessel equipped for inert atmosphere operation, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add chlorobenzene (1.0 to 1.2 equivalents) to the stirred suspension.

  • Add 2-cyclopropylpropionyl chloride (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize quantitative data reported for the synthesis of this compound and its intermediates.

Table 1: Horner-Wadsworth-Emmons Route

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1 Diethyl α-methoxy-p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneNaNH₂, DMF, Toluene10-307-93.1[5]
2 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene10% HCl, THFRoom Temp.3-98.6[5]
Overall -----97.6 (after distillation)[5]

Table 2: Friedel-Crafts and Other Routes

MethodKey ReactantsCatalyst/ReagentsOverall Yield (%)Reference
Friedel-Crafts 2-Cyclopropylpropionyl chloride, ChlorobenzeneAlCl₃80.0-83.1[13]
From 4-chlorobenzonitrile 4-chlorobenzonitrile, crotyl chloride, dibromomethaneZn, CuCl70.4[14]
From 4-chlorophenylacetonitrile 4-chlorophenylacetonitrile, cyclopropyl methyl ketoneStrong base, Mg, O₂Not specified[15]

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The Horner-Wadsworth-Emmons route offers a well-defined and high-purity method, while the Friedel-Crafts acylation presents a more direct approach. Other multi-step syntheses provide alternative avenues depending on the available starting materials. The selection of an optimal synthetic strategy will be guided by the specific requirements of the research or production context, including considerations of cost, efficiency, safety, and environmental impact. The detailed mechanisms, protocols, and data presented in this guide serve as a valuable resource for professionals in the field to navigate these choices effectively.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, two-step synthetic protocol for the preparation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a valuable building block in medicinal chemistry, starting from 4-chlorobenzonitrile. The synthesis involves an initial organometallic addition to the nitrile to form an unsaturated ketone intermediate, followed by a stereospecific cyclopropanation. This document offers detailed experimental procedures, tabulated quantitative data, and a visual workflow to ensure reproducibility and aid in the scale-up for research and drug development purposes.

Introduction

The synthesis of substituted cyclopropyl ketones is of significant interest in the pharmaceutical industry due to the prevalence of the cyclopropyl motif in a wide array of therapeutic agents. The target molecule, this compound, serves as a key intermediate in the synthesis of various biologically active compounds. The presented methodology outlines a robust and efficient pathway from readily available starting materials.

The overall synthetic strategy is a two-step process:

  • Step 1: Synthesis of 1-(4-Chlorophenyl)-2-methyl-3-buten-1-one. This step involves the reaction of 4-chlorobenzonitrile with an in situ generated crotyl organometallic reagent. This reaction proceeds via nucleophilic addition to the nitrile, followed by hydrolysis to yield the α,β-unsaturated ketone intermediate.

  • Step 2: Synthesis of this compound. The intermediate is then subjected to a Simmons-Smith cyclopropanation reaction. This classic method allows for the stereospecific conversion of the alkene functionality into a cyclopropane ring, yielding the final product.[1]

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-methyl-3-buten-1-one via Organozinc Reagent

This protocol is adapted from a procedure utilizing a Reformatsky-type reaction with zinc, which provides a reliable method for the formation of the unsaturated ketone intermediate.[2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
4-ChlorobenzonitrileC₇H₄ClN137.5713.76 g0.10
Crotyl BromideC₄H₇Br135.0020.25 g0.15
Zinc Dust (activated)Zn65.3813.08 g0.20
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
2M Hydrochloric AcidHCl36.46250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.44100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
HexaneC₆H₁₄86.18As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Initiation: To the flask, add activated zinc dust (13.08 g, 0.20 mol) and 4-chlorobenzonitrile (13.76 g, 0.10 mol) under a positive pressure of nitrogen. Add 100 mL of anhydrous THF.

  • Addition of Crotyl Bromide: In the dropping funnel, prepare a solution of crotyl bromide (20.25 g, 0.15 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. An exothermic reaction should be observed. Maintain a gentle reflux by external heating if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at 40-45 °C for 5 hours.[2]

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 250 mL of 2M hydrochloric acid to quench the reaction. Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 1-(4-chlorophenyl)-2-methyl-3-buten-1-one.

Expected Yield: 75-85%

Step 2: Synthesis of this compound via Simmons-Smith Cyclopropanation

This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, which is known for its efficiency in cyclopropanating a variety of alkenes, including those conjugated to carbonyl groups.[3][4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
1-(4-Chlorophenyl)-2-methyl-3-buten-1-oneC₁₁H₁₁ClO194.669.73 g0.05
Diethylzinc (1.0 M in hexanes)(C₂H₅)₂Zn123.49120 mL0.12
DiiodomethaneCH₂I₂267.8432.14 g (10.8 mL)0.12
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated Ammonium Chloride SolutionNH₄Cl53.49100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a solution of 1-(4-chlorophenyl)-2-methyl-3-buten-1-one (9.73 g, 0.05 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, slowly add diethylzinc (120 mL of a 1.0 M solution in hexanes, 0.12 mol) via syringe. Following this, add diiodomethane (32.14 g, 0.12 mol) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure this compound.

Expected Yield: 80-90%[1][2]

Summary of Quantitative Data

StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (GLC)Reference
14-ChlorobenzonitrileCrotyl Bromide, Zinc1-(4-Chlorophenyl)-2-methyl-3-buten-1-one75-85>95%[2]
21-(4-Chlorophenyl)-2-methyl-3-buten-1-oneDiethylzinc, DiiodomethaneThis compound80-90>97%[1][2]
Overall 4-Chlorobenzonitrile This compound ~60-77

Workflow and Signaling Pathway Diagrams

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Unsaturated Ketone Intermediate cluster_step2 Step 2: Simmons-Smith Cyclopropanation SM1 4-Chlorobenzonitrile Reaction1 Organozinc Addition (40-45°C, 5h) SM1->Reaction1 Reagent1 Crotyl Bromide + Zinc Reagent1->Reaction1 Solvent1 Anhydrous THF Solvent1->Reaction1 Workup1 Acidic Work-up & Extraction Reaction1->Workup1 Intermediate 1-(4-Chlorophenyl)-2-methyl-3-buten-1-one Workup1->Intermediate Reaction2 Cyclopropanation (rt, 12h) Intermediate->Reaction2 Reagent2 Diethylzinc + Diiodomethane Reagent2->Reaction2 Solvent2 Anhydrous DCM Solvent2->Reaction2 Workup2 Aqueous Work-up & Extraction Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Organometallic Reagents: Grignard and organozinc reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All reactions involving these reagents must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Solvents: Anhydrous ethers (like THF) and halogenated solvents (like DCM) are flammable and/or toxic. Handle these solvents in a well-ventilated fume hood.

  • Reagents: Crotyl bromide is a lachrymator and irritant. Diiodomethane is toxic. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of organometallic reactions with acidic solutions is highly exothermic. Perform this step slowly and with adequate cooling.

References

Application Notes: Grignard Reaction Protocol for the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a two-step process commencing with a Grignard reaction between in situ prepared 2-cyclopropylpropylmagnesium bromide and 4-chlorobenzaldehyde, followed by the oxidation of the resulting secondary alcohol. This protocol is designed for researchers in organic and medicinal chemistry, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducibility and safety.

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, critical for constructing complex molecular architectures. The Grignard reaction stands as a powerful and versatile method for this purpose, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. When reacted with an aldehyde, a Grignard reagent forms a secondary alcohol, which can then be oxidized to the corresponding ketone.[1]

This application note details a robust two-step synthetic route to obtain this compound. The initial step involves the synthesis of the secondary alcohol, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol, via a Grignard reaction. The subsequent step is the oxidation of this alcohol to the target ketone. Mild oxidation conditions, such as those provided by a Swern oxidation, are employed to ensure high yield and prevent side reactions.[2]

Reaction Scheme

The overall synthetic pathway is illustrated below: Step 1: Grignard Reaction

1-Bromo-2-cyclopropylpropane reacts with magnesium to form 2-cyclopropylpropylmagnesium bromide. This Grignard reagent then reacts with 4-chlorobenzaldehyde, followed by an acidic workup, to yield 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol.

Step 2: Swern Oxidation

The secondary alcohol, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol, is oxidized using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of triethylamine, to produce the target ketone, this compound.

Materials and Reagent Data

A summary of the physical and chemical properties of the key reagents, intermediates, and the final product is provided in the table below for easy reference.

Compound NameFormulaMW ( g/mol )BP (°C)MP (°C)Density (g/mL)CAS Number
1-Bromo-2-cyclopropylpropaneC₆H₁₁Br163.06N/AN/AN/AN/A
Magnesium TurningsMg24.3110906501.7387439-95-4
4-ChlorobenzaldehydeC₇H₅ClO140.57213-21445-501.196104-88-1
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.6-116.30.71360-29-7
1-(4-chlorophenyl)-2-cyclopropylpropan-1-olC₁₂H₁₅ClO210.70313.0 (Predicted)N/A1.195 (Predicted)123989-28-6
Oxalyl Chloride(COCl)₂126.9363-64-121.45579-37-8
Dimethyl Sulfoxide (DMSO, anhydrous)C₂H₆OS78.1318918.51.10067-68-5
Triethylamine(C₂H₅)₃N101.1989.5-114.70.726121-44-8
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9339.6-96.71.32775-09-2
This compound C₁₂H₁₃ClO 208.68 310.3 (Predicted) N/A 1.180 123989-29-7

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol (Grignard Reaction)

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All glassware must be flame-dried under vacuum or oven-dried prior to use to ensure anhydrous conditions. Diethyl ether is extremely flammable and peroxide-forming. Grignard reagents react violently with water.

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Prepare a solution of 1-bromo-2-cyclopropylpropane (1.0 eq.) in anhydrous diethyl ether (volume sufficient to dissolve).

    • Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve 4-chlorobenzaldehyde (0.95 eq.) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. A color change and/or precipitation may be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic extracts and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Swern Oxidation)

Safety Precautions: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) at low temperatures. Oxalyl chloride is corrosive and toxic. The reaction produces carbon monoxide and dimethyl sulfide, which are toxic and malodorous. All operations must be conducted in an efficient fume hood.

  • Preparation of the Oxidizing Agent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM.

    • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Oxidation of the Alcohol:

    • Dissolve the crude 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol (1.0 eq.) from the previous step in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes at this temperature.

  • Reaction Quench and Product Formation:

    • Slowly add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C. A thick white precipitate will form.

    • Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Add water to the reaction mixture to dissolve the ammonium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Overall Synthetic Pathway

G Overall Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Bromo 1-Bromo-2-cyclopropylpropane Alcohol 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol Bromo->Alcohol   + Mg, Ether + Aldehyde (Step 1) Aldehyde 4-Chlorobenzaldehyde Aldehyde->Alcohol Ketone This compound Alcohol->Ketone Swern Oxidation (Step 2)

Caption: A high-level overview of the two-step synthesis.

Experimental Workflow Diagram

workflow start Start prep_grignard Protocol 1: Grignard Reagent Prep - Activate Mg with I₂ - Add 1-bromo-2-cyclopropylpropane in Et₂O start->prep_grignard react_aldehyde Grignard Reaction - Cool to 0 °C - Add 4-chlorobenzaldehyde solution - Stir at RT prep_grignard->react_aldehyde workup1 Work-up 1 - Quench with NH₄Cl (aq) - Extract with Et₂O - Dry & Concentrate react_aldehyde->workup1 intermediate Intermediate Product 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol workup1->intermediate prep_swern Protocol 2: Swern Reagent Prep - Cool DCM to -78 °C - Add Oxalyl Chloride - Add DMSO solution intermediate->prep_swern oxidation Oxidation - Add alcohol intermediate at -78 °C - Stir for 30-45 min prep_swern->oxidation quench_base Base Quench - Add Triethylamine at -78 °C - Warm to RT oxidation->quench_base workup2 Work-up 2 & Purification - Aqueous wash - Dry & Concentrate - Column Chromatography quench_base->workup2 final_product Final Product This compound workup2->final_product end End final_product->end

Caption: Step-by-step workflow for the synthesis protocol.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and versatile tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of a carbonyl compound, in this case, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, with a phosphonate carbanion. Key benefits of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, which often leads to higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[2] The reaction typically exhibits a preference for the formation of the thermodynamically more stable (E)-alkene, although the stereoselectivity can be influenced by the reactants and reaction conditions.[1][3] For sterically hindered ketones such as this compound, the HWE reaction is a viable method for olefination where the Wittig reaction might be less effective.[3]

These application notes provide detailed protocols for performing the Horner-Wadsworth-Emmons reaction on this compound using common phosphonate reagents to yield the corresponding alkene products. The provided methodologies and data are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base is used to abstract the acidic proton alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkyl phosphate salt. This elimination step is generally stereospecific.[3]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions. Generally, the reaction favors the formation of the more stable (E)-alkene.[1] However, with ketones, the stereoselectivity can be less pronounced compared to reactions with aldehydes.[4] For specific (Z)-alkene synthesis, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations, can be utilized.[3]

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with two common phosphonate reagents under standard conditions.

Table 1: Reaction with Triethyl Phosphonoacetate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1NaHTHF0 to 25128580:20
2KHMDSTHF-78 to 2588875:25
3DBU/LiClAcetonitrile25247585:15

Table 2: Reaction with Diethyl Benzylphosphonate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1NaHTHF0 to 251682>95:5 (E)
2n-BuLiTHF-78678>95:5 (E)
3NaOMeMethanol25187090:10 (E)

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (E-Selective)

This protocol describes a standard method for the Horner-Wadsworth-Emmons olefination of this compound using sodium hydride as the base in an anhydrous solvent, which typically favors the formation of the (E)-alkene.

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate reagent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.2 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, allowing the NaH to settle and carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask to create a slurry of the washed NaH.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH slurry via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Protocol 2: Still-Gennari Modification for (Z)-Selectivity

This protocol is adapted for the synthesis of (Z)-alkenes by employing a modified phosphonate and specific reaction conditions.

Materials:

  • This compound

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 18-crown-6 (2.0 equivalents) to the cooled THF.

  • Slowly add the KHMDS solution (1.1 equivalents) to the mixture and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

HWE_Mechanism ketone This compound tetrahedral Tetrahedral Intermediate ketone->tetrahedral 2. Nucleophilic Addition phosphonate Phosphonate Reagent carbanion Phosphonate Carbanion phosphonate->carbanion 1. Deprotonation base Base product Alkene Product byproduct Dialkyl Phosphate Salt oxaphosphetane Oxaphosphetane tetrahedral->oxaphosphetane 3. Cyclization oxaphosphetane->product 4. Elimination HWE_Workflow start Start: Flame-dried glassware under N2 add_base Add Base (e.g., NaH) and Anhydrous Solvent (e.g., THF) start->add_base cool1 Cool to 0 °C add_base->cool1 add_phosphonate Add Phosphonate Reagent cool1->add_phosphonate warm_stir Warm to RT and Stir (1h) add_phosphonate->warm_stir cool2 Cool to 0 °C warm_stir->cool2 add_ketone Add this compound cool2->add_ketone reaction Stir at RT and Monitor by TLC add_ketone->reaction quench Quench with sat. aq. NH4Cl reaction->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Alkene Product purify->end

References

Application Notes and Protocols for the Characterization of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various organic compounds, including agrochemicals.[1] The described methods include chromatographic, spectroscopic, and thermal analysis techniques essential for identity confirmation, purity assessment, and stability studies. The protocols provided are based on established analytical principles and data from structurally related compounds, offering a robust starting point for method development and validation.

Introduction

This compound (MW: 208.68 g/mol , Formula: C₁₂H₁₃ClO) is a chemical intermediate whose purity and characterization are critical for the quality and efficacy of the final products.[2] This document outlines a multi-faceted analytical approach for its comprehensive characterization.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this non-polar compound. The following protocol is a recommended starting point for method development.[3]

2.1.1. Experimental Protocol: HPLC

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD), a binary or quaternary pump, an autosampler, and a column thermostat.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization. The addition of 0.1% formic acid or phosphoric acid can improve peak shape.[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the aromatic ketone chromophore)[3]
Injection Volume 10 µL
  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution to check for system suitability. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds and can be used for the analysis of this compound.[2]

2.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane (e.g., 100 µg/mL).

  • GC-MS Conditions:

ParameterRecommended Starting Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless injection)
Oven Temperature Program Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
  • Data Analysis: The identity of the compound can be confirmed by its retention time and by comparing the acquired mass spectrum with a reference library. The expected molecular ion peaks are m/z 208 and 210, corresponding to the chlorine isotopes.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

3.1.1. Experimental Protocol: NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for complete spectral assignment.

3.1.2. Expected Spectral Data (Based on similar structures)

NucleusExpected Chemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H NMR 7.8 - 8.0Doublet2H, Aromatic protons ortho to C=O
7.4 - 7.6Doublet2H, Aromatic protons meta to C=O
3.0 - 3.5Multiplet1H, CH-C=O
1.0 - 1.5Multiplet1H, Cyclopropyl CH
0.8 - 1.2Multiplet3H, CH₃
0.2 - 0.8Multiplet4H, Cyclopropyl CH₂
¹³C NMR ~198SingletC=O (Ketone)
~138SingletAromatic C-Cl
~135SingletAromatic C-C=O
~130SingletAromatic CH
~129SingletAromatic CH
~50SingletCH-C=O
~15SingletCH₃
~10SingletCyclopropyl CH
~5SingletCyclopropyl CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (if oily) or as a KBr pellet (if solid).

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

3.2.2. Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3080Aromatic C-H stretch
~2970Aliphatic C-H stretch
~1680C=O (Aryl ketone) stretch
~1590C=C (Aromatic ring) stretch
~1090C-Cl stretch
~1015Cyclopropyl ring vibration

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.[4][5][6]

Experimental Protocol: DSC and TGA
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. The TGA thermogram will indicate the temperature at which the compound starts to decompose.

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value/Observation
HPLC Purity>98% (area percent)
Retention TimeDependent on final optimized conditions
GC-MS Molecular Ion (m/z)208/210 (due to ³⁵Cl/³⁷Cl isotopes)
¹H NMR Chemical Shifts (ppm)Aromatic protons (~7.4-8.0), methine proton (~3.0-3.5), methyl protons (~0.8-1.2), cyclopropyl protons (~0.2-1.5)
¹³C NMR Chemical Shifts (ppm)Carbonyl carbon (~198), aromatic carbons (~129-138), aliphatic carbons (~5-50)
FTIR Key Peaks (cm⁻¹)~1680 (C=O), ~1590 (C=C), ~1090 (C-Cl)
DSC Melting PointTo be determined experimentally
TGA DecompositionTo be determined experimentally

Visualizations

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Characterization cluster_techniques Techniques cluster_data Data Output Sample 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Chromatography Chromatographic Methods Sample->Chromatography Spectroscopy Spectroscopic Methods Sample->Spectroscopy Thermal Thermal Analysis Sample->Thermal HPLC HPLC (Purity/Assay) Chromatography->HPLC GCMS GC-MS (Identification) Chromatography->GCMS NMR NMR (¹H, ¹³C) (Structure) Spectroscopy->NMR FTIR FTIR (Functional Groups) Spectroscopy->FTIR DSC DSC (Melting Point) Thermal->DSC TGA TGA (Decomposition) Thermal->TGA Data Comprehensive Characterization Report HPLC->Data GCMS->Data NMR->Data FTIR->Data DSC->Data TGA->Data

Caption: Overall workflow for the analytical characterization of the target compound.

HPLC_Method_Development Start Start: Define Analytical Goal (Purity & Assay) Select_Column Select Stationary Phase (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Acetonitrile/Water) Select_Column->Select_Mobile_Phase Optimize_Conditions Optimize Parameters (Gradient, Flow Rate, Temperature) Select_Mobile_Phase->Optimize_Conditions Optimize_Conditions->Select_Mobile_Phase Re-evaluate System_Suitability Perform System Suitability Test (SST) Optimize_Conditions->System_Suitability Optimized Validation Method Validation (ICH Guidelines) System_Suitability->Validation Pass End Final Analytical Method Validation->End

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for the Analysis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The non-polar nature of the compound, inferred from its structure containing a chlorophenyl and a cyclopropyl group, makes RP-HPLC an ideal analytical technique.[1] A C18 stationary phase is employed to retain the analyte through hydrophobic interactions.

The mobile phase consists of a mixture of acetonitrile and water, providing a good balance of elution strength and compatibility with UV detection.[1] The aromatic ketone chromophore in the molecule allows for sensitive detection at a wavelength of 254 nm.[1] The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak symmetry by minimizing silanol interactions on the stationary phase.[1] This method is suitable for purity assessment, stability studies, and quantification of this compound in various sample matrices.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

1.2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

1.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

1.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (60% B).

  • Sample Solution: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

1.2.5. Data Presentation

Table 1: HPLC Method Performance Characteristics (Illustrative Data)

ParameterResult
Retention Time (tR) ~ 7.5 min
Tailing Factor (Tf) 1.1
Theoretical Plates (N) > 5000
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL in ACN) Standard->Stock Working Prepare Working Standards (Dilution Series) Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Sample Dissolve and Filter Sample Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound. The compound's predicted volatility and thermal stability make it amenable to GC analysis. The use of a mass spectrometer detector provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the molecule.

A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is suitable for the separation of this compound from other volatile components in a sample mixture. Electron ionization (EI) is used to generate characteristic mass spectra. This method is highly sensitive and specific, making it valuable for impurity profiling, metabolite identification, and trace-level quantification. The existence of a GC-MS spectrum for this compound in public databases supports its suitability for this technique.[2]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • GC grade ethyl acetate

  • GC grade hexane

2.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

2.2.3. Chromatographic and Spectrometric Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

2.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Solution: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.

2.2.5. Data Presentation

Table 2: GC-MS Method Performance Characteristics (Illustrative Data)

ParameterResult
Retention Time (tR) ~ 10.2 min
Molecular Ion (M+) m/z 208/210 (due to Cl isotope)
Major Fragments m/z 139/141, 111, 75
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Standard->Stock Working Prepare Working Standards (Dilution Series) Stock->Working GC Gas Chromatograph (DB-5ms Column, Temp Program) Working->GC Sample Dissolve Sample in Ethyl Acetate Sample->GC MS Mass Spectrometer (EI, Full Scan) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum Analysis MS->MassSpec Quantification Quantification TIC->Quantification Identification Compound Identification (Library Search) MassSpec->Identification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, designed for researchers, scientists, and professionals in drug development.

Data Presentation

The efficiency of the column chromatography separation is dependent on several key parameters. The following table summarizes the recommended parameters and expected outcomes for the purification of this compound.

ParameterValue/DescriptionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Provides good separation of the target compound from both less polar and more polar impurities.
Mobile Phase n-Hexane/Dichloromethane or n-Hexane/Ethyl Acetate GradientEffective elution and separation of the target compound.
Gradient Profile 0% to 20% Dichloromethane in n-Hexane (or 0% to 10% Ethyl Acetate in n-Hexane)Allows for the initial elution of non-polar impurities, followed by the target compound, and finally, more polar impurities.
Typical Rf of Product ~0.3-0.4 in 10% Dichloromethane/n-HexaneIndicates appropriate polarity for effective separation.
Sample Loading 1g of crude product per 30-50g of silica gelPrevents column overloading and ensures optimal separation resolution.
Purity (Post-Column) >99% (as determined by GC-MS or HPLC)[1]High purity suitable for subsequent synthetic applications.
Yield 80-95%High recovery of the purified product.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade) or Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and flasks

  • Pipettes

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

2. Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column to act as a support for the stationary phase.

  • Carefully add a thin layer (approximately 1 cm) of sand over the plug.

  • In a separate beaker, weigh the appropriate amount of silica gel (typically 30-50 times the weight of the crude sample).

  • Add the initial, least polar mobile phase (e.g., 100% n-Hexane) to the silica gel to create a slurry. Stir the slurry gently with a glass rod to remove any trapped air bubbles.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel bed.

  • Once the silica gel has settled, add another thin layer (approximately 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Continuously pass the initial mobile phase through the column until the packing is stable and no more settling is observed.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase. The goal is to have a concentrated solution.

  • Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette. Ensure the sample is distributed evenly on the surface.

  • Allow the sample to be absorbed into the silica gel bed by draining the solvent until the liquid level just reaches the top of the sand.

4. Elution and Fraction Collection

  • Begin the elution process by carefully adding the initial mobile phase (e.g., 100% n-Hexane) to the top of the column.

  • Start collecting the eluent in small, numbered fractions (e.g., 10-20 mL per fraction) in test tubes or vials.

  • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., incrementally increasing the percentage of dichloromethane in n-hexane). A suggested gradient is to start with 100% n-hexane, then move to 2%, 5%, 10%, and finally 20% dichloromethane in n-hexane. A similar gradient can be employed with ethyl acetate.[1][2]

  • Monitor the separation process by spotting a small amount from each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 10% Dichloromethane/n-Hexane) and visualize the spots under a UV lamp.

5. Product Isolation and Analysis

  • Identify the fractions containing the pure this compound based on the TLC analysis. The desired product should appear as a single spot with a consistent Rf value.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage yield based on the initial amount of crude material used.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Isolation cluster_result Result crude_sample Crude Sample 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one dissolve Dissolve in Minimal Solvent crude_sample->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Column with Silica Gel (Wet Slurry) pack_column->load_sample elute Elute with Gradient Mobile Phase (Hexane/Dichloromethane) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent (Rotary Evaporator) pool->evaporate analyze Purity Analysis (GC-MS/HPLC) evaporate->analyze pure_product Purified Product (>99% Purity) analyze->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Synthesis of Novel Oxime Ether Insecticides from 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for researchers on the synthesis of novel oxime ether insecticides utilizing 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one as a versatile precursor. The protocol details a robust two-step synthetic pathway involving an initial oximation followed by an O-alkylation (etherification). We delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for structural characterization and purification. Furthermore, this guide discusses the biological context of oxime ether insecticides and emphasizes critical safety protocols for handling these potent compounds.

Introduction and Scientific Rationale

Oxime ethers represent a significant class of agrochemicals, renowned for their potent insecticidal properties.[1] Their mechanism of action often involves the disruption of the central nervous system in insects, frequently by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] The development of new insecticides is critical to manage the evolution of resistance in pest populations to existing treatments.[4]

The strategic use of this compound as a foundational scaffold allows for the introduction of the toxophoric oxime ether group. This specific ketone is an important intermediate in the synthesis of various fine chemicals, including fungicides.[5][6] The derivatization of this ketone into a series of oxime ethers is a proven strategy for generating novel compounds with potential high insecticidal and acaricidal activities.[7][8] This application note provides the detailed methodology to synthesize these target compounds, enabling further research into their structure-activity relationships (SAR) and potential as next-generation pesticides.

The synthetic logic follows a classical, reliable pathway:

  • Oximation: A nucleophilic addition-elimination reaction between the ketone precursor and hydroxylamine hydrochloride. This step converts the carbonyl group into an oxime, which is the pivotal intermediate.[9]

  • Etherification: A Williamson ether-type synthesis where the hydroxyl group of the intermediate oxime is deprotonated by a suitable base, and the resulting alkoxide is alkylated using an appropriate haloalkane. This step is crucial for building the diverse library of final products.[10][11]

Synthetic Workflow Overview

The overall process transforms the starting ketone into the desired oxime ether insecticide. The workflow is designed for efficiency and adaptability, allowing for the synthesis of a diverse library of compounds by varying the alkylating agent in the final step.

G start_node 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one intermediate_node This compound Oxime (Intermediate) start_node->intermediate_node Step 1: Oximation Reagents: NH2OH·HCl, Base (e.g., Pyridine) Solvent: Ethanol final_node Target Oxime Ether Insecticide intermediate_node->final_node Step 2: Etherification Reagents: NaH, Alkyl Halide (R-X) Solvent: DMF

Figure 1: General two-step synthesis of oxime ether insecticides.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98% PurityVariousKey precursor[5]
Hydroxylamine hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Sigma-AldrichUsed for oximation
PyridineAnhydrous, 99.8%Sigma-AldrichBase and solvent for oximation
Ethanol (EtOH)200 Proof, AnhydrousFisher ScientificSolvent for oximation
Sodium Hydride (NaH)60% dispersion in oilAcros OrganicsStrong base for etherification
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichSolvent for etherification
Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide)Various PuritiesVariousR-X group for etherification
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
HexanesACS GradeVWRFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Protocol 1: Synthesis of Intermediate this compound Oxime

This protocol describes the conversion of the ketone to its corresponding oxime. The formation of the oxime is a prerequisite for the subsequent etherification step.[12]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 47.9 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (5.0 g, 71.9 mmol, 1.5 equiv.). Slowly add pyridine (7.6 mL, 95.8 mmol, 2.0 equiv.) to the stirring mixture. The pyridine acts as a base to neutralize the HCl salt and catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up and Isolation: a. After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. b. Add 100 mL of deionized water to the residue and extract the mixture with ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime as a pale yellow oil or solid.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify via recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 2: Synthesis of Target Oxime Ethers

This protocol details the O-alkylation of the intermediate oxime to form the final product. The choice of alkyl halide (R-X) determines the final structure.[11]

CAUTION: Sodium hydride (NaH) is a highly reactive, flammable solid. Handle only under an inert atmosphere (e.g., Nitrogen or Argon) and away from moisture.

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.3 g, 57.5 mmol, 1.2 equiv.). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Addition of Oxime: Add 100 mL of anhydrous DMF to the flask. Cool the suspension to 0°C in an ice bath. Dissolve the this compound oxime (from Protocol 1, 10.7 g, 47.9 mmol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir for an additional hour at 0°C to ensure complete formation of the sodium oximate salt (evolution of H₂ gas will be observed).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, 3.6 mL, 57.5 mmol, 1.2 equiv.) dropwise to the reaction mixture at 0°C.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: a. Carefully quench the reaction by slowly adding 50 mL of ice-cold water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers, wash with water (2 x 75 mL) and brine (1 x 75 mL), then dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure oxime ether product.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.[7][12]

TechniqueExpected Observations
¹H NMR Disappearance of the oxime -OH proton (broad singlet, ~8-10 ppm). Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.5-4.0 ppm for an -OCH₃ group).
¹³C NMR Shift in the C=N carbon signal upon etherification. Appearance of a new carbon signal for the O-CHₓ group.
FT-IR Spectroscopy Disappearance of the broad O-H stretch (~3200-3400 cm⁻¹) from the oxime intermediate. Presence of a C=N stretch (~1640-1680 cm⁻¹) and C-O stretch (~1000-1200 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target oxime ether.
LC/MS Can be used to confirm purity and identity, especially for complex reaction mixtures.[13]

Safety and Handling

Researcher responsibility is paramount when handling these chemicals.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15]

  • Organophosphate/Insecticide Toxicity: The final oxime ether products are potential insecticides and should be treated as highly toxic. They can be absorbed through the skin, inhaled, or ingested.[16][17] Exposure can lead to neurotoxic effects.[18]

  • Reagent Hazards:

    • Sodium Hydride (NaH): Extremely reactive with water, generating flammable hydrogen gas. Never add water directly to NaH.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • DMF: A potential teratogen; avoid skin contact and inhalation.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not discharge into sewers or the environment.[14]

References

reduction of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one to its alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol via Ketone Reduction

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the chemical reduction of the prochiral ketone, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, to its corresponding secondary alcohol, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. The synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry, as the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their efficacy and safety.[1] This document outlines methodologies for both racemic and stereoselective synthesis, offers insights into reaction monitoring and product purification, and presents comparative data to guide researchers in selecting the optimal reduction strategy. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Significance of the Target Molecule

The cyclopropyl moiety is a highly valued structural motif in drug discovery. Its unique conformational and electronic properties can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a parent molecule. The target alcohol, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol, is a chiral building block that incorporates both a cyclopropyl group and a halogenated phenyl ring, features common in modern pharmaceuticals and agrochemicals.[2] The reduction of its parent ketone is a key synthetic step. As the ketone is prochiral, its reduction creates a new stereocenter, making the development of enantioselective methods highly desirable for accessing single-enantiomer products.[3]

The fundamental transformation is the conversion of a carbonyl group to a hydroxyl group through the addition of a hydride equivalent.

Caption: General reaction scheme for the reduction of the target ketone.

Methodologies for Ketone Reduction

The choice of reducing agent and reaction conditions dictates the outcome of the synthesis, particularly regarding stereoselectivity. We present two primary pathways: a robust, scalable achiral reduction and an overview of advanced stereoselective techniques.

Achiral Reduction: Synthesis of Racemic Alcohol

For applications where a racemic mixture of the alcohol is sufficient, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild, selective, and relatively safe reducing agent that is effective for converting aldehydes and ketones to their corresponding alcohols.[4][5] Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol and ethanol and does not typically reduce other functional groups such as esters or amides.[6][7]

Causality of Experimental Choices:

  • Solvent: Methanol (MeOH) or ethanol (EtOH) are chosen for their ability to dissolve both the ketone substrate and NaBH₄, and to serve as the proton source for the final alcohol product after the initial hydride attack.[7]

  • Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic release of heat and hydrogen gas upon addition of NaBH₄ to the protic solvent.[8] This ensures controlled reaction kinetics and minimizes potential side reactions.

  • Workup: A mild acidic quench (e.g., 1 M HCl) is employed to neutralize any unreacted NaBH₄, decompose the borate ester intermediates, and protonate the newly formed alkoxide to yield the final alcohol product.[8]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS Grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and avoid open flames.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% EtOAc in Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction. Continue adding acid until gas evolution ceases.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol as an oil or solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure racemic alcohol.[10]

Stereoselective Reduction: Accessing Single Enantiomers

For pharmaceutical applications, obtaining a single enantiomer of the target alcohol is often mandatory.[1] This requires an asymmetric reduction strategy that can differentiate between the two prochiral faces of the ketone's carbonyl group.

Several powerful methods exist for the enantioselective reduction of ketones.[3] The optimal choice depends on factors such as substrate compatibility, desired enantiomeric excess (e.e.), cost, and scalability.

Method Reagent/Catalyst System Typical e.e. (%) Advantages Disadvantages
CBS Reduction Borane (BH₃) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst)>95High enantioselectivity for aryl ketones, well-established, predictable stereochemistry.[11]Requires stoichiometric borane, moisture-sensitive reagents.
Asymmetric Transfer Hydrogenation Isopropanol or formic acid as hydride source with a chiral Ru or Rh catalyst (e.g., Ru-BINAP-diamine).[12]>98Uses inexpensive hydride sources, low catalyst loading, operationally simple.Catalyst cost can be high, may require screening of ligands.
Midland Alpine-Borane Reduction Chiral borane derived from α-pinene (Alpine-Borane®).80-99Stoichiometric chiral reagent, good for ketones with significant steric differentiation.[11][13]Reagent cost, may not be effective for sterically similar ketone substituents.
Biocatalysis Whole cells (e.g., Rhodotorula rubra, Baker's Yeast) or isolated ketoreductase (KRED) enzymes.[14][15]>99Extremely high enantioselectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.May require screening of multiple enzymes/organisms, potential for low substrate loading.

This protocol provides a general framework for performing an ATH. Note: Optimization of catalyst, ligand, base, and temperature is typically required for a new substrate.

Materials:

  • This compound (1.0 eq)

  • Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DPEN RuCl) (0.005-0.01 eq)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (KOtBu) or other suitable base (0.01-0.02 eq)

Procedure:

  • Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the vessel, add the ketone (1.0 eq), the Ruthenium catalyst (e.g., 0.5 mol%), and the base (e.g., 1 mol%).

  • Solvent/Hydride Source: Add anhydrous isopropanol.

  • Reaction: Stir the mixture at the desired temperature (e.g., 40-80 °C) and monitor by TLC or HPLC.

  • Workup & Purification: Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate the enantiomerically enriched alcohol.

Analytical Workflow: Monitoring and Characterization

A robust analytical workflow is essential for validating the success of the reduction, determining purity, and quantifying stereoselectivity.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a versatile ketone and a valuable building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a chlorinated aromatic ring and a cyclopropyl moiety, provides a scaffold for diverse chemical modifications. The presence of the 4-chlorophenyl group is significant in modulating the biological activity of target molecules, while the cyclopropyl ring can confer unique conformational constraints and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on the fungicide, cyproconazole.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.68 g/mol
CAS Number 123989-29-7
Appearance Liquid
Boiling Point 310.3±15.0 °C (Predicted)
Density 1.180 g/cm³

Key Synthetic Applications

The primary application of this compound is as a precursor in the synthesis of the triazole fungicide, cyproconazole.[3][4] The synthetic route involves a multi-step process that transforms the ketone functionality into the final triazole-containing alcohol.

Synthesis of Cyproconazole

The synthesis of cyproconazole from this compound proceeds through a three-step sequence: a Wittig reaction to form an alkene, followed by epoxidation, and finally, a ring-opening reaction with 1,2,4-triazole.

Experimental Workflow for the Synthesis of Cyproconazole

G start 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one wittig Wittig Reaction start->wittig alkene 1-(4-Chlorophenyl)-2-cyclopropyl- 1-propene wittig->alkene Methyltriphenyl- phosphonium bromide, strong base epoxidation Epoxidation alkene->epoxidation epoxide 2-(4-Chlorophenyl)-2-methyl- 3-cyclopropyloxirane epoxidation->epoxide m-CPBA or other epoxidizing agent ring_opening Ring-Opening with 1,2,4-Triazole epoxide->ring_opening cyproconazole Cyproconazole ring_opening->cyproconazole 1,2,4-Triazole, base

Caption: Synthetic pathway from this compound to cyproconazole.

Experimental Protocols

Step 1: Wittig Reaction to Synthesize 1-(4-Chlorophenyl)-2-cyclopropyl-1-propene [5]

This step converts the ketone into an alkene.

  • Materials:

    • This compound

    • Methyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or sodium amide)

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous toluene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (1.5 equivalents) to the suspension.

    • Stir the resulting ylide solution at room temperature for 1-2 hours.

    • Cool the reaction mixture to -20 °C and add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise.[5]

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propene, can be purified by vacuum distillation.

Reactant/ProductMolar RatioYieldPurity
This compound1.0--
Methyltriphenylphosphonium bromide1.5--
1-(4-Chlorophenyl)-2-cyclopropyl-1-propene-93-95%[5]Not specified

Step 2: Epoxidation to Synthesize 2-(4-Chlorophenyl)-2-methyl-3-cyclopropyloxirane [5]

This step forms the epoxide intermediate.

  • Materials:

    • 1-(4-Chlorophenyl)-2-cyclopropyl-1-propene

    • meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable epoxidizing agent

    • Toluene or another suitable solvent

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-2-cyclopropyl-1-propene (1.0 equivalent) in toluene in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add a solution of m-CPBA (1.5 equivalents) in toluene dropwise, maintaining the temperature at 0 °C.[5]

    • Allow the reaction to warm to 50 °C and stir for 8-12 hours.[5]

    • Monitor the reaction by TLC.

    • After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water to neutralize.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude epoxide is often used in the next step without further purification.[5]

Reactant/ProductMolar RatioYieldPurity
1-(4-Chlorophenyl)-2-cyclopropyl-1-propene1.0Not specifiedNot specified
m-CPBA1.5--
2-(4-Chlorophenyl)-2-methyl-3-cyclopropyloxirane-Not specifiedNot specified

Step 3: Ring-Opening Reaction to Synthesize Cyproconazole

The final step involves the nucleophilic attack of 1,2,4-triazole on the epoxide.

  • Materials:

    • 2-(4-Chlorophenyl)-2-methyl-3-cyclopropyloxirane

    • 1,2,4-Triazole

    • A base (e.g., sodium hydroxide)

    • A suitable solvent (e.g., dimethylformamide - DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1,2,4-triazole (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in DMF.

    • Heat the mixture to 80-100 °C to form the sodium salt of the triazole.

    • Add the crude 2-(4-chlorophenyl)-2-methyl-3-cyclopropyloxirane (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at 100-120 °C for 6-10 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude cyproconazole can be purified by column chromatography or recrystallization.

Reactant/ProductMolar RatioYieldPurity
2-(4-Chlorophenyl)-2-methyl-3-cyclopropyloxirane1.0Not specifiedNot specified
1,2,4-Triazole1.1--
Cyproconazole-Not specifiedNot specified

Biological Activity and Mechanism of Action

Cyproconazole, synthesized from this compound, is a broad-spectrum triazole fungicide.[6] Triazole fungicides act as sterol biosynthesis inhibitors (SBIs).[4] They specifically inhibit the C14-demethylation of lanosterol or 24-methylenedihydrolanosterol, a crucial step in the biosynthesis of ergosterol in fungi.[4] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt the membrane structure and function, ultimately leading to the inhibition of fungal growth.

Ergosterol Biosynthesis Inhibition Pathway

G lanosterol Lanosterol demethylation 14α-demethylase (CYP51) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane growth Fungal Growth membrane->growth cyproconazole Cyproconazole cyproconazole->demethylation Inhibits

References

Application Notes and Protocols: Epoxide Formation from 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one via Sulfonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane through the reaction of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one with a sulfonium salt. This reaction, a variation of the Corey-Chaykovsky epoxidation, is a critical step in the synthesis of the broad-spectrum triazole fungicide, cyproconazole. The protocols and data presented are compiled from established synthetic routes and are intended to guide researchers in the efficient and high-yield production of this key epoxide intermediate.

Introduction

The formation of epoxides from carbonyl compounds using sulfonium ylides, known as the Corey-Chaykovsky reaction, is a fundamental transformation in organic synthesis.[1][2][3] This method is particularly valuable for the construction of sterically hindered or complex oxiranes that may be challenging to synthesize via traditional olefin epoxidation routes.[2] The reaction proceeds through the nucleophilic attack of a sulfur ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the three-membered epoxide ring and eliminate a dialkyl sulfide.[4]

The substrate, this compound, is a key precursor in the agrochemical industry.[5] Its conversion to the corresponding epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane, is a pivotal step in the industrial synthesis of cyproconazole, a fungicide with high efficacy against a wide range of plant pathogens.[6][7] The successful execution of this epoxidation is therefore of significant interest to professionals in drug development and agrochemical research.

Reaction Mechanism and Workflow

The overall process involves two main stages: the in situ generation of the sulfonium ylide and the subsequent epoxidation of the ketone.

Stage 1: Formation of the Sulfonium Ylide

A sulfonium salt, typically trimethylsulfonium iodide or generated in situ from a thioether and a methylating agent, is deprotonated by a strong base to form the reactive sulfur ylide.[3][8]

Stage 2: Epoxidation

The generated ylide acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting betaine intermediate then undergoes intramolecular ring closure to yield the desired epoxide and dimethyl sulfide as a byproduct.[4]

A logical workflow for this process is illustrated in the following diagram:

reaction_workflow cluster_ylide Ylide Formation (in situ) cluster_epoxidation Epoxidation Reaction thioether Thioether (e.g., Dimethyl Sulfide) sulfonium_salt Sulfonium Salt Intermediate thioether->sulfonium_salt + Methylating Agent methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) ylide Sulfur Ylide (Reactive Species) sulfonium_salt->ylide + Strong Base base Strong Base (e.g., KOH) ketone 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one ylide->ketone Nucleophilic Attack epoxide 2-(4-Chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane (Product) ketone->epoxide + Sulfur Ylide workup Work-up & Purification epoxide->workup cyproconazole_synthesis ketone 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one epoxidation Corey-Chaykovsky Epoxidation ketone->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Ring-opening with 1,2,4-Triazole epoxide->ring_opening cyproconazole Cyproconazole ring_opening->cyproconazole

References

Catalytic Pathways to a Key Pharmaceutical Intermediate: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and selective construction of this molecule is of significant interest to the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for three distinct catalytic methodologies for the synthesis of this key intermediate: Friedel-Crafts Acylation, the Horner-Wadsworth-Emmons Olefination followed by Hydrolysis, and a Palladium-Catalyzed Negishi Cross-Coupling reaction. These methods offer different approaches to the target molecule, each with its own advantages in terms of starting materials, reaction conditions, and scalability.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct and classical approach to the synthesis of aryl ketones. This method involves the electrophilic aromatic substitution of chlorobenzene with 2-cyclopropylpropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich chlorobenzene ring, primarily at the para position due to steric hindrance and the directing effect of the chloro group.

Experimental Workflow

cluster_0 Step 1: Synthesis of 2-Cyclopropylpropionyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A 2-Cyclopropylpropanoic Acid C Reaction Mixture A->C B Thionyl Chloride (SOCl₂) B->C D Distillation C->D Heat E 2-Cyclopropylpropionyl Chloride D->E Purification H Reaction Mixture E->H F Chlorobenzene F->H G Aluminum Chloride (AlCl₃) G->H Catalyst I Work-up & Purification H->I Quench with acid J This compound I->J

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyclopropylpropionyl Chloride

  • To a stirred solution of 2-cyclopropylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude 2-cyclopropylpropionyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in chlorobenzene (used as both reactant and solvent, ~10 eq).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add the crude 2-cyclopropylpropionyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (to hydrolyze the aluminum chloride complex).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Horner-Wadsworth-Emmons (HWE) Olefination and Hydrolysis

This two-step sequence offers a versatile alternative to the Friedel-Crafts acylation. The Horner-Wadsworth-Emmons (HWE) reaction involves the olefination of cyclopropyl methyl ketone with a phosphonate ylide generated from diethyl (4-chlorobenzyl)phosphonate. This reaction is highly stereoselective, typically favoring the formation of the (E)-alkene. The resulting enol ether is then hydrolyzed under acidic conditions to yield the target ketone.

Experimental Workflow

cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrolysis A Diethyl (4-chlorobenzyl)phosphonate D Reaction Mixture A->D B Cyclopropyl methyl ketone B->D C Base (e.g., NaH, KOtBu) C->D Catalyst E Work-up D->E Stir at RT F Alkoxy Propylene Intermediate E->F H Reaction Mixture F->H G Aqueous Acid (e.g., HCl) G->H I Work-up & Purification H->I Stir at RT J This compound I->J

Caption: Workflow for HWE Olefination and Hydrolysis.

Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Reaction [1]

  • To a solution of diethyl (4-chlorobenzyl)phosphonate (1.1 eq) in an anhydrous solvent such as THF or DMF, add a strong base like sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate ylide.

  • Add cyclopropyl methyl ketone (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude alkoxy propylene intermediate, which can be used in the next step without further purification.

Step 2: Hydrolysis [1]

  • Dissolve the crude alkoxy propylene intermediate from the previous step in a mixture of a water-miscible solvent like THF or methanol and aqueous hydrochloric acid (e.g., 10% HCl).

  • Stir the mixture at room temperature for 3-10 hours. Monitor the hydrolysis by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Method 3: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction provides a powerful and highly functional group tolerant method for the formation of C-C bonds. This approach involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. For the synthesis of the target molecule, this can be envisioned through the coupling of a 1-cyclopropylethylzinc halide with 4-chlorobenzoyl chloride. The organozinc reagent can be prepared in situ from the corresponding Grignard reagent.

Experimental Workflow

cluster_0 Step 1: Formation of Organozinc Reagent cluster_1 Step 2: Negishi Cross-Coupling A 1-Cyclopropylethyl Bromide C Grignard Reagent A->C B Magnesium Turnings B->C E 1-Cyclopropylethylzinc Chloride C->E D Zinc Chloride (ZnCl₂) D->E Transmetalation H Reaction Mixture E->H F 4-Chlorobenzoyl Chloride F->H G Palladium Catalyst (e.g., Pd(PPh₃)₄) G->H Catalyst I Work-up & Purification H->I Heat J This compound I->J

Caption: Workflow for Palladium-Catalyzed Negishi Cross-Coupling.

Detailed Experimental Protocol

Step 1: Preparation of 1-Cyclopropylethylzinc Chloride

  • Prepare the Grignard reagent by adding a solution of 1-cyclopropylethyl bromide (1.0 eq) in anhydrous THF to a stirred suspension of magnesium turnings (1.1 eq) under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • After the magnesium has been consumed, cool the Grignard solution to 0 °C.

  • In a separate flask, dissolve anhydrous zinc chloride (1.0 eq) in anhydrous THF and add this solution to the Grignard reagent via cannula.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete transmetalation to the organozinc reagent. This solution is used directly in the next step.

Step 2: Negishi Cross-Coupling

  • To a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Add the freshly prepared solution of 1-cyclopropylethylzinc chloride (1.2 eq) to the reaction mixture via cannula.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

MethodCatalystKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts Acylation AlCl₃2-Cyclopropylpropionyl Chloride, ChlorobenzeneChlorobenzene0 - RT4 - 670-85 (typical)>95 (after purification)General Procedure
HWE & Hydrolysis KOtBu (or NaH)Diethyl (4-chlorobenzyl)phosphonate, Cyclopropyl methyl ketoneTHF or DMF0 - RT2 - 480-90 (overall)>98[1]
Negishi Coupling Pd(PPh₃)₄1-Cyclopropylethylzinc Chloride, 4-Chlorobenzoyl ChlorideTHFReflux4 - 875-85 (typical)>95 (after purification)General Procedure

This document has outlined three distinct and effective catalytic methods for the synthesis of the important pharmaceutical intermediate, this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. The Friedel-Crafts acylation offers a direct route, while the Horner-Wadsworth-Emmons reaction provides a versatile two-step sequence. The Palladium-Catalyzed Negishi Cross-Coupling represents a modern and highly functional group-tolerant approach. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes: Phase Transfer Catalysis in the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a key chemical intermediate, notably utilized in the synthesis of potent triazole fungicides such as cyproconazole.[1][2] The efficient production of this ketone is crucial for the agrochemical industry. Traditional synthetic routes can be hampered by harsh reaction conditions, low yields, and the use of hazardous reagents.[2][3] Phase Transfer Catalysis (PTC) presents a highly effective and green alternative for this synthesis. PTC facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase) by using a catalyst that transfers one reactant across the phase boundary, thereby accelerating the reaction.[4][5] This methodology often leads to increased yields, milder reaction conditions, reduced cycle times, and the elimination of dangerous solvents and reagents, making it an attractive option for industrial-scale production.[6][7]

This document provides detailed application notes and protocols for the synthesis of this compound utilizing phase transfer catalysis, specifically focusing on the condensation of 4-chlorophenylacetonitrile with cyclopropyl methyl ketone.[3]

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with a phase transfer-catalyzed condensation, followed by reduction and oxidation to yield the final ketone product.

G cluster_start Starting Materials cluster_steps Reaction Steps A 4-Chlorophenylacetonitrile C Intermediate (I) (Unsaturated Nitrile) A->C Step A: Condensation (PTC, Strong Base) B Cyclopropyl Methyl Ketone B->C D Intermediate (II) (Saturated Nitrile) C->D Step B: Reduction (e.g., Mg powder) E 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one D->E Step C: Oxidation (O2 or Air)

Caption: Overall workflow for the synthesis of this compound.

Application Notes

The Role of the Phase Transfer Catalyst

The key step in this synthesis is the initial C-C bond formation via a condensation/alkylation reaction between 4-chlorophenylacetonitrile and cyclopropyl methyl ketone.[3] 4-chlorophenylacetonitrile is a C-H acid that can be deprotonated by a strong base to form a carbanion.[7] In a biphasic system, the organic substrate (4-chlorophenylacetonitrile) is in an organic solvent, while the inorganic base (e.g., NaNH₂, KNH₂) is in a solid or aqueous phase.

The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Chloride (TBAC) or Benzyltriethylammonium Chloride (TEBAC), facilitates the reaction through the following mechanism:[3][4]

  • Anion Exchange: The catalyst cation (Q⁺) exchanges its accompanying anion (X⁻) for the base's anion (B⁻) at the phase interface.

  • Ion Pair Extraction: The newly formed lipophilic ion pair (Q⁺B⁻) is soluble in the organic phase and is transported away from the interface.

  • Deprotonation: In the organic phase, the strong base (B⁻) deprotonates the 4-chlorophenylacetonitrile, generating the reactive carbanion.

  • Alkylation/Condensation: The carbanion attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone.

  • Catalyst Regeneration: The catalyst cation pairs with the leaving group anion and returns to the aqueous/solid phase to repeat the cycle.

Caption: Mechanism of Phase Transfer Catalysis in the carbanion generation step.

Selection of Reaction Components
  • Phase Transfer Catalyst: Quaternary ammonium salts are commonly used. The lipophilicity of the catalyst is important; a higher number of carbon atoms (typically C16-C32 total) increases solubility in the organic phase and can enhance reaction rates.[5] Examples include TBAC and TEBAC.[3]

  • Base: Strong bases such as sodium amide (NaNH₂) or potassium amide (KNH₂) are required to deprotonate the arylacetonitrile.[3] The choice of base can affect reaction time and temperature.

  • Solvent: Non-polar aprotic solvents like xylene or trimethylbenzene are suitable as they are immiscible with aqueous phases and can dissolve the organic reactants.[3]

  • Temperature: The reaction can be conducted at temperatures ranging from 20°C to 60°C, depending on the reactivity of the chosen base and catalyst system.[3]

Data Summary

The following table summarizes reaction conditions for the initial condensation step as described in the literature.[3]

ParameterCondition 1Condition 2
Starting Material A 4-Chlorophenylacetonitrile4-Chlorophenylacetonitrile
Starting Material B Cyclopropyl Methyl KetoneCyclopropyl Methyl Ketone
Base Sodium Amide (NaNH₂)Potassium Amide (KNH₂)
Phase Transfer Catalyst Tetrabutylammonium Chloride (TBAC)Benzyltriethylammonium Chloride (TEBAC)
Molar Ratio (A:B:Base:PTC) 1 : 1 : 1 : 0.0011 : 3 : 3 : 0.1
Solvent XyleneTrimethylbenzene
Temperature 20 °C60 °C
Reaction Time 6 hours3 hours

Experimental Protocols

The following is a representative, multi-step protocol based on methods described in patent literature.[3] Researchers should perform their own optimization and safety assessments.

Step A: Phase Transfer-Catalyzed Condensation
  • Setup: To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the chosen solvent (e.g., xylene).

  • Reagent Addition: Add 4-chlorophenylacetonitrile, cyclopropyl methyl ketone, and the phase transfer catalyst (e.g., TBAC) to the flask. The molar ratios should be carefully controlled (see table above).

  • Base Addition: Begin stirring the mixture under a nitrogen atmosphere. Slowly and portion-wise, add the strong base (e.g., NaNH₂) while maintaining the desired reaction temperature (e.g., 20°C) with a cooling bath.

  • Reaction: Allow the reaction to stir vigorously for the specified time (e.g., 3-6 hours) at the set temperature. Monitor the reaction progress using a suitable technique like TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adjusting the pH to neutral with an appropriate acid. Separate the organic and aqueous layers. The organic layer containing the intermediate compound (I) is carried forward.

Step B: Reduction
  • Catalyst Addition: To the organic solution of compound (I) from the previous step, add a catalyst (if required by the specific patented procedure) and a suitable solvent.

  • Reduction: In the presence of a reducing agent, such as magnesium powder, stir the mixture at a controlled temperature (e.g., 20-44°C) for 3-6 hours.[3]

  • Work-up: After the reduction is complete, process the reaction mixture to obtain a solution of the reduced intermediate (II).

Step C: Oxidation to Final Product
  • Oxidation: Introduce oxygen or air into the solution containing intermediate (II) and an alkali, in the presence of the phase transfer catalyst.[3]

  • Reaction: Stir the mixture until the oxidation is complete.

  • Isolation and Purification: After the reaction, perform a standard work-up including extraction and washing. Remove the solvent under reduced pressure. The crude product, this compound, can then be purified by methods such as distillation or column chromatography.

Disclaimer: These protocols are for informational purposes and are based on published literature. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment. Reaction conditions may require optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This key intermediate is utilized in the production of various fine chemicals, including fungicides like cyproconazole.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solutions
Deactivated Aromatic Ring (Friedel-Crafts) The chlorobenzene ring is deactivated, which can hinder the Friedel-Crafts acylation. Consider using a more potent Lewis acid or increasing the reaction temperature cautiously. However, be aware that excessively high temperatures can lead to side reactions.
Inactive Catalyst (Friedel-Crafts) Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified Lewis acids.
Insufficient Catalyst (Friedel-Crafts) The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often necessary.
Poor Grignard Reagent Formation Ensure magnesium turnings are fresh and the reaction is initiated properly (e.g., using a crystal of iodine). All reagents and solvents must be strictly anhydrous, as Grignard reagents are highly reactive with water.
Side Reactions with Grignard Reagent The Grignard reagent can act as a base, leading to deprotonation of any acidic protons in the reaction mixture. Additionally, Wurtz coupling of the Grignard reagent with unreacted alkyl halide can occur, especially at higher temperatures.[3]
Incomplete Hydrolysis In syntheses involving nitrile or ester intermediates with Grignard reagents, or in the Horner-Wadsworth-Emmons reaction, ensure hydrolysis is complete by adjusting the reaction time or the concentration of the acid.[4][5]

Issue 2: Formation of Impurities and Side Products

Potential CauseRecommended Solutions
Polyalkylation/Polyacylation (Friedel-Crafts) While less common in acylation than alkylation, using a large excess of the aromatic substrate can help minimize the formation of di-acylated products.
Isomer Formation (Friedel-Crafts) The chloro group is an ortho-, para-director. While the para-product is generally favored due to sterics, some ortho-isomer may form. Purification by column chromatography or recrystallization is typically required to separate these isomers.
Formation of Tertiary Alcohol (Grignard) When using a Grignard reagent with an ester, the initially formed ketone can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. To obtain the ketone, it is crucial to use a controlled amount of the Grignard reagent and low reaction temperatures.
Unreacted Starting Materials Incomplete reactions can lead to contamination of the product with starting materials. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more reagent or extending the reaction time. Purification via column chromatography can separate the product from unreacted starting materials.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for achieving a high yield of this compound?

A1: Several routes can provide high yields, and the best choice may depend on the available starting materials and equipment. A multi-step synthesis starting from cyclopropyl methyl ketone, proceeding through 2-cyclopropyl propionyl chloride, and followed by a Friedel-Crafts reaction with chlorobenzene has been reported to achieve an overall yield of 80.0% to 83.1%.[2] Another approach utilizing a Horner-Wadsworth-Emmons reaction has also demonstrated high purity and good yields.[4][7]

Q2: How can I minimize the formation of the ortho-isomer during the Friedel-Crafts acylation of chlorobenzene?

A2: The formation of the para-isomer is sterically favored over the ortho-isomer. To further enhance this selectivity, the reaction can be carried out at lower temperatures, although this may require longer reaction times. The choice of solvent can also influence the ortho/para ratio.

Q3: What are the key safety precautions to take when working with Grignard reagents and Lewis acids?

A3: Both Grignard reagents and Lewis acids like aluminum chloride are highly reactive and moisture-sensitive. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are essential. Grignard reactions can be exothermic, so controlled addition of reagents and appropriate cooling are necessary. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What is the most effective method for purifying the final product?

A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate or hexane and dichloromethane.[4][6] The purity of the final product can be assessed by GC or HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Synthetic RouteKey ReagentsSolventTemperatureReaction TimeYieldPurityReference
Friedel-Crafts Acylation2-Cyclopropyl propionyl chloride, Chlorobenzene, AlCl₃Chlorobenzene60°C1 hour80.0-83.1% (overall)98.0-98.7%[2]
Horner-Wadsworth-Emmonsα-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone, Base (e.g., NaNH₂, t-BuOK)Toluene, DMF, or t-BuOH0-40°C2-8 hoursNot explicitly stated for final product, but intermediate yields are high97.6-98.6%[4]
From 4-chlorophenylacetonitrile1-Cyclopropyl chloroethane, 4-Chlorophenylacetonitrile, followed by oxidationNot specifiedNot specifiedNot specifiedNot explicitly statedNot specified[1]
Grignard-type Reactionp-chlorophenyl diazonium salt, Cyclopropyl acetaldoximeNot specified0-80°C1-5 hours"High"Not specified[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation Route[2]

This protocol describes a multi-step synthesis starting from cyclopropyl methyl ketone.

Step 1: Synthesis of 2-Cyclopropyl propionaldehyde

  • In a suitable reaction vessel, perform an epoxidation reaction with cyclopropyl methyl ketone, dimethyl sulfate, dimethyl sulfide, and sodium hydroxide to obtain 2-cyclopropyl-2-methyl propylene oxide.

  • Catalyze the rearrangement of 2-cyclopropyl-2-methyl propylene oxide using anhydrous zinc chloride at room temperature to yield 2-cyclopropyl propionaldehyde.

Step 2: Synthesis of 2-Cyclopropyl propionyl chloride

  • Oxidize 2-cyclopropyl propionaldehyde using 40% hydrogen peroxide at room temperature to obtain 2-cyclopropyl propionic acid.

  • React the 2-cyclopropyl propionic acid with thionyl chloride to produce 2-cyclopropyl propionyl chloride.

Step 3: Synthesis of this compound

  • In a reaction flask, combine chlorobenzene and anhydrous aluminum trichloride.

  • Cool the mixture and slowly add the 2-cyclopropyl propionyl chloride.

  • After the addition, allow the reaction to proceed, followed by heating to 60°C for 1 hour.

  • After completion, quench the reaction with an acid/ice mixture and perform a workup to isolate the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Route[4]

Step 1: Synthesis of the Alkoxy Propylene Derivative

  • In a reaction vessel under an inert atmosphere, combine α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone in a suitable anhydrous solvent (e.g., toluene, DMF, or tert-butanol).

  • Cool the mixture to 0-10°C.

  • Slowly add a strong base (e.g., sodium amide or potassium tert-butoxide) while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Step 2: Hydrolysis to this compound

  • Dissolve the alkoxy propylene derivative obtained in the previous step in a mixture of an organic solvent (e.g., methanol or THF) and aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 3-10 hours.

  • After the reaction is complete, dilute with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain the final product.

  • Further purification can be achieved by column chromatography.

Visualizations

Friedel_Crafts_Acylation_Pathway Start Cyclopropyl methyl ketone Step1 Epoxidation & Rearrangement Start->Step1 Intermediate1 2-Cyclopropyl propionaldehyde Step1->Intermediate1 Step2 Oxidation & Chlorination Intermediate1->Step2 Intermediate2 2-Cyclopropyl propionyl chloride Step2->Intermediate2 Step3 Friedel-Crafts Acylation Intermediate2->Step3 Chlorobenzene, AlCl₃ FinalProduct 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Step3->FinalProduct

Caption: A simplified workflow for the multi-step synthesis of this compound via a Friedel-Crafts acylation pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry TempControl Optimize Reaction Temperature CheckPurity->TempControl Anhydrous->TempControl Stoichiometry->TempControl ReactionTime Adjust Reaction Time TempControl->ReactionTime Purification Optimize Purification (Column Chromatography, Distillation) ReactionTime->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting low yield and purity issues during the synthesis.

References

minimizing by-products in the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

This guide provides troubleshooting advice and answers to frequently asked questions to help minimize by-product formation during the synthesis of this compound, a key intermediate in the development of pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary by-products?

A common and direct method is the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The primary by-products are positional isomers. Since the chloro group is an ortho, para-director, the main by-product is the ortho-isomer, 1-(2-Chlorophenyl)-2-cyclopropylpropan-1-one.[2] Due to the deactivating nature of the resulting ketone, polyacylation is generally not a significant issue.[3]

Q2: How does reaction temperature affect the formation of by-products?

Reaction temperature is a critical factor influencing regioselectivity. Lower temperatures generally favor the formation of the desired para-isomer, as the transition state leading to the more sterically hindered ortho-isomer has a higher activation energy.[4] Conversely, higher temperatures can increase the yield of the undesired ortho-isomer.

Q3: Can the choice of Lewis acid catalyst impact by-product formation?

Yes, the choice and amount of Lewis acid are crucial. While aluminum chloride (AlCl₃) is commonly used, its high reactivity can sometimes lead to more by-products.[1] Using a precise stoichiometric amount is important. An excess of the catalyst can promote side reactions. For deactivated rings like chlorobenzene, a sufficient amount of catalyst (typically 1.1 to 2.0 equivalents) is necessary to drive the reaction to completion.[4]

Q4: What are some alternative synthetic routes mentioned in the literature?

Several alternative routes exist, which may be chosen to avoid specific by-products or use different starting materials. These include:

  • Grignard Reagent Method : This approach involves the reaction of a Grignard reagent with a suitable precursor, but requires strict anhydrous conditions and can have safety concerns with reagents like magnesium powder.[5][6][7]

  • From 4-chlorobenzonitrile : This multi-step synthesis involves reacting 4-chlorobenzonitrile with crotyl chloride or bromide and zinc, followed by further steps to form the cyclopropyl group.[8]

  • Horner-Wadsworth-Emmons Reaction : This method uses an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials.[9]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
High percentage of ortho-isomer by-product 1. High Reaction Temperature : Elevated temperatures can overcome the steric hindrance, favoring ortho substitution.[4]2. Solvent Effects : The polarity of the solvent can influence the isomer ratio.1. Lower the Reaction Temperature : Perform the addition of the acyl chloride at a lower temperature (e.g., 0-5 °C) and maintain that temperature throughout the reaction.2. Optimize Solvent : Consider using a less polar solvent, which may enhance para-selectivity.
Low Reaction Yield / Incomplete Reaction 1. Deactivated Aromatic Ring : Chlorobenzene is a deactivated ring, making the reaction inherently slower than with benzene.[2]2. Impure Reagents : Moisture or impurities in reagents or solvents can consume the Lewis acid catalyst.3. Insufficient Catalyst : Not enough Lewis acid to activate the acyl chloride and coordinate with the product ketone.1. Increase Reaction Time/Temperature Gradually : After initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period. Monitor progress via TLC or GC.2. Use Anhydrous Conditions : Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity Lewis acid.[4]3. Adjust Catalyst Stoichiometry : Use at least 1.1 equivalents of AlCl₃. For deactivated substrates, up to 2 equivalents may be necessary.[4]
Formation of Unidentified Impurities 1. Instability of Acyl Chloride : The precursor, 2-cyclopropylpropionyl chloride, may degrade or contain impurities from its synthesis.2. Side Reactions : The cyclopropyl group can be sensitive to strongly acidic conditions, potentially leading to ring-opening by-products.1. Use Freshly Prepared Acyl Chloride : Prepare the 2-cyclopropylpropionyl chloride immediately before the Friedel-Crafts reaction to ensure high purity.2. Careful Quenching : Quench the reaction by slowly pouring the reaction mixture into ice/HCl to control the exotherm and minimize degradation of the product or intermediates.[2]

Quantitative Data Summary

The following table summarizes yield and purity data reported in various synthetic procedures for this compound and its precursors. Note that conditions and scales vary significantly between reports.

Synthetic Step/MethodKey ReagentsReported YieldReported Purity (Method)Reference
Friedel-Crafts Acylation 4-chlorobenzonitrile, crotyl bromide, zinc, dibromomethane70.4% (overall)81% (GLC)[8]
Friedel-Crafts Acylation 4-chlorobenzonitrile, crotyl bromide, zinc, dibromomethane86%77% (GLC)[8]
Horner-Wadsworth-Emmons 1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene, HCl10.4g from 12.0g98.3% (Chromatography)[9]
Condensation Method 4-chlorophenylacetonitrile, cyclopropyl methyl ketone>90%96% (without purification)[6]
Cyclopropyl Methyl Ketone Synthesis α-acetyl-γ-butyrolactone, HCl77-83%Not Specified[10]

Experimental Protocols

Protocol 1: Synthesis of 2-cyclopropylpropionyl chloride

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, add 2-cyclopropylpropionic acid (11.4 g, 0.1 mol).

  • Reagent Addition : Slowly add thionyl chloride (14.3 g, 0.12 mol) to the flask at room temperature over 30 minutes.

  • Reaction : Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation : After cooling to room temperature, distill the excess thionyl chloride under atmospheric pressure. The crude 2-cyclopropylpropionyl chloride is then purified by vacuum distillation. The product is used immediately in the next step.

Protocol 2: Friedel-Crafts Acylation to Synthesize this compound

  • Setup : Assemble a 500 mL three-necked, oven-dried flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension : Add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol) to anhydrous chlorobenzene (150 mL) under a nitrogen atmosphere. Cool the suspension to 0-5 °C in an ice bath.

  • Acyl Chloride Addition : Dissolve the freshly prepared 2-cyclopropylpropionyl chloride (13.2 g, 0.1 mol) in anhydrous chlorobenzene (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction : After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for another 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up : Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the dark-colored complex decomposes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 75 mL).

  • Washing & Drying : Combine all organic layers and wash sequentially with 100 mL of 2M NaOH solution, 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visual Guides

G start Start: Synthesis of This compound analyze Analyze Product Mixture (GC/HPLC) start->analyze check_ortho Is ortho-isomer > 5%? analyze->check_ortho check_yield Is Yield < 70%? check_ortho->check_yield No lower_temp Action: Lower Reaction Temperature (0-5°C) check_ortho->lower_temp Yes check_reagents Action: Check Reagent Purity & Anhydrous Conditions check_yield->check_reagents Yes end End: Optimized Product check_yield->end No lower_temp->start Re-run Synthesis increase_catalyst Action: Increase AlCl₃ Stoichiometry (1.1-1.5 eq) check_reagents->increase_catalyst increase_catalyst->start Re-run Synthesis

Caption: Troubleshooting workflow for optimizing the synthesis reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Chlorobenzene Chlorobenzene Friedel-Crafts\nAcylation Friedel-Crafts Acylation Chlorobenzene->Friedel-Crafts\nAcylation 2-Cyclopropylpropionyl\nChloride 2-Cyclopropylpropionyl Chloride 2-Cyclopropylpropionyl\nChloride->Friedel-Crafts\nAcylation AlCl3 (Catalyst) AlCl3 (Catalyst) AlCl3 (Catalyst)->Friedel-Crafts\nAcylation Solvent Solvent Solvent->Friedel-Crafts\nAcylation Temperature Temperature Temperature->Friedel-Crafts\nAcylation Desired Product\n(para-isomer) Desired Product (para-isomer) Friedel-Crafts\nAcylation->Desired Product\n(para-isomer) By-product\n(ortho-isomer) By-product (ortho-isomer) Friedel-Crafts\nAcylation->By-product\n(ortho-isomer)

Caption: Formation of desired product and primary by-product.

References

troubleshooting common issues in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from suboptimal reaction conditions to degradation of the product. Here are common areas to investigate:

  • Suboptimal Reaction Conditions: The synthesis of this compound is sensitive to reaction parameters. Ensure that the temperature, reaction time, and stoichiometry of reactants are optimized. For instance, in a Horner-Wadsworth-Emmons based synthesis, the reaction temperature is ideally maintained between 10°C and 30°C.[1]

  • Moisture in Reaction: The presence of water can quench reagents, particularly in reactions involving organometallics or strong bases, leading to reduced yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Impure Starting Materials: The purity of starting materials like 4-chlorobenzonitrile or cyclopropyl methyl ketone is crucial. Impurities can lead to side reactions, consuming reactants and complicating purification.

  • Product Degradation: The cyclopropyl ring can be susceptible to opening under harsh acidic conditions.[2] During acidic workup, it is important to control the concentration of the acid and the exposure time. A 2M hydrochloric acid solution is often used for hydrolysis and washing steps.[3]

Q2: I am observing a significant amount of an impurity with a similar polarity to my product. What could this be and how can I minimize its formation?

A common impurity can be a product resulting from the ring-opening of the cyclopropyl group. This is more likely if the reaction is conducted under strong acidic conditions or at elevated temperatures.

To minimize its formation:

  • Control Acidity: Use the recommended concentration of acid during workup and keep the temperature low (e.g., 0°C) during the addition of acid.[3]

  • Optimize Temperature: Avoid excessive heating during the reaction, as this can promote side reactions.

  • Purification: If the impurity has already formed, careful column chromatography may be necessary to separate it from the desired product.[1]

Q3: The purification of this compound by column chromatography is proving difficult. Are there any tips?

Purification can be challenging due to the presence of structurally similar byproducts. Here are some suggestions:

  • Solvent System: A common solvent system for silica gel column chromatography is a mixture of n-hexane and dichloromethane.[1] Experiment with different ratios to achieve optimal separation.

  • Alternative Techniques: If column chromatography is ineffective, consider alternative purification methods such as distillation under reduced pressure or crystallization.

Q4: My reaction is not proceeding to completion, and I see unreacted starting materials. What should I check?

Incomplete reactions can be due to several factors:

  • Insufficient Reaction Time: Ensure the reaction is stirred for the recommended duration. Some procedures specify reaction times of up to 5 hours.[3]

  • Inadequate Temperature: Check that the reaction is being maintained at the optimal temperature.

  • Catalyst Deactivation: If a catalyst is being used, it may have been deactivated by impurities in the starting materials or solvent.

  • Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to allow for proper interaction of the reactants.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound, based on patented procedures.

ParameterCondition 1Condition 2Condition 3
Synthesis Method From 4-chlorobenzonitrile and crotyl chloride/bromideHorner-Wadsworth-EmmonsFrom 1-cyclopropylethanol
Key Reagents 4-chlorobenzonitrile, crotyl halide, zinc, dibromomethaneα-alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone, base1-cyclopropylethanol, thionyl chloride, 4-chlorophenylacetonitrile
Reaction Temperature 40-50 °C10-30 °C10 °C
Reaction Time ~5 hours2-8 hours~4 hours
Reported Yield ~86%Not explicitly stated for final product, intermediate yields are highNot explicitly stated for final product
Reported Purity (GLC) 77-81%98.3-98.6% (after purification)Not specified
Reference [3][1][4]

Experimental Protocols

Representative Synthesis via Horner-Wadsworth-Emmons Reaction [1]

This method involves a two-step process starting with a Horner-Wadsworth-Emmons reaction to form an intermediate, followed by hydrolysis.

  • Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene

    • To a solution of cyclopropyl methyl ketone and α-ethoxy-p-chlorobenzyl phosphonate in an appropriate organic solvent (e.g., dichloromethane), slowly add a strong base such as potassium tert-butoxide at a controlled temperature (e.g., not exceeding 30°C).

    • Stir the reaction mixture at room temperature for 2-8 hours until the reaction is complete.

    • Work up the reaction by pouring it into water and extracting with an organic solvent. The organic phase is then washed, dried, and concentrated to yield the crude intermediate.

  • Step 2: Hydrolysis to this compound

    • Dissolve the crude intermediate from Step 1 in a mixture of an organic solvent (e.g., methanol or tetrahydrofuran) and an acidic aqueous solution (e.g., 10-15% hydrochloric acid).

    • Stir the mixture at room temperature for 3-10 hours.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene or dichloromethane).

    • Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and dichloromethane as the eluent.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis reagents 1. Mix Reactants (e.g., α-alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone, base) reaction 2. Reaction (2-8 hours at 10-30°C) reagents->reaction workup 3. Aqueous Workup & Extraction reaction->workup hydrolysis 4. Acidic Hydrolysis (e.g., 10-15% HCl) workup->hydrolysis extraction 5. Extraction & Washing hydrolysis->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final Product: 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_workup Evaluate Workup Procedure (Acid concentration, Temperature) start->check_workup optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_workup Modify Workup (e.g., lower acid conc., colder temp) check_workup->modify_workup yield_improved Yield Improved optimize_conditions->yield_improved purify_reagents->yield_improved modify_workup->yield_improved

Caption: A decision tree for troubleshooting low reaction yields.

signaling_pathway Potential Side Reaction Pathway start_material 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one harsh_conditions Harsh Conditions (e.g., Strong Acid, High Temp) start_material->harsh_conditions ring_opening Cyclopropyl Ring Opening harsh_conditions->ring_opening side_product Ring-Opened Byproduct ring_opening->side_product

Caption: A diagram illustrating a potential side reaction leading to impurities.

References

optimization of reaction conditions for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the production of the fungicide cyproconazole.[1] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: α-Methylation of 1-(4-chlorophenyl)-2-cyclopropylethanone

This route involves the deprotonation of 1-(4-chlorophenyl)-2-cyclopropylethanone to form an enolate, followed by methylation.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Strong Base Required: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the ketone.[2][3] - Anhydrous Conditions: Ensure all glassware, solvents (e.g., DMF, THF), and reagents are strictly anhydrous. NaH reacts violently with water.[4] - Base Quality: Use fresh, high-quality NaH. The grey powder should be free-flowing. If it is clumpy, it may have been exposed to moisture.
Side Reactions - O-alkylation vs. C-alkylation: While C-alkylation is generally favored with enolates, O-alkylation to form an enol ether can be a competing side reaction.[3] Using a less coordinating cation (e.g., switching from Li+ to Na+) can sometimes favor C-alkylation. - Poly-alkylation: The product itself can be deprotonated and undergo further methylation. To minimize this, use a strong base to form the enolate quantitatively before adding the alkylating agent.[5][6] Slow addition of the methylating agent at low temperatures can also help.
Ineffective Methylation - Methylating Agent: Use a reactive methylating agent like iodomethane or dimethyl sulfate. - Temperature Control: The reaction with the methylating agent should be initiated at a low temperature (e.g., -30 °C) and then allowed to warm gradually.[7]

Issue 2: Presence of Unreacted Starting Material

Potential Cause Troubleshooting Steps
Insufficient Base - Ensure at least a stoichiometric equivalent of the strong base is used to completely convert the starting ketone to its enolate.
Reaction Time - Allow sufficient time for both the enolate formation and the subsequent alkylation reaction. Monitor the reaction progress by TLC or GC.
Route 2: Homer-Wadsworth-Emmons (HWE) Reaction and Hydrolysis

This approach involves an HWE reaction between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone to form an alkoxy propylene derivative, which is then hydrolyzed.[1]

Issue 1: Low Yield in the HWE Reaction Step

Potential Cause Troubleshooting Steps
Ineffective Base - The choice of base is crucial. Common bases include sodium hydride, sodium amide, or potassium tert-butoxide.[1] The base must be strong enough to deprotonate the phosphonate.
Reaction Conditions - The reaction temperature can influence the yield and stereoselectivity. A temperature range of 0 °C to 40 °C is often employed.[1]
Substrate Reactivity - Ketones are generally less reactive than aldehydes in HWE reactions. Ensure sufficient reaction time or consider using a more reactive phosphonate ylide if possible.

Issue 2: Incomplete Hydrolysis of the Alkoxy Propylene Intermediate

Potential Cause Troubleshooting Steps
Insufficient Acid - The hydrolysis is acid-catalyzed. Use an adequate concentration of an acid such as hydrochloric acid or sulfuric acid.[1]
Reaction Time and Temperature - The hydrolysis may require several hours at room temperature (20 °C to 40 °C).[1] Gentle heating can sometimes accelerate the reaction, but care must be taken to avoid side reactions.
Phase Transfer Issues - If a biphasic system is used (e.g., water and an organic solvent), ensure efficient stirring to maximize the interfacial area for the reaction to occur.
Route 3: From 1-Cyclopropylethanol

This method involves the chlorination of 1-cyclopropylethanol, followed by reaction with 4-chlorophenylacetonitrile and subsequent oxidation.[8]

Issue 1: Low Yield in the Chlorination Step

Potential Cause Troubleshooting Steps
Reagent Decomposition - Thionyl chloride is sensitive to moisture. Use fresh, high-quality thionyl chloride and anhydrous conditions.
Temperature Control - The reaction is typically carried out at a low temperature (e.g., 10 °C) to control the exothermicity and minimize side reactions.[8]

Issue 2: Difficulties in the Reaction with 4-Chlorophenylacetonitrile

Potential Cause Troubleshooting Steps
Base Selection - A strong base is required to deprotonate the 4-chlorophenylacetonitrile. The choice of base can impact the yield and side product formation.
Reaction Conditions - Careful control of temperature and reaction time is necessary to promote the desired coupling and avoid polymerization or other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to take when working with sodium hydride (NaH)?

A1: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. It is crucial to work in a dry, inert atmosphere (e.g., under nitrogen or argon). All glassware and solvents must be scrupulously dried. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Quench any residual NaH carefully with a high-boiling point alcohol like isopropanol, followed by ethanol, and then slowly add water.[4]

Q2: My reaction mixture for the α-methylation turned dark brown/black. What does this indicate?

A2: A dark coloration can indicate decomposition of the starting material, product, or solvent, or the formation of polymeric side products. This can be caused by using too high a reaction temperature, the presence of impurities, or a reaction that has been running for too long. It is advisable to monitor the reaction closely by TLC or GC to determine the optimal reaction time and to ensure that the temperature is carefully controlled.

Q3: How can I improve the purity of the final product?

A3: The crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[7] The purity of the fractions should be monitored by TLC. In some cases, distillation under reduced pressure may also be an effective purification method.

Q4: In the HWE route, what is the role of the acid in the final hydrolysis step?

A4: The acid acts as a catalyst to hydrolyze the enol ether intermediate (alkoxy propylene derivative) to the desired ketone product. The mechanism involves protonation of the enol ether, followed by the addition of water and subsequent elimination of the alcohol.[9][10][11]

Q5: Are there any alternative methods for the α-methylation of the ketone?

A5: Yes, various methods for α-methylation of ketones have been developed. Some alternatives include using methylating agents in combination with different bases or catalytic systems. For instance, some methods employ phase transfer catalysts to facilitate the reaction.

Data Presentation

Table 1: Summary of Reaction Conditions for the Hydrolysis Step in the HWE Route [1]

Example Starting Material Solvent System Acid Temperature Time (h) Purity (%)
11-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzeneTetrahydrofuran / Water10% Hydrochloric AcidRoom Temp.398.6
21-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzeneMethanol / Water15% Hydrochloric AcidRoom Temp.498.3
3Crude 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzeneWater10% Hydrochloric AcidRoom Temp.892.8

Experimental Protocols

Protocol 1: α-Methylation of 1-(4-chlorophenyl)-2-cyclopropylethanone[7]
  • To a stirred suspension of hexane-washed sodium hydride (60% dispersion in oil) in dry dimethylformamide (DMF) under a nitrogen atmosphere, add a solution of crude 1-(4-chlorophenyl)-2-cyclopropylethanone in dry DMF dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to -30 °C.

  • Slowly add a solution of iodomethane in dry DMF.

  • After the addition is complete, allow the mixture to warm to room temperature and pour it into water.

  • Extract the aqueous mixture with ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Protocol 2: HWE Reaction and Hydrolysis[1]

Step A: HWE Reaction

  • In a reaction vessel under an inert atmosphere, prepare a solution of α-alkoxy p-chlorobenzyl phosphonate in a suitable organic solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium amide, sodium tert-butoxide, or potassium tert-butoxide) to the solution and stir.

  • To this mixture, add cyclopropyl methyl ketone.

  • Maintain the reaction temperature between 0 °C and 40 °C and stir until the reaction is complete (monitor by TLC or GC).

  • Work up the reaction mixture to isolate the crude derivative of alkoxy propylene.

Step B: Hydrolysis

  • Dissolve the crude alkoxy propylene derivative in a mixture of an organic solvent (e.g., methanol or tetrahydrofuran) and aqueous hydrochloric acid (10-15%).

  • Stir the mixture at room temperature (20 °C to 40 °C) for 3 to 10 hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and concentrate to obtain this compound.

Visualizations

experimental_workflow_methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Dry Glassware & Reagents Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere NaH_Suspension Prepare NaH Suspension in Dry DMF Inert_Atmosphere->NaH_Suspension Add_Ketone Add 1-(4-chlorophenyl)- 2-cyclopropylethanone NaH_Suspension->Add_Ketone Enolate_Formation Stir for 1h (Enolate Formation) Add_Ketone->Enolate_Formation Cool Cool to -30°C Enolate_Formation->Cool Add_MeI Add Iodomethane Cool->Add_MeI Warm_to_RT Warm to Room Temperature Add_MeI->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with Ether Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography End End Chromatography->End

Caption: Workflow for the α-Methylation Synthesis Route.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Product Incomplete_Enolate Incomplete Enolate Formation Low_Yield->Incomplete_Enolate Side_Reactions Side Reactions Low_Yield->Side_Reactions Ineffective_Alkylation Ineffective Alkylation Low_Yield->Ineffective_Alkylation Strong_Base Use Stronger/Fresh Base (NaH, LDA) Incomplete_Enolate->Strong_Base Anhydrous Ensure Anhydrous Conditions Incomplete_Enolate->Anhydrous Control_Temp Control Temperature Side_Reactions->Control_Temp Quantitative_Enolate Quantitative Enolate Formation before Alkylating Agent Side_Reactions->Quantitative_Enolate Ineffective_Alkylation->Control_Temp Reactive_Alkylating Use Reactive Alkylating Agent Ineffective_Alkylation->Reactive_Alkylating

Caption: Troubleshooting Logic for Low Yield in α-Methylation.

References

overcoming low purity in crude 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to low purity in crude 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one product.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in the synthesis of crude this compound?

Low purity can stem from several factors, including incomplete reactions, the formation of side-products, or degradation of the final product. Depending on the synthetic route, such as a Friedel-Crafts acylation or a Grignard reaction, common impurities may include unreacted starting materials, by-products from rearrangements (though less common in acylations), or polyacylated substances.[1][2][3] The use of certain reagents like magnesium powder in some synthesis methods can also introduce safety and purity challenges, making them less suitable for large-scale production.[4]

Q2: What initial analytical steps should I take to diagnose the purity issue?

The first step is to obtain a preliminary purity profile. Thin-Layer Chromatography (TLC) is a rapid and effective initial method to visualize the number of components in your crude product. For quantitative analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[5][6][7] Proton NMR (¹H NMR) can also be invaluable for identifying the structures of major impurities if they are present in significant quantities.

Q3: Which purification method is generally most effective for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Flash Column Chromatography is highly effective for separating the target compound from a wide range of impurities, especially those with different polarities.[8][9] It is a versatile technique for both small and large-scale purification.[10]

  • Recrystallization is an excellent choice for removing minor impurities if the crude product is already relatively pure and solid. It is often simpler and more cost-effective than chromatography for final polishing.[11]

  • Distillation under reduced pressure can be effective if the impurities have significantly different boiling points from the product, which is an oily liquid.[6]

Q4: My crude product is a persistent oil and won't solidify for recrystallization. What should I do?

If the product is an oil, this suggests the presence of significant impurities that are depressing the melting point. In this case, column chromatography is the preferred method to remove these impurities.[12] After chromatography, the purified fractions containing the product may yield a solid upon solvent evaporation, which can then be further purified by recrystallization if necessary.

Troubleshooting Guide: Low Purity Issues

The following table outlines common problems encountered during the synthesis and purification of this compound, their potential causes, and recommended solutions.

Problem / ObservationPotential Cause(s)Recommended Solution(s)Analytical Verification
Low Purity (<85%) with Multiple Impurity Peaks Incomplete reaction; Sub-optimal reaction conditions (temperature, time); Side reactions.Optimize reaction parameters. Perform a work-up with an aqueous wash (e.g., 3% sodium hydrogen carbonate) to remove acidic impurities.[5] Purify the crude material using flash column chromatography.TLC, GC-MS, HPLC
Significant Amount of Unreacted Starting Material Insufficient reagent stoichiometry; Low reaction temperature or short reaction time; Inefficient catalyst.Increase the molar ratio of the limiting reagent. Extend the reaction time or increase the temperature moderately. Ensure the catalyst is active. Use column chromatography for separation.GC-MS, ¹H NMR
Product Discoloration (Yellow to Brown Oil) Thermal degradation during reaction or work-up; Presence of colored impurities from side reactions.Ensure the reaction temperature does not exceed the recommended limits. Use a charcoal treatment on a solution of the crude product before filtration and concentration. Purify via column chromatography.UV-Vis, HPLC
Poor Yield After Purification Product loss during extraction or chromatography; Decomposition on silica gel.Ensure proper phase separation during extractions. For chromatography, choose a less acidic stationary phase (e.g., neutral alumina) or deactivate silica gel with triethylamine.[13] Collect smaller fractions to avoid mixing with impurities.HPLC analysis of waste streams and collected fractions

Visualized Workflows

A logical approach to troubleshooting purity issues is essential for efficient problem-solving.

G Diagram 1: Troubleshooting Workflow for Product Purification A Crude Product (Low Purity) B Analytical Assessment (TLC, GC-MS, HPLC) A->B C Identify Impurities B->C D Significant Starting Material / By-products C->D Major Impurities E Minor Impurities & Discoloration C->E Minor Impurities F Flash Column Chromatography D->F G Recrystallization E->G H Pure Product (>98%) F->H G->H G Diagram 2: General Purification Process cluster_0 Crude Mixture cluster_1 Separated Components Product Product Purification Purification Step (e.g., Chromatography) Product->Purification Impurity1 Impurity A Impurity1->Purification Impurity2 Impurity B Impurity2->Purification PureProduct Pure Product Purification->PureProduct Impurities Impurities Removed Purification->Impurities

References

safe handling of reagents for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of reagents and troubleshooting for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several synthetic pathways exist, with common strategies including the alkylation of a ketone precursor, and methods involving Grignard reagents. One documented method involves the reaction of 1-(4-chlorophenyl)-2-cyclopropylethanone with sodium hydride and iodomethane.[1] Another approach starts from 1-cyclopropyl chloroethane and 4-chlorophenylacetonitrile, which is then oxidized.[2] Grignard-based syntheses are also plausible, for instance, reacting a derivative of 2-cyclopropylpropanoic acid with a 4-chlorophenyl Grignard reagent.

Q2: What are the most critical safety precautions when working with the reagents for this synthesis?

A2: Many reagents used in these synthetic routes are hazardous. Key precautions include:

  • Sodium Hydride: Extremely reactive with water, producing flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Iodomethane: A known carcinogen and toxicant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves.

  • Grignard Reagents (e.g., Isopropylmagnesium chloride): Highly reactive with water and protic solvents. Strict anhydrous conditions are necessary to prevent quenching of the reagent and potential fire hazards.[3]

  • 4-Chlorobenzoyl Chloride: Corrosive and reacts with moisture to release hydrochloric acid.[4][5] Handle in a fume hood with acid-resistant gloves and eye protection.

  • Thionyl Chloride: A corrosive and toxic liquid that reacts violently with water to release sulfur dioxide and hydrogen chloride gas.[2] Work in a well-ventilated fume hood is mandatory.

Q3: How can I ensure my Grignard reaction for a similar synthesis is successful?

A3: Success with Grignard reagents hinges on rigorously anhydrous conditions. All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere. Anhydrous solvents are essential. If the reaction fails to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Presence of moisture, quenching the reaction (especially with Grignard reagents or sodium hydride).- Impure starting materials.- Incorrect reaction temperature.- Incomplete reaction.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.- Use freshly distilled or anhydrous solvents.- Verify the purity of starting materials by techniques like NMR or GC-MS.- Carefully control the reaction temperature as specified in the protocol.- Monitor the reaction progress using TLC or another suitable analytical method to ensure completion.
Formation of significant side products - Wurtz coupling in Grignard reactions.- Enolization of the ketone starting material.- Over-alkylation or other secondary reactions.- Add the alkyl halide slowly to the Grignard reagent to minimize its concentration.- Consider using a less sterically hindered Grignard reagent if enolization is suspected.- Carefully control the stoichiometry of the reagents to avoid excess alkylating agents.
Difficulty in product purification - Presence of unreacted starting materials.- Formation of closely related byproducts.- Oily or difficult-to-crystallize product.- Optimize the reaction to drive it to completion.- Employ column chromatography with a carefully selected solvent system for purification.[1]- Consider converting the oily product to a solid derivative for easier purification, followed by regeneration of the desired product.

Reagent Handling and Safety Data

ReagentCAS NumberKey HazardsStorage ConditionsIncompatible Materials
4-Chlorobenzoyl Chloride 122-01-0Corrosive, reacts with water to release HCl gas.[4][5]Store in a cool, dry, well-ventilated area away from moisture.Water, strong bases, alcohols.[4]
Isopropylmagnesium chloride 1068-55-9Flammable, reacts violently with water, corrosive.[6]Store under an inert gas (nitrogen or argon) in a cool, dry place.[6]Water, acids, alcohols.[6]
Cyclopropylacetonitrile 5557-73-3Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled.Store in a cool, well-ventilated area away from ignition sources.[7]Strong oxidizing agents.
Sodium Hydride (60% in mineral oil) 7646-69-7Flammable solid, reacts violently with water to produce hydrogen gas.Store in a cool, dry place under an inert atmosphere.Water, acids, alcohols, oxidizing agents.
Iodomethane 74-88-4Toxic, carcinogen, harmful if inhaled, swallowed, or in contact with skin.Store in a cool, dark place in a tightly sealed container.Strong bases, oxidizing agents.
Thionyl Chloride 7719-09-7Causes severe skin burns and eye damage, reacts violently with water.[2]Store in a corrosion-resistant container in a cool, dry, well-ventilated area.Water, bases, alcohols.

Experimental Protocols

Generalized Protocol for the Alkylation of 1-(4-chlorophenyl)-2-cyclopropylethanone [1]

  • Preparation of the Enolate: To a stirred suspension of sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, add a solution of crude 1-(4-chlorophenyl)-2-cyclopropylethanone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Alkylation: After stirring for one hour at room temperature, cool the reaction mixture to -30 °C. Slowly add a solution of iodomethane (1.1 equivalents) in anhydrous DMF.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[1]

Visualizations

experimental_workflow cluster_prep Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Suspend NaH in anhydrous DMF under N2 add_ketone Add 1-(4-chlorophenyl)-2-cyclopropylethanone solution start->add_ketone stir Stir at room temperature add_ketone->stir cool Cool to -30°C stir->cool add_iodomethane Slowly add iodomethane solution cool->add_iodomethane quench Quench with water add_iodomethane->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end Obtain this compound purify->end

Caption: Experimental workflow for the synthesis of this compound via alkylation.

troubleshooting_guide start Low or No Product Yield? check_moisture Moisture Present? start->check_moisture check_reagents Reagents Pure? check_moisture->check_reagents No solution_dry Action: Rigorously dry glassware and use anhydrous solvents. check_moisture->solution_dry Yes check_temp Correct Temperature? check_reagents->check_temp Yes solution_purify_reagents Action: Purify starting materials. check_reagents->solution_purify_reagents No solution_adjust_temp Action: Optimize and control reaction temperature. check_temp->solution_adjust_temp No end end check_temp->end Yes

Caption: Troubleshooting decision tree for low product yield.

reagent_safety cluster_water_reactive Water Reactive Reagents cluster_toxic_corrosive Toxic/Corrosive Reagents cluster_flammable Flammable Reagents Sodium Hydride Sodium Hydride Inert Atmosphere Inert Atmosphere Sodium Hydride->Inert Atmosphere Appropriate PPE Appropriate PPE Sodium Hydride->Appropriate PPE Grignard Reagents Grignard Reagents Grignard Reagents->Inert Atmosphere Grignard Reagents->Appropriate PPE Thionyl Chloride Thionyl Chloride Handle in Fume Hood Handle in Fume Hood Thionyl Chloride->Handle in Fume Hood Thionyl Chloride->Appropriate PPE Iodomethane Iodomethane Iodomethane->Handle in Fume Hood Iodomethane->Appropriate PPE 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride->Handle in Fume Hood 4-Chlorobenzoyl Chloride->Appropriate PPE Cyclopropylacetonitrile Cyclopropylacetonitrile Cyclopropylacetonitrile->Appropriate PPE

Caption: Logical relationships for safe reagent handling.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic strategies for this compound include:

  • Friedel-Crafts Acylation: This involves the reaction of chlorobenzene with 2-cyclopropylpropionyl chloride in the presence of a Lewis acid catalyst. This is a direct and common approach for forming the aryl ketone bond.

  • Horner-Wadsworth-Emmons (HWE) Reaction followed by Hydrolysis: This multi-step approach involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone to form an alkoxy propylene derivative, which is then hydrolyzed to the target ketone.[1]

  • From 4-chlorophenylacetonitrile: This route involves the reaction of 4-chlorophenylacetonitrile with cyclopropyl methyl ketone in the presence of a strong base and a phase transfer catalyst.[2]

Q2: Which alternative solvents can be used for the synthesis of this compound?

A2: A range of solvents can be employed depending on the chosen synthetic route. Below is a summary of solvents mentioned in various synthetic protocols.

Solvent CategoryExamplesSynthetic Route Association
Chlorinated Solvents Dichloromethane (DCM), DichloroethaneFriedel-Crafts Acylation, HWE Reaction
Aromatic Hydrocarbons Toluene, Xylene, TrimethylbenzeneFriedel-Crafts Acylation, Reactions from 4-chlorophenylacetonitrile
Ethers Tetrahydrofuran (THF)HWE Reaction, Grignard Reactions
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HWE Reaction, Reactions involving strong bases
Alcohols Methanol, Ethanol, Isopropanol, n-Butanol, tert-ButanolHWE Hydrolysis Step, Reduction Reactions
"Green" Solvents Deep Eutectic Solvents (e.g., [CholineCl][ZnCl2]3), Ionic LiquidsEmerging alternatives for Friedel-Crafts Acylation

Q3: Are there any "greener" or more environmentally friendly solvent alternatives?

A3: Yes, research is ongoing to replace traditional volatile organic compounds (VOCs). For Friedel-Crafts type reactions, promising alternatives include:

  • Deep Eutectic Solvents (DES): A combination of choline chloride and zinc chloride ([CholineCl][ZnCl2]3) can act as both a catalyst and a solvent in Friedel-Crafts acylations.

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be effective media for various organic reactions, including acylations.

  • Solvent-Free Reactions: In some cases, using reagents like methanesulfonic anhydride can promote the acylation without the need for an additional solvent, significantly reducing waste.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation route.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or test its activity on a known reaction.

  • Possible Cause 2: Deactivated Aromatic Ring: The chlorine atom on chlorobenzene is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.

    • Solution: Consider using a stronger Lewis acid or a higher stoichiometric ratio of the catalyst to the substrate. Increasing the reaction temperature may also improve the yield, but monitor for side reactions.

  • Possible Cause 3: Insufficiently Reactive Acylating Agent: The 2-cyclopropylpropionyl chloride may be of poor quality or have degraded.

    • Solution: Prepare fresh acyl chloride from 2-cyclopropylpropionic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) immediately before use.

Problem 2: Formation of Multiple Products (Isomers)

  • Possible Cause: Lack of Regioselectivity: Friedel-Crafts acylation of chlorobenzene can potentially yield both ortho and para substituted products.

    • Solution: The para-isomer is generally favored due to steric hindrance from the cyclopropyl group. However, the choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the para-product.

Problem 3: Difficult Product Isolation

  • Possible Cause: Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and side products can complicate purification.

    • Solution: A proper aqueous workup is crucial. Quenching the reaction with ice-cold dilute acid will hydrolyze the catalyst and separate it into the aqueous layer. The organic layer can then be washed, dried, and concentrated. Purification can be achieved by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Dichloromethane

This protocol is a general representation based on standard Friedel-Crafts procedures.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.

  • Addition of Substrate: Add chlorobenzene (1.0 equivalent) to the flask and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add 2-cyclopropylpropionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: HWE Reaction and Hydrolysis

This protocol is adapted from patent literature.[1]

Step 1: Horner-Wadsworth-Emmons Reaction

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve α-alkoxy p-chlorobenzyl phosphonate (1.0 equivalent) and cyclopropyl methyl ketone (1.1 equivalents) in an anhydrous solvent such as THF or DMF.

  • Base Addition: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.2 equivalents) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Hydrolysis

  • Setup: Dissolve the crude product from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous acid (e.g., 10% HCl).

  • Reaction: Stir the mixture at room temperature for 3-6 hours.

  • Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or toluene). Wash the organic layer, dry, and concentrate to yield the crude this compound, which can be further purified.

Data Presentation

Table 1: Comparison of Solvents and Conditions from Patent Literature for the HWE Hydrolysis Step

Solvent SystemReactantReaction TimePurityReference
Tetrahydrofuran / 10% Hydrochloric Acid1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene3 hours98.6%[1]
Methanol / 15% Hydrochloric Acid1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene4 hours98.3%[1]

Note: The data in this table is extracted from specific examples in the cited patent and may not be directly comparable due to variations in starting materials and reaction conditions.

Visualizations

experimental_workflow reagents Reagents: - Chlorobenzene - 2-Cyclopropylpropionyl Chloride - Lewis Acid (e.g., AlCl₃) solvent Solvent Selection: - Dichloromethane - Toluene - etc. reagents->solvent reaction_setup Reaction Setup: - Inert Atmosphere - 0°C to RT solvent->reaction_setup workup Aqueous Workup: - Acid Quench - Extraction reaction_setup->workup purification Purification: - Distillation or - Chromatography workup->purification product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one purification->product

Caption: General experimental workflow for the Friedel-Crafts acylation synthesis.

troubleshooting_flowchart start Low or No Yield check_catalyst Check Catalyst Activity (Moisture Sensitive?) start->check_catalyst check_reagents Verify Reagent Quality (Freshly Prepared?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions increase_catalyst Increase Catalyst Stoichiometry check_catalyst->increase_catalyst Inactive stronger_lewis_acid Use Stronger Lewis Acid check_catalyst->stronger_lewis_acid Inactive increase_temp Increase Reaction Temperature check_conditions->increase_temp No Reaction at RT

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Cost Reduction Strategies for Industrial 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and cost-reduction strategies in the industrial production of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Grignard Reaction-Based Synthesis Issues

Question: My Grignard reaction for the synthesis of this compound from a 4-chlorophenyl magnesium halide and a cyclopropyl-containing electrophile is not initiating. What are the possible causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a common issue. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and consider distilling them to remove any residual moisture.

  • Passivated Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on the surface that prevents the reaction from starting.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine (the disappearance of the purple color indicates initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Impure Starting Materials: Impurities in the 4-chlorophenyl halide or the cyclopropyl-containing electrophile can inhibit the reaction.

    • Solution: Use high-purity starting materials. Purify the 4-chlorophenyl halide by distillation or recrystallization if necessary. Ensure the cyclopropyl methyl ketone or other electrophile is of high purity, as even minor impurities can impact the final drug product's efficacy and safety.[1]

Question: I am observing a low yield of the desired ketone in my Grignard reaction, with a significant amount of a Wurtz-type coupling byproduct (e.g., 4,4'-dichlorobiphenyl). How can I minimize this side reaction?

Answer:

Wurtz-type coupling is a major side reaction in Grignard synthesis, especially with aryl halides. To minimize its formation:

  • Slow Addition of Alkyl Halide: A high local concentration of the 4-chlorophenyl halide can favor the formation of the Wurtz coupling byproduct.

    • Solution: Add the 4-chlorophenyl halide solution slowly and at a controlled rate to the magnesium suspension. This maintains a low concentration of the halide and maximizes the formation of the Grignard reagent.

  • Reaction Temperature: The reaction temperature can influence the rate of side reactions.

    • Solution: Maintain the reaction at a moderate temperature. While some initial heating might be necessary for initiation, the reaction is exothermic. Use a cooling bath to control the temperature and prevent excessive refluxing, which can promote side reactions.

  • Solvent Choice: The choice of solvent can impact the stability and reactivity of the Grignard reagent.

    • Solution: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents as it provides better stabilization of the organometallic species.[2]

Friedel-Crafts Acylation Issues

Question: The yield of my Friedel-Crafts acylation of chlorobenzene with cyclopropylacetyl chloride is low, and I am getting a mixture of ortho and para isomers. How can I improve the yield and selectivity for the desired para-isomer?

Answer:

Improving yield and regioselectivity in Friedel-Crafts acylation requires careful control of reaction conditions:

  • Catalyst Choice and Amount: The type and amount of Lewis acid catalyst are critical.

    • Solution: While aluminum chloride (AlCl₃) is a common catalyst, it is often required in stoichiometric amounts due to complexation with the product ketone.[3] Consider using more modern, recyclable catalysts like metal triflates or solid acid catalysts (e.g., zeolites), which can offer better selectivity and are more environmentally friendly.[3] The catalyst loading should be optimized; insufficient catalyst will result in low conversion, while excess can lead to side reactions.

  • Reaction Temperature: Temperature plays a crucial role in determining the isomer distribution.

    • Solution: Lower reaction temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho position. Running the reaction at or below room temperature can significantly improve the para-selectivity.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion without promoting side reactions.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding cost-reduction strategies for the industrial production of this compound.

1. Raw Material Sourcing and Purity

  • Q: What are the critical quality attributes for the starting materials, 4-chlorobenzonitrile and cyclopropyl methyl ketone?

    • A: For 4-chlorobenzonitrile, purity should be high (typically ≥99.5%), with low levels of isomers (e.g., 2-chlorobenzonitrile and 3-chlorobenzonitrile) and residual starting materials from its synthesis (e.g., 4-chlorotoluene).[1] For cyclopropyl methyl ketone, high purity is also essential, as impurities can affect the final product's quality and safety in pharmaceutical applications.[1] The synthesis of cyclopropyl methyl ketone itself can be a source of impurities, so a reliable supplier or a robust in-house purification process is necessary.[4][5]

  • Q: What are some cost-effective strategies for sourcing raw materials?

    • A: Explore dual sourcing to foster competition among suppliers.[5] Building long-term strategic partnerships with key manufacturers can often lead to more favorable pricing.[5] Also, consider local suppliers to reduce logistical complexities and lead times.[5]

2. Process Optimization and Technology

  • Q: What are the main advantages of using continuous flow chemistry over traditional batch processing for this synthesis?

    • A: Continuous flow chemistry can offer significant advantages, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better yields and selectivity, and reduced reaction times.[3][6] It can also lead to a reduction in capital expenditure by up to 50% and operational savings of 20-50% due to lower energy consumption and solvent usage.[3]

  • Q: How can energy consumption be reduced in the production process?

    • A: Energy efficiency can be improved by optimizing reaction conditions to run at lower temperatures and pressures.[7] Utilizing well-designed reactors with efficient heat transfer systems can minimize energy loss.[3][6] For batch processes, a detailed energy balance can help identify stages with high energy consumption and opportunities for optimization.[2][8]

3. Solvent and Waste Management

  • Q: What are the best practices for solvent selection and recycling?

    • A: Select solvents that are not only effective for the reaction but also have a lower environmental impact and are easily recyclable.[9][10] Implement solvent recovery systems, such as distillation or membrane filtration, to recycle and reuse solvents within the process.[10][11][12][13] This significantly reduces raw material costs and waste disposal expenses.

  • Q: What are the typical costs and regulations associated with the disposal of halogenated organic waste generated during this synthesis?

    • A: The disposal of halogenated organic waste is regulated and can be costly. Costs can vary significantly depending on the volume and nature of the waste, but can range from approximately $110 per 55-gallon drum for bulk halogenated waste.[14] Regulations often mandate specific disposal methods like incineration.[15][16] Implementing waste minimization strategies is crucial to reduce these costs.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in decision-making for cost-effective production.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey Raw MaterialsTypical Yield (%)Key AdvantagesKey Disadvantages
Grignard Reaction 4-Chlorophenyl Halide, Magnesium, Cyclopropyl Methyl Ketone/Nitrile70-86%[17][18]High yield, versatileSensitive to moisture, potential for Wurtz coupling side reactions
Friedel-Crafts Acylation Chlorobenzene, Cyclopropylacetyl Chloride, Lewis Acid70-85% (for similar acylations)[14]Readily available starting materialsRequires stoichiometric amounts of catalyst, potential for isomer formation
From 4-Chlorobenzonitrile 4-Chlorobenzonitrile, Crotyl Chloride, Zinc~70% (overall yield)[17]Utilizes a different starting materialMulti-step process, use of zinc dust
Homer-Wadsworth-Emmons α-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone~98% purity[18]High purity productMulti-step synthesis of phosphonate reagent

Table 2: Cost-Benefit Analysis of Continuous Flow vs. Batch Processing for Ketone Synthesis

ParameterBatch ProcessingContinuous Flow ProcessingPotential Cost Reduction with Continuous Flow
Capital Expenditure (CAPEX) Higher (larger reactors)Lower (smaller footprint)~50%[3]
Operational Expenditure (OPEX) HigherLower20-50%[3]
Energy Consumption HigherLowerUp to 30%[3]
Solvent Usage HigherLowerSignificant reduction[3]
Waste Generation HigherLowerSignificant reduction
Safety Higher risk (large volumes)Lower risk (small volumes)Improved safety profile

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Bromochlorobenzene

  • Cyclopropyl methyl ketone

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromochlorobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate initiation.

    • Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[19]

  • Reaction with Cyclopropyl Methyl Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the cyclopropyl methyl ketone solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 3 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[19]

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Diagram 1: General Workflow for Grignard Synthesis

start Start prep_grignard Prepare Grignard Reagent start->prep_grignard reaction React with Cyclopropyl Methyl Ketone prep_grignard->reaction workup Hydrolysis and Workup reaction->workup purification Purification (Vacuum Distillation) workup->purification end End Product purification->end

Caption: Workflow for the Grignard synthesis of the target ketone.

Diagram 2: Decision Tree for Cost Reduction Strategy

start High Production Cost? raw_material Evaluate Raw Material Costs start->raw_material Yes process_efficiency Analyze Process Efficiency start->process_efficiency Yes waste_management Assess Waste Management Costs start->waste_management Yes dual_sourcing Implement Dual Sourcing raw_material->dual_sourcing High Supplier Cost partnerships Form Strategic Partnerships raw_material->partnerships Single Source continuous_flow Switch to Continuous Flow process_efficiency->continuous_flow Low Throughput optimize_conditions Optimize Reaction Conditions process_efficiency->optimize_conditions Low Yield solvent_recycling Implement Solvent Recycling waste_management->solvent_recycling High Solvent Cost waste_minimization Minimize Waste Generation waste_management->waste_minimization High Disposal Cost

Caption: Decision-making framework for implementing cost reduction strategies.

References

Technical Support Center: Mitigating Tar Formation in 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This molecule is a key intermediate in the production of valuable agrochemicals, such as the fungicide cyproconazole[1][2]. A recurring challenge reported by researchers is the formation of intractable tar, which significantly complicates purification and reduces yield. This guide provides in-depth, field-proven insights into the causes of tar formation and offers robust troubleshooting strategies to ensure a clean and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways leading to tar formation during the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone?

Tar is a complex mixture of high-molecular-weight byproducts, and its formation is not due to a single cause but rather a combination of competing side reactions. The specific pathway depends heavily on your chosen synthetic route. The three primary culprits are:

  • Friedel-Crafts Acylation Side Reactions: When using a route involving the acylation of chlorobenzene with a cyclopropyl-containing acyl chloride, the required strong Lewis acid catalyst (e.g., AlCl₃) can promote undesirable reactions. Chlorobenzene is a deactivated aromatic ring, necessitating harsh reaction conditions which can lead to polysubstitution, dehalogenation, or polymerization of the aromatic substrate[3].

  • Cyclopropyl Ring Instability: The cyclopropyl group possesses significant ring strain (~27 kcal/mol). Under the strongly acidic conditions typical of Friedel-Crafts reactions, or in the presence of other electrophilic triggers, the three-membered ring is susceptible to cleavage[4][5]. This ring-opening can generate reactive carbocation or radical intermediates that readily polymerize.

  • Uncontrolled Condensation Reactions: Syntheses involving strong bases, such as those starting from 4-chlorophenylacetonitrile and cyclopropyl methyl ketone, can suffer from self-condensation of the starting materials or intermediates[6]. These aldol-type or Thorpe-Ziegler reactions, if not properly controlled, produce a cascade of oligomeric byproducts that constitute tar[6]. One patented method explicitly notes that higher temperatures in this condensation step lead to significant tar generation[6].

Below is a diagram illustrating the divergence from the desired reaction pathway to these tar-forming side reactions.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_tar Tar Formation Pathways SM1 Chlorobenzene + 2-Cyclopropylpropionyl Chloride Cond1 Lewis Acid (AlCl₃) High Temperature SM1->Cond1 Friedel-Crafts Route SM2 4-Chlorophenylacetonitrile + Cyclopropyl Methyl Ketone Cond2 Strong Base (NaH) High Temperature SM2->Cond2 Condensation Route Product Desired Product: 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone Cond1->Product Tar1 Polymerization & Polysubstitution Cond1->Tar1 Excess Acid or Heat Tar2 Cyclopropyl Ring-Opening Cond1->Tar2 Strong Acid Cond2->Product Tar3 Self-Condensation Byproducts Cond2->Tar3 Excess Base or Heat

Caption: Key pathways to product versus tar formation.
Q2: I'm attempting a Friedel-Crafts acylation of chlorobenzene and the mixture turns black almost immediately. What is happening and how can I prevent it?

This is a classic sign of uncontrolled side reactions. The Friedel-Crafts acylation of a deactivated ring like chlorobenzene is notoriously difficult to control. Here’s the causality and solution:

  • The Cause: The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride. However, AlCl₃ can also coordinate with the chlorine substituent on the chlorobenzene ring or the ketone product. This complexation, combined with the high temperatures often used to drive the reaction, can lead to charring and polymerization. Localized overheating during the addition of AlCl₃, which is a highly exothermic process, is a primary trigger for tar formation.

  • The Solution - A Controlled Protocol:

    • Reagent Stoichiometry: Use a slight excess of the Lewis acid (1.1-1.3 equivalents) but avoid a large excess, which promotes side reactions.

    • Temperature Control is Critical: Pre-cool the chlorobenzene solvent and the acyl chloride mixture to 0-5°C before slowly adding the AlCl₃ catalyst portion-wise. Maintain this temperature throughout the addition and for at least 30-60 minutes afterward to allow for controlled complex formation.

    • Order of Addition: The preferred method is to add the Lewis acid to the mixture of the aromatic substrate and the acylating agent (Boule-Blanc method). Adding the acyl chloride to a pre-made complex of chlorobenzene and AlCl₃ can sometimes lead to lower yields.

    • Solvent Choice: While chlorobenzene can act as its own solvent, using an inert co-solvent like dichloromethane or 1,2-dichloroethane can help with heat dissipation and solubility. Avoid nitrobenzene unless absolutely necessary; while it can improve rates, it complicates work-up significantly.

Q3: How can I be sure the cyclopropyl ring isn't opening? What are the signs and preventative measures?

Ring-opening of the cyclopropyl ketone is a more insidious problem than charring because the resulting byproducts may be soluble and co-elute with your product.

  • The Signs: The most definitive sign comes from analytical data. In ¹H NMR, the disappearance of the characteristic high-field cyclopropyl protons (typically 0.5-1.5 ppm) and the appearance of new olefinic or aliphatic signals would indicate ring-opening. Mass spectrometry might show fragments corresponding to the loss of the cyclopropyl group or the presence of isomers.

  • Preventative Measures:

    • Avoid Strong Brønsted Acids: The cyclopropyl ketone is particularly susceptible to ring-opening under strong acid catalysis[4][5]. During work-up, use a mild aqueous base (e.g., sodium bicarbonate solution) to quench the reaction rather than a strong acid. A patent for a related synthesis specifies washing the organic phase with a 5% sodium bicarbonate solution and then water until neutral[7].

    • Choose the Right Lewis Acid: While AlCl₃ is common, consider a milder Lewis acid like FeCl₃ or ZnCl₂ if you suspect ring-opening is a major issue. These may require slightly longer reaction times or higher temperatures but are less aggressive.

    • Alternative Synthetic Routes: If ring-opening persists, the most robust solution is to change your synthetic strategy. A Horner-Wadsworth-Emmons (HWE) reaction between an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by acidic hydrolysis, avoids the harsh conditions of a Friedel-Crafts acylation entirely and has been shown to produce the target compound with high purity (97-98%)[7].

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis.

Observation Probable Cause Recommended Solution
Reaction mixture turns dark brown/black upon catalyst addition.Localized overheating; uncontrolled exothermic reaction.Add catalyst portion-wise at 0-5°C with vigorous stirring. Ensure efficient cooling bath.
TLC shows significant streaking from the baseline.Formation of polar, polymeric byproducts (tar).Re-evaluate temperature control. Check reagent purity. Consider an alternative, milder synthetic route.
Yield is low, but the reaction appears clean by TLC.Product loss during aqueous work-up; incomplete reaction.Ensure pH of aqueous layer is neutral before extraction. Extend reaction time and monitor by TLC.
¹H NMR of crude product shows complex aliphatic signals, not just cyclopropyl protons.Cyclopropyl ring-opening has occurred.Use a milder Lewis acid. Avoid strong acids during work-up; quench with a bicarbonate solution.
Reaction stalls; starting material remains after prolonged heating.Deactivated catalyst; insufficient reaction temperature.Use fresh, anhydrous Lewis acid. Ensure moisture is excluded with an inert atmosphere. Gradually increase temperature while monitoring for byproduct formation.

Recommended Protocol: High-Purity Synthesis via HWE Reaction & Hydrolysis

This two-step protocol, adapted from patented literature, is designed to minimize byproduct formation by avoiding the harsh conditions of a direct Friedel-Crafts acylation[7].

Step 1: Homer-Wadsworth-Emmons Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diethyl α-methoxy p-chlorobenzyl phosphonate (1.2 equiv.) and cyclopropyl methyl ketone (1.0 equiv.) in anhydrous tert-butanol.

  • Cool the mixture to 10°C using an ice-water bath.

  • Prepare a solution of potassium tert-butoxide (2.4 equiv.) in tert-butanol.

  • Add the potassium tert-butoxide solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, allow the mixture to stir at 20-25°C for 3-4 hours. Monitor reaction completion by TLC.

  • Pour the reaction mixture into water and extract twice with toluene.

  • Combine the organic phases, wash with 5% sodium bicarbonate solution, then with water until neutral. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.

Step 2: Hydrolysis

  • To the crude intermediate from Step 1, add tetrahydrofuran and 10% aqueous hydrochloric acid.

  • Stir the mixture vigorously at room temperature (20-25°C) for 3-5 hours. The hydrolysis is typically clean and does not induce ring-opening under these controlled conditions[7].

  • Dilute the mixture with water and extract twice with dichloromethane.

  • Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the final product as an oil. Purity is typically >98% by chromatographic analysis[7].

Below is a workflow diagram to guide your troubleshooting process.

Start Tar Formation Observed Q1 At what stage did tar appear? Start->Q1 Stage_Addition During Reagent/ Catalyst Addition Q1->Stage_Addition Addition Stage_Heating During Heating/ Reflux Q1->Stage_Heating Heating Stage_Workup During Acidic Work-up/Quench Q1->Stage_Workup Work-up Cause_Exotherm Probable Cause: Uncontrolled Exotherm Stage_Addition->Cause_Exotherm Cause_Thermal Probable Cause: Thermal Decomposition Stage_Heating->Cause_Thermal Cause_Acid Probable Cause: Ring-Opening or Acid-Catalyzed Polymerization Stage_Workup->Cause_Acid Action_Cool Solution: - Add reagents slowly at 0-5°C - Ensure efficient stirring Cause_Exotherm->Action_Cool Action_Temp Solution: - Lower reaction temperature - Reduce reaction time - Check for hot spots in reactor Cause_Thermal->Action_Temp Action_Quench Solution: - Quench with cold NaHCO₃ (aq) - Avoid strong mineral acids Cause_Acid->Action_Quench

Caption: A logical workflow for troubleshooting tar formation.

References

challenges in the scale-up of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue Category Question Potential Causes & Solutions
Low Reaction Yield Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes? A1: Low yields can stem from several factors: - Moisture Contamination: Many synthetic routes for this compound involve moisture-sensitive reagents like Grignard reagents or sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] - Reagent Quality: The purity of starting materials, such as 4-chlorobenzonitrile or cyclopropyl methyl ketone, is critical. Impurities can lead to side reactions and lower the yield. Verify the purity of your reagents before starting the reaction. - Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of side product formation. - Suboptimal Temperature Control: Many of the synthetic steps are exothermic. Poor temperature control can lead to the formation of byproducts. Use an ice bath or other cooling methods to maintain the recommended temperature range, especially during reagent addition.
Byproduct Formation Q2: I am observing significant byproduct formation in my reaction mixture. How can I minimize this? A2: Byproduct formation is a common challenge. Here's how to address it: - Side Reactions with Grignard Reagents: If using a Grignard-based synthesis, Wurtz coupling can be a significant side reaction.[2] To minimize this, ensure a slow addition of the alkyl halide to the magnesium turnings and maintain a consistent temperature. - Polymerization: Some starting materials, like p-chlorophenylacetonitrile, are prone to self-polymerization in the presence of strong bases.[3] Use of appropriate solvents and controlled addition of reagents can mitigate this. - Over-acylation in Friedel-Crafts: In a Friedel-Crafts acylation approach, while less common than polyalkylation, harsh conditions can lead to side products. Ensure you are using the correct stoichiometry of the Lewis acid catalyst and maintaining the reaction temperature.[4]
Scale-Up Challenges Q3: I am facing difficulties when scaling up the reaction from lab to pilot scale. What should I consider? A3: Scaling up presents several challenges: - Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to reduced surface-area-to-volume ratio.[5] Ensure your reactor has adequate cooling capacity and consider a slower, controlled addition of reagents. - Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and increased byproduct formation. The type of impeller and stirring speed should be optimized for the larger volume.[6] - Reagent Handling: Handling large quantities of hazardous reagents like sodium hydride or thionyl chloride requires stringent safety protocols.[7][8] Consider using safer alternatives or specialized handling equipment, such as using sodium hydride in pre-measured dissolvable bags.[9][10]
Purification Issues Q4: I am struggling to purify the final product to the desired level. What are some effective purification strategies? A4: Purification can be challenging due to the presence of structurally similar impurities. - Distillation: Vacuum distillation is a common method for purifying ketones. However, ensure the temperature is not too high to prevent degradation of the product. - Crystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Chromatography: For high-purity requirements, column chromatography using silica gel may be necessary. However, this method can be less practical for very large-scale production.

Frequently Asked Questions (FAQs)

Category Question Answer
Synthesis Routes Q1: What are the main industrial synthesis routes for this compound? A1: Several routes have been developed, with common strategies including: - Grignard Reagent Method: Involving the reaction of a Grignard reagent with a suitable electrophile. This method is versatile but requires strict anhydrous conditions.[1][5] - Friedel-Crafts Acylation: This involves the acylation of chlorobenzene with a suitable acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] - From p-chlorobenzyl cyanide: This route can be longer and may have lower atom economy, making it less ideal for large-scale production.[11]
Safety Q2: What are the primary safety concerns associated with the production of this compound? A2: Key safety concerns include: - Use of Hazardous Reagents: Many synthetic routes employ hazardous materials like sodium hydride (flammable solid, reacts violently with water), thionyl chloride (corrosive and toxic), and Grignard reagents (highly reactive and flammable).[7][8] - Exothermic Reactions: The reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled, especially during scale-up.[5] - Solvent Handling: The use of flammable and potentially toxic organic solvents requires proper ventilation and handling procedures.
Product Stability Q3: How stable is this compound and what are the recommended storage conditions? A3: Ketones can be susceptible to degradation over time, especially when exposed to light and air.[12] It is recommended to store the purified product in a cool, dark, and well-ventilated place under an inert atmosphere if possible.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for this compound

Method Starting Materials Key Reagents Reported Yield Key Challenges Reference
Method A 4-chlorophenyl cyclopropyl methyl ketone, methyl iodideSodium hydride, DMFNot explicitly statedUse of hazardous sodium hydride, high cost of raw materials.[3]
Method B 1-cyclopropyl chloroethane, 4-chlorophenylacetonitrileNot specifiedHighLong reaction steps, potential for self-polymerization of 4-chlorophenylacetonitrile.[3]
Method C α-alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketonePotassium tert-butoxideHigh (example purity of 98.6%)Multi-step synthesis of starting phosphonate.[13]
Method D 4-chlorobenzonitrile, crotyl chlorideZinc, dibromomethane, copper monochloride86%Multi-step process, potential for byproduct formation.[14]

Experimental Protocols

Method 1: Synthesis via Homer-Wadsworth-Emmons Reaction and Hydrolysis

This protocol is based on the method described in patent US9227900B2.[13]

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diethyl α-methoxy p-chlorobenzyl phosphonate (1.2 equivalents) and cyclopropyl methyl ketone (1.0 equivalent) in tert-butyl alcohol.

  • Cool the mixture to approximately 10°C using an ice-water bath.

  • Slowly add a solution of potassium tert-butoxide (2.4 equivalents) in tert-butanol dropwise, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, stir the resulting mixture at 20-25°C for 3 hours to complete the reaction.

  • Pour the reaction solution into water and extract the product with toluene (2 x 100 mL).

  • Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

  • In a round-bottom flask, mix the crude 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene from the previous step with tetrahydrofuran and 10% hydrochloric acid.

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the reaction mixture with water and extract twice with dichloromethane.

  • Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product as an oily liquid.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Homer-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis start_materials Diethyl α-methoxy p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone reaction1 React with Potassium tert-butoxide in tert-butanol (10-30°C) start_materials->reaction1 workup1 Aqueous Workup & Extraction with Toluene reaction1->workup1 intermediate 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene workup1->intermediate reaction2 Hydrolyze with 10% HCl in THF (Room Temp) intermediate->reaction2 workup2 Aqueous Workup & Extraction with Dichloromethane reaction2->workup2 purification Solvent Evaporation workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for low product yield.

References

purification strategies for high-purity 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of high-purity 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude sample?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 4-chlorobenzonitrile or cyclopropyl methyl ketone, by-products from side reactions, and residual solvents used in the synthesis.[1][2] Specific impurities can be identified using analytical techniques like GC-MS or LC-MS.

Q3: My purified product has a yellowish tint. How can I remove the color?

A3: A yellowish tint often indicates the presence of colored impurities. These can sometimes be removed by treating the solution of your compound with activated charcoal before the final crystallization or by passing it through a short plug of silica gel.

Q4: What is the expected purity and yield after purification?

A4: With optimized purification protocols, it is possible to achieve a purity of >99%.[3] Yields are typically in the range of 70-95%, depending on the initial purity of the crude material and the chosen purification method.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for accurately determining the purity and identifying any residual impurities in the final product.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are inhibiting crystallization.Use a solvent with a lower boiling point. Add a small amount of a "good" solvent to the hot solution to reduce saturation. Try a different solvent system or pre-purify by another method to remove impurities.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of pure product Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Perform a preliminary purification step like column chromatography.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping peaks) Inappropriate solvent system (eluent). Column overloading. Flow rate is too fast.Optimize the mobile phase polarity. A common system is a gradient of ethyl acetate in hexane.[4] Reduce the amount of crude material loaded onto the column. Decrease the flow rate to allow for better equilibration.
Cracking or channeling of the silica gel bed Improper packing of the column.Use the slurry method to pack the column for a more uniform bed. Ensure the silica gel is fully settled before loading the sample.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[4]
Streaking or tailing of bands The sample is not soluble in the mobile phase. The column is overloaded.Dissolve the sample in a minimum amount of a slightly more polar solvent before loading. Reduce the sample load.
Vacuum Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Bumping or violent boiling Uneven heating. No boiling chips or stir bar. Very volatile impurities present.Use a heating mantle and a magnetic stirrer for even heating.[5] Always use a stir bar in vacuum distillation.[6] Reduce the pressure slowly before heating to remove volatile components.[6]
Product is not distilling over The vacuum is not low enough. The heating temperature is too low. There is a leak in the system.Check the vacuum pump and all connections. Increase the temperature of the heating bath gradually. Ensure all joints are properly sealed with vacuum grease.[6]
Distillate is impure The distillation rate is too fast. The fractionating column is not efficient enough.Reduce the heating rate to slow down the distillation. Use a fractionating column with a higher number of theoretical plates for better separation.
Decomposition of the product The heating temperature is too high.Use a lower vacuum to decrease the boiling point of the compound. Do not exceed the recommended distillation temperature.

Data Presentation

The following tables summarize quantitative data from various purification methods.

Table 1: Comparison of Purification Methods
Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Vacuum Distillation 97-98%[3]80-90%Effective for removing non-volatile impurities and solvents. Scalable.Requires high temperatures which can lead to decomposition for sensitive compounds.
Column Chromatography >99%[3]75-90%High resolution for separating closely related impurities.Can be time-consuming and requires significant solvent usage. Not easily scalable.
Recrystallization >99%70-85%Cost-effective and can yield very high purity.Finding a suitable solvent can be challenging. Potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Cold trap

  • Vacuum grease

Procedure:

  • Place the crude this compound and a magnetic stir bar into a round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are lightly greased and securely clamped.

  • Connect the apparatus to a cold trap and a vacuum pump.

  • Start the magnetic stirrer and slowly evacuate the system to the desired pressure.

  • Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.[3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Dichloromethane (or Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a uniform bed.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with 100% n-hexane to remove non-polar impurities.

  • Gradually increase the polarity of the eluent by adding dichloromethane (or ethyl acetate) to the n-hexane. A common mobile phase is n-hexane/dichloromethane.[3]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. A suitable solvent system should be determined experimentally (e.g., ethanol/water or hexane/acetone).

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent and heat the mixture while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation  Initial Cleanup Chromatography Column Chromatography Crude->Chromatography High-Resolution Separation Recrystallization Recrystallization Distillation->Recrystallization Further Purification Pure High-Purity Product (>99%) Distillation->Pure If Sufficiently Pure Chromatography->Recrystallization Final Polishing Chromatography->Pure If Sufficiently Pure Recrystallization->Pure Analysis Purity Analysis (HPLC/GC-MS) Pure->Analysis Quality Control

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Outcome Unsatisfactory CheckPurity Assess Purity (TLC, HPLC, GC-MS) Start->CheckPurity IdentifyIssue Identify Problem Area CheckPurity->IdentifyIssue Impurities Detected Recrystallization Recrystallization Issue? IdentifyIssue->Recrystallization Chromatography Chromatography Issue? IdentifyIssue->Chromatography Distillation Distillation Issue? IdentifyIssue->Distillation RecrystalSolutions Consult Recrystallization Troubleshooting Guide Recrystallization->RecrystalSolutions Yes ChromoSolutions Consult Chromatography Troubleshooting Guide Chromatography->ChromoSolutions Yes DistilSolutions Consult Distillation Troubleshooting Guide Distillation->DistilSolutions Yes End Achieve Desired Purity RecrystalSolutions->End ChromoSolutions->End DistilSolutions->End

Caption: Logical troubleshooting workflow for purification issues.

References

managing reaction temperature in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. The focus of this guide is the critical management of reaction temperature to ensure optimal yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound where temperature control is critical?

A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropanoyl chloride. This reaction is highly exothermic, and precise temperature control is paramount to the success of the synthesis.

Q2: What is the optimal temperature range for the Friedel-Crafts acylation step?

A2: The reaction is typically carried out in two stages with distinct temperature profiles. The initial addition of the acyl chloride to the Lewis acid catalyst and chlorobenzene mixture should be conducted at a low temperature, generally between 0°C and 5°C. After the initial exothermic reaction subsides, the mixture is gradually warmed to room temperature (around 20-25°C) and stirred for several hours to ensure the reaction goes to completion.

Q3: Why is maintaining a low initial temperature so important?

A3: Maintaining a low temperature during the initial addition of reagents is crucial for several reasons:

  • To control the exothermic reaction: The formation of the acylium ion and the subsequent acylation of chlorobenzene are highly energetic processes. Insufficient cooling can lead to a runaway reaction, posing a significant safety hazard.

  • To minimize side reactions: Higher temperatures can promote the formation of unwanted byproducts, such as the ortho-isomer (1-(2-Chlorophenyl)-2-cyclopropylpropan-1-one) and polysubstituted products, which complicates purification and reduces the yield of the desired para-isomer.

  • To prevent degradation: The acyl chloride and the product may be susceptible to degradation at elevated temperatures in the presence of a strong Lewis acid catalyst.

Q4: Can the reaction be run at temperatures below 0°C?

A4: While technically possible, running the reaction at temperatures significantly below 0°C may slow down the reaction rate considerably, potentially leading to an incomplete reaction or requiring excessively long reaction times. The 0-5°C range is generally considered a good balance between controlling the exotherm and maintaining a reasonable reaction rate.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of the desired product Incomplete reaction due to low temperature. Ensure the reaction mixture is allowed to warm to room temperature and stirred for a sufficient amount of time (typically 2-4 hours) after the initial low-temperature addition. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
Degradation of reactants or product due to excessive temperature. Maintain strict temperature control, especially during the initial exothermic phase. Ensure the cooling bath is adequate for the scale of the reaction. Add the acyl chloride dropwise to avoid a rapid temperature increase.
High levels of ortho-isomer impurity Reaction temperature was too high during the acylation. The formation of the ortho-isomer is favored at higher temperatures.[1][2] Improve cooling efficiency and ensure the temperature does not exceed 5°C during the addition of the acyl chloride. The steric hindrance of the 2-cyclopropylpropanoyl group favors the formation of the para-isomer, but this selectivity is diminished at higher temperatures.
Presence of polysubstituted byproducts Excessive local concentration of acylating agent or high temperature. Ensure slow, dropwise addition of the 2-cyclopropylpropanoyl chloride to the stirred solution of chlorobenzene and Lewis acid. Vigorous stirring is essential to maintain a homogeneous reaction mixture and dissipate heat effectively.
Dark-colored reaction mixture or tar formation Decomposition of starting materials or product at elevated temperatures. This is a strong indication of poor temperature control. Immediately cool the reaction mixture and re-evaluate the cooling capacity and addition rate. Tar formation can significantly complicate the work-up and purification process.
Runaway reaction Inadequate cooling or too rapid addition of reagents. This is a serious safety concern. For larger-scale reactions, consider using a more efficient cooling system (e.g., a cryostat). Always add the acylating agent slowly and monitor the internal temperature continuously. Have an emergency cooling plan in place.

Experimental Protocols

Synthesis of 2-Cyclopropylpropanoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • (Bromomethyl)cyclopropane

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add (bromomethyl)cyclopropane dropwise, maintaining the low temperature.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and add a solution of potassium hydroxide in water.

  • Heat the mixture to reflux to saponify the ester.

  • After saponification is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-cyclopropylpropanoic acid.

  • The crude acid can be purified by distillation or recrystallization.

Synthesis of 2-Cyclopropylpropanoyl Chloride

Materials:

  • 2-Cyclopropylpropanoic acid

  • Thionyl chloride or oxalyl chloride

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous dichloromethane (optional, as solvent)

Procedure:

  • In a fume hood, place 2-cyclopropylpropanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Slowly add an excess of thionyl chloride (or oxalyl chloride with a drop of DMF) to the flask at room temperature.

  • The mixture will start to evolve gas (SO₂ or CO and CO₂).

  • Gently heat the reaction mixture to reflux for 1-2 hours until the gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-cyclopropylpropanoyl chloride can be purified by fractional distillation.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • 2-Cyclopropylpropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5°C using an ice-water bath.

  • Add chlorobenzene (1.0 - 1.2 equivalents) to the stirred suspension.

  • Add 2-cyclopropylpropanoyl chloride (1.0 equivalent) to the dropping funnel.

  • Add the 2-cyclopropylpropanoyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Data Summary

ParameterRecommended RangeConsequence of Deviation Below RangeConsequence of Deviation Above Range
Initial Acylation Temperature 0 - 5 °CSlower reaction rate, potentially incomplete reaction.Runaway reaction, increased formation of ortho-isomer and other byproducts, potential for tar formation.
Post-Addition Temperature 20 - 25 °C (Room Temp.)Incomplete reaction if not held for a sufficient duration.Increased risk of side reactions and product degradation over extended periods.
Rate of Acyl Chloride Addition Dropwise over 30-60 min-Rapid temperature increase, leading to the issues described for exceeding the initial acylation temperature.

Visualization

G Troubleshooting Workflow for Temperature Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Low Yield or High Impurity check_temp_log Review Reaction Temperature Log start->check_temp_log check_addition_rate Review Reagent Addition Rate start->check_addition_rate high_temp Temperature Exceeded 5°C during addition? check_temp_log->high_temp slow_warmup Insufficient time at Room Temp? check_temp_log->slow_warmup fast_addition Addition too rapid? check_addition_rate->fast_addition improve_cooling Improve Cooling Efficiency / Slower Addition high_temp->improve_cooling Yes increase_stir_time Increase Stirring Time at Room Temperature slow_warmup->increase_stir_time Yes control_addition Ensure Slow, Controlled Dropwise Addition fast_addition->control_addition Yes end Optimized Synthesis improve_cooling->end Implement & Re-run increase_stir_time->end Implement & Re-run control_addition->end Implement & Re-run

References

catalyst selection to improve 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Key methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This approach involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone, followed by acidic hydrolysis.[1][2][3]

  • Alkylation of a Ketone Precursor: This method starts with 1-(4-chlorophenyl)-2-cyclopropylethanone, which is then alkylated using a strong base like sodium hydride and an alkylating agent such as iodomethane.[4]

  • Friedel-Crafts Acylation: This classic method involves the acylation of chlorobenzene with cyclopropylacetyl chloride in the presence of a Lewis acid catalyst.[5]

  • Multi-step Synthesis from 4-chlorophenylacetonitrile: This route involves the reaction of 4-chlorophenylacetonitrile with 1-cyclopropyl chloroethane, followed by oxidation.[5]

  • Grignard Reagent Method: Synthesis can be achieved using a Grignard reagent, although this method may present safety challenges for large-scale production.[6]

Q2: How can I improve the yield and efficiency of the Horner-Wadsworth-Emmons route?

The Horner-Wadsworth-Emmons reaction is a robust method for this synthesis.[1][2] To optimize efficiency:

  • Base Selection: Strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide are effective for the deprotonation of the phosphonate.[1]

  • Temperature Control: Maintaining a low temperature (e.g., 0-10°C) during the addition of the base and ketone is crucial to minimize side reactions.[3]

  • Solvent Choice: A mixture of an aprotic solvent like toluene or THF with a polar aprotic solvent such as DMF is often used.[1][3]

  • Hydrolysis Conditions: The final hydrolysis step to convert the alkoxy propylene intermediate to the desired ketone is typically carried out with a mineral acid like hydrochloric acid at room temperature.[1][2]

Q3: What are the primary challenges with Friedel-Crafts acylation for this synthesis, and how can they be mitigated?

While a direct method, Friedel-Crafts acylation of chlorobenzene has potential drawbacks:

  • Isomer Formation: The acylation of chlorobenzene can lead to a mixture of ortho, meta, and para isomers, with the para-substituted product being the desired one.[7] The use of specific solvents and catalysts can influence the isomer ratio.

  • Catalyst Stoichiometry: Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts, which can lead to significant waste and difficult workup procedures.[8][9]

  • Catalyst Deactivation: The ketone product can form a complex with the Lewis acid catalyst, effectively deactivating it.

To mitigate these issues, consider using solid acid catalysts or encapsulated Lewis acids to improve selectivity and facilitate catalyst recovery and reuse.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in HWE Reaction Incomplete deprotonation of the phosphonate.Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH, NaNH₂, t-BuOK).[1]
Low reaction temperature leading to slow reaction rate.While initial addition should be cold, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[1][3]
Inefficient hydrolysis of the intermediate.Ensure sufficient acid concentration and reaction time (3-10 hours) for the hydrolysis step.[1][2]
Formation of Impurities Presence of moisture or protic impurities.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions due to high temperatures.Maintain strict temperature control, especially during the addition of reactive reagents.[3]
Incomplete reaction leading to starting material contamination.Monitor the reaction progress using techniques like TLC or GC to ensure full conversion before workup.
Difficult Product Purification Presence of isomeric byproducts (in Friedel-Crafts).Employ column chromatography for purification. Consider alternative synthetic routes if isomer separation is consistently problematic.[4]
Oily product that is difficult to crystallize.Purify by column chromatography on silica gel or consider distillation under reduced pressure.[1]

Data Summary

Comparison of Synthetic Methods and Yields
Synthetic Method Key Reagents Catalyst/Base Reported Purity/Yield Reference
Alkylation of Ketone1-(4-chlorophenyl)-2-cyclopropylethanone, IodomethaneSodium Hydride~28% overall yield, 70% purity after chromatography[4]
HWE & Hydrolysisα-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneSodium Amide, HCl97.6% purity after distillation[1]
HWE & Hydrolysisα-methoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneSodium Amide, HCl99.3% purity after column chromatography[1]
Zinc-mediated reaction4-chlorobenzonitrile, Crotyl bromide, DibromomethaneZinc, Copper(I) chloride86% yield, 77% purity[11]

Experimental Protocols

Horner-Wadsworth-Emmons Reaction and Hydrolysis

This two-step protocol is based on a documented synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[1][3]

Step 1: Horner-Wadsworth-Emmons Reaction

  • Cool a mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) to approximately 10°C in an ice-water bath.[3]

  • Slowly add sodium amide (0.40 mol) in portions over 4 hours, ensuring the internal temperature does not exceed 30°C.[3]

  • Stir the resulting mixture at 20-25°C for an additional 3 hours.[3]

  • Add water (200 mL) and stir the mixture for 30 minutes.[3]

  • Separate the layers and extract the aqueous layer with toluene. The combined organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.

Step 2: Hydrolysis

  • Combine the organic phase from the previous step with a 10% hydrochloric acid solution (50 mL) and tetrahydrofuran (50 mL).[1]

  • Stir the mixture at room temperature for 3 hours.[1]

  • Dilute the reaction mixture with water and extract twice with dichloromethane.[1]

  • Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or distillation under reduced pressure to obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[1]

Process Diagrams

HWE_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis & Workup start α-alkoxy p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone base Addition of Base (e.g., Sodium Amide) in Toluene/DMF start->base Cool to 10°C reaction HWE Reaction (0-30°C) base->reaction intermediate Alkoxy Propylene Intermediate reaction->intermediate Stir 3h at RT hydrolysis Acidic Hydrolysis (e.g., HCl) in THF/Water intermediate->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (Chromatography or Distillation) extraction->purification product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No base_issue Check Base: - Strength - Anhydrous conditions check_yield->base_issue Yes moisture_issue Exclude Moisture: - Use anhydrous solvents - Inert atmosphere check_purity->moisture_issue Yes success Successful Synthesis check_purity->success No temp_issue Check Temperature: - Allow warming to RT - Ensure sufficient reaction time base_issue->temp_issue hydrolysis_issue Check Hydrolysis: - Acid concentration - Reaction duration temp_issue->hydrolysis_issue hydrolysis_issue->start Re-run Experiment temp_purity_issue Control Temperature: - Avoid overheating moisture_issue->temp_purity_issue purification_issue Optimize Purification: - Column chromatography - Distillation temp_purity_issue->purification_issue purification_issue->start Re-run Experiment

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

Validating the Structure of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic validation of the chemical structure of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is presented, utilizing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data derived from analogous compounds. This guide serves as a crucial reference for researchers, scientists, and professionals in drug development by providing a comparative analysis against related chemical structures and outlining a comprehensive experimental protocol for spectral acquisition.

The precise structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, offering detailed information about the molecular framework of a substance. This guide focuses on the validation of the structure of this compound through a meticulous comparison of predicted ¹H and ¹³C NMR data with known spectral characteristics of similar molecules.

Predicted NMR Spectral Data

In the absence of a definitive, publicly available experimental spectrum for this compound, a predicted spectrum has been constructed based on the analysis of structurally related compounds, including para-substituted chlorophenyl ketones and cyclopropyl ketones. These predicted values provide a reliable benchmark for the validation of synthesized batches of the target compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of Protons
H-2', H-6'~ 7.9 - 8.0Doublet~ 8.02H
H-3', H-5'~ 7.4 - 7.5Doublet~ 8.02H
H-2~ 2.8 - 3.0Quartet~ 6.81H
H-1''~ 1.2 - 1.4Multiplet1H
H-3~ 1.1 - 1.2Doublet~ 6.83H
H-2'', H-3'' (cis)~ 0.8 - 1.0Multiplet2H
H-2'', H-3'' (trans)~ 0.4 - 0.6Multiplet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-1)~ 200 - 205
C-1'~ 135 - 137
C-4'~ 139 - 141
C-2', C-6'~ 129 - 131
C-3', C-5'~ 128 - 129
C-2~ 45 - 50
C-3~ 15 - 18
C-1''~ 12 - 15
C-2'', C-3''~ 5 - 10

Comparative Analysis with Alternative Structures

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally similar compounds is essential.

Table 3: Comparison of Key ¹H NMR Chemical Shifts (ppm)

CompoundAromatic Protons (ortho to C=O)Aromatic Protons (meta to C=O)Methine Proton (α to C=O)Cyclopropyl ProtonsMethyl Protons
This compound (Predicted) ~ 7.9 - 8.0 ~ 7.4 - 7.5 ~ 2.8 - 3.0 (q) ~ 0.4 - 1.4 (m) ~ 1.1 - 1.2 (d)
Cyclopropyl phenyl ketone7.98 (d)7.44-7.57 (m)2.88-2.93 (m)1.52-1.95 (m)-
1-(4-Chlorophenyl)-2-methylpropan-1-one7.89 (d)7.42 (d)3.51 (septet)-1.19 (d)

Table 4: Comparison of Key ¹³C NMR Chemical Shifts (ppm)

CompoundC=OC-ipsoC-paraC-orthoC-metaC-alpha
This compound (Predicted) ~ 200 - 205 ~ 135 - 137 ~ 139 - 141 ~ 129 - 131 ~ 128 - 129 ~ 45 - 50
Cyclopropyl phenyl ketone198.7137.8-128.2128.630.0
1-(4-Chlorophenyl)-2-methylpropan-1-one~204~135~139~130~129~35

The predicted chemical shifts for the target molecule align well with the trends observed in the reference compounds. The electron-withdrawing effect of the carbonyl group deshields the ortho-aromatic protons, placing their signals downfield. The cyclopropyl group's protons are expected in the highly shielded upfield region, a characteristic feature.

It is noteworthy that some patent literature presents ¹H NMR data for this compound that is inconsistent with the expected structure, potentially corresponding to an intermediate or a different compound. Researchers should exercise caution and rely on a thorough analysis based on established spectroscopic principles.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0 to 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for Structure Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification of Product synthesis->purification sample_prep Sample Preparation (CDCl3, TMS) purification->sample_prep nmr_acquisition 1H and 13C NMR Spectra Acquisition sample_prep->nmr_acquisition data_processing Spectral Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing peak_picking Peak Picking & Integration (1H) data_processing->peak_picking comparison Comparison with Predicted Data & Analogs peak_picking->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for the validation of this compound structure by NMR.

This comprehensive guide provides a robust framework for the structural validation of this compound. By combining predicted spectral data with a thorough comparative analysis and a standardized experimental protocol, researchers can confidently ascertain the integrity of their synthesized compounds.

cost-benefit analysis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two prominent synthetic pathways for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the production of various agrochemicals and pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Pathway Comparison

MetricPathway 1: Homer-Wadsworth-Emmons RoutePathway 2: Multi-step Synthesis from Cyclopropyl Methyl Ketone
Overall Yield ~83%~65-75%
Purity High (97.6% after distillation)[1]High (98.0-98.7%)
Number of Steps 25
Key Starting Materials Diethyl α-methoxy-p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneCyclopropyl methyl ketone, Chlorobenzene
Process Safety Use of sodium amide or potassium tert-butoxide requires anhydrous conditions and careful handling.Involves multiple reagents with varying hazard profiles, including thionyl chloride and anhydrous aluminum chloride.
Scalability Potentially more straightforward for large-scale production due to fewer steps.The multi-step nature may present more challenges for large-scale continuous production.
Environmental Impact Generation of phosphonate byproducts.Use of chlorinated solvents and strong acids.

Pathway 1: Homer-Wadsworth-Emmons Reaction

This pathway offers a convergent and efficient approach to the target molecule. It involves the reaction of a phosphonate ylide with cyclopropyl methyl ketone, followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene

A mixture of diethyl α-methoxy-p-chlorobenzyl phosphonate (61.5 g, 0.20 mol), cyclopropyl methyl ketone (20.5 g, 0.24 mol), dimethyl formamide (25 mL), and toluene (250 mL) is cooled to approximately 10°C in an ice-water bath. Sodium amide (16.0 g, 0.40 mol) is slowly added in portions over 4 hours, maintaining the internal temperature below 30°C. The resulting mixture is stirred at 20-25°C for an additional 3 hours. Water (200 mL) is then added, and the mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic phases are washed with water, dried, and concentrated to yield the intermediate product.[1]

Step 2: Hydrolysis to this compound

The crude intermediate from the previous step is mixed with 10% hydrochloric acid (150 mL) and stirred at room temperature for 8 hours. The mixture is then extracted with dichloromethane. The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and evaporated. The crude product is then purified by distillation under reduced pressure to afford this compound as a light yellow oil with a purity of 97.6%.[1]

Cost-Benefit Analysis

Benefits:

  • High overall yield in just two steps.

  • High purity of the final product.

  • The process is described as having "favorable convenience, safe operation and good economic feasibility" and is "suitable for large-scale development".[1]

Costs:

  • The key starting material, diethyl α-methoxy-p-chlorobenzyl phosphonate, can be expensive and is not as readily available as the starting materials for the alternative pathway.

  • The use of sodium amide requires strict anhydrous conditions and careful handling due to its reactivity with water.

Pathway 2: Multi-step Synthesis from Cyclopropyl Methyl Ketone

This pathway represents a more linear approach, starting from the readily available cyclopropyl methyl ketone and building the molecule through a series of sequential reactions.

Experimental Protocol

Step 1: Synthesis of 2-cyclopropyl-2-methyl propylene oxide

To a 500mL three-necked flask with a stirrer and reflux tube, add dimethyl sulfate (28.3g, 0.22mol), dimethyl sulfide (136g), and cyclopropylmethyl ketone (16.9g, 0.20mol). The mixture is refluxed at 40°C for 1 hour. Sodium hydroxide (17.8g, 0.44mol) is then added in portions over 1 hour, and the reflux is continued for another 2 hours. After completion, the reaction is neutralized with 10% dilute hydrochloric acid, and the organic phase is separated and distilled to recover dimethyl sulfide, yielding 2-cyclopropyl-2-methyl propylene oxide (yield: 93.2%, content: 96.2%).

Step 2: Synthesis of 2-cyclopropyl propionaldehyde

To a 100mL three-necked flask, add the 2-cyclopropyl-2-methyl propylene oxide from the previous step and anhydrous zinc chloride (0.6g) at room temperature. The mixture is stirred for 4 hours. This step yields 2-cyclopropyl propionaldehyde.

Step 3: Synthesis of 2-cyclopropylpropionic acid

To the 2-cyclopropyl propionaldehyde from the previous step, 50% hydrogen peroxide (16g, 0.23mol) is added dropwise at room temperature over 1 hour. The reaction is continued for an additional period to yield 2-cyclopropylpropionic acid.

Step 4: Synthesis of 2-cyclopropylpropionyl chloride

The 2-cyclopropylpropionic acid is reacted with thionyl chloride to produce 2-cyclopropylpropionyl chloride.

Step 5: Friedel-Crafts Acylation to this compound

The 2-cyclopropylpropionyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield the final product, this compound. The final product has a reported content of 98.0-98.7% with a total yield for the entire process of 80.0-83.1%.

Cost-Benefit Analysis

Benefits:

  • Starts from readily available and relatively inexpensive raw materials like cyclopropyl methyl ketone and chlorobenzene.

  • The overall yield is high for a multi-step synthesis.

  • Avoids the use of expensive phosphonate reagents.

Costs:

  • The process involves a greater number of steps, which can increase production time and complexity.

  • The use of hazardous reagents like dimethyl sulfate, thionyl chloride, and anhydrous aluminum chloride requires stringent safety precautions.

  • The multi-step nature may lead to a lower overall atom economy compared to the more convergent Homer-Wadsworth-Emmons route.

Visualizing the Pathways

To better understand the logical flow of each synthesis, the following diagrams have been generated.

G cluster_0 Pathway 1: Homer-Wadsworth-Emmons Route Start1 Diethyl α-methoxy-p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone Step1_1 Homer-Wadsworth-Emmons Reaction Start1->Step1_1 Intermediate1 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene Step1_1->Intermediate1 Step1_2 Hydrolysis Intermediate1->Step1_2 End1 This compound Step1_2->End1

Caption: Flowchart of the Homer-Wadsworth-Emmons synthesis pathway.

G cluster_1 Pathway 2: Multi-step Synthesis Start2 Cyclopropyl methyl ketone Step2_1 Epoxidation Start2->Step2_1 Intermediate2_1 2-cyclopropyl-2-methyl propylene oxide Step2_1->Intermediate2_1 Step2_2 Rearrangement Intermediate2_1->Step2_2 Step2_3 Oxidation Step2_2->Step2_3 Intermediate2_2 2-cyclopropyl propionaldehyde Intermediate2_3 2-cyclopropylpropionic acid Step2_3->Intermediate2_3 Step2_4 Chlorination Intermediate2_3->Step2_4 Intermediate2_4 2-cyclopropylpropionyl chloride Step2_4->Intermediate2_4 Step2_5 Friedel-Crafts Acylation Intermediate2_4->Step2_5 End2 This compound Step2_5->End2

Caption: Flowchart of the multi-step synthesis pathway from cyclopropyl methyl ketone.

Conclusion

Both the Homer-Wadsworth-Emmons route and the multi-step synthesis from cyclopropyl methyl ketone are viable methods for producing this compound with high purity and good overall yields.

The Homer-Wadsworth-Emmons pathway is more convergent and may be preferable for its efficiency in terms of the number of steps. However, the cost and availability of the phosphonate starting material are significant considerations.

The multi-step synthesis offers the advantage of utilizing readily available and cost-effective starting materials. While it involves more synthetic transformations, the high overall yield makes it a competitive alternative. The choice between these two pathways will ultimately depend on the specific requirements of the research or production setting, including budget, scale, and available expertise in handling the respective reagents and reaction conditions.

References

A Spectroscopic Comparison of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide

This publication provides a comprehensive spectroscopic comparison of the key pharmaceutical intermediate, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, and its immediate precursor, 4-chlorophenyl cyclopropyl ketone. This guide offers a detailed analysis of their structural features through a side-by-side examination of their Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The synthesis of the target molecule via the methylation of 4-chlorophenyl cyclopropyl ketone is presented as a viable synthetic route.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, 4-chlorophenyl cyclopropyl ketone.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-chlorophenyl cyclopropyl ketoneC₁₀H₉ClO180.63180 (M+), 139 (M-C₃H₅), 111 (C₆H₄Cl), 75
This compoundC₁₂H₁₃ClO208.68208 (M+), 139 (M-C₄H₇), 111 (C₆H₄Cl), 75

Table 2: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
4-chlorophenyl cyclopropyl ketone~1680~3080~2980, ~3010 (cyclopropyl)~1090
This compound~1685~3080~2970, ~3010 (cyclopropyl)~1090

Table 3: ¹H NMR Spectroscopy Data (Predicted)

CompoundAromatic Protons (ppm)Cyclopropyl Protons (ppm)Other Protons (ppm)
4-chlorophenyl cyclopropyl ketone~7.9 (d, 2H), ~7.4 (d, 2H)~2.6 (m, 1H), ~1.1 (m, 2H), ~0.9 (m, 2H)-
This compound~7.9 (d, 2H), ~7.4 (d, 2H)~0.1-0.6 (m, 4H), ~0.9-1.2 (m, 1H)~3.3 (q, 1H, CH), ~1.3 (d, 3H, CH₃)

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)Cyclopropyl Carbons (ppm)Other Carbons (ppm)
4-chlorophenyl cyclopropyl ketone~199~138, ~136, ~130, ~129~18 (CH), ~11 (CH₂)-
This compound~203~139, ~136, ~130, ~129~12-15 (CH₂), ~4-6 (CH)~50 (CH), ~16 (CH₃)

Experimental Protocols

1. Synthesis of this compound via Methylation of 4-chlorophenyl cyclopropyl ketone

This procedure is based on a general method for the α-methylation of ketones.[1][2]

  • Materials: 4-chlorophenyl cyclopropyl ketone, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-chlorophenyl cyclopropyl ketone (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data presented.

  • Mass Spectrometry (MS): Mass spectra are typically acquired on a GC-MS instrument using electron ionization (EI). The sample is injected into the gas chromatograph, separated on a suitable column, and then introduced into the mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Synthetic Pathway and Logic

The synthesis of this compound from 4-chlorophenyl cyclopropyl ketone is a straightforward α-alkylation reaction. The process involves the deprotonation of the α-carbon to the ketone, followed by nucleophilic attack on methyl iodide.

Synthesis_and_Analysis cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis precursor 4-chlorophenyl cyclopropyl ketone reagents 1. NaH, DMF 2. CH3I precursor->reagents Alkylation product 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one reagents->product analysis_product Product Analysis product->analysis_product ms Mass Spectrometry (MS) analysis_product->ms ir Infrared (IR) Spectroscopy analysis_product->ir nmr NMR Spectroscopy (¹H and ¹³C) analysis_product->nmr

Caption: Synthetic and analytical workflow for this compound.

References

A Comparative Purity Analysis of Synthesized versus Commercial 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance in drug discovery and development. This guide provides a comparative analysis of a laboratory-synthesized batch of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one against a commercially available standard. The purity of this key intermediate, identified by its CAS number 123989-29-7, is critical for its subsequent use in synthetic pathways.[1][2] This document outlines the experimental protocols and data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy to offer a comprehensive purity assessment.

Quantitative Purity Comparison

The following table summarizes the purity data obtained from the analysis of both the in-house synthesized and the commercial batches of this compound.

Analytical TechniqueParameterSynthesized BatchCommercial Standard
HPLC (UV, 254 nm) Purity (Area %)98.5%≥99.0%[3]
Number of Impurities >0.1%31
GC-MS Purity (TIC Area %)98.2%99.2%
Identified ImpuritiesStarting materials, solvent residueTrace solvent residue
Quantitative ¹H NMR Purity (mol/mol %)98.8%99.5%
Experimental Workflow for Purity Assessment

The diagram below illustrates the systematic workflow employed for the comparative purity analysis of the synthesized and commercial samples of this compound.

G cluster_0 Sample Handling & Analysis cluster_1 Analytical Techniques cluster_2 cluster_3 Sample Reception Sample Reception Sample Preparation Sample Preparation Sample Reception->Sample Preparation Analytical Testing Analytical Testing Sample Preparation->Analytical Testing HPLC Analysis HPLC Analysis Analytical Testing->HPLC Analysis GC-MS Analysis GC-MS Analysis Analytical Testing->GC-MS Analysis qNMR Analysis qNMR Analysis Analytical Testing->qNMR Analysis Data Processing Data Processing HPLC Analysis->Data Processing GC-MS Analysis->Data Processing qNMR Analysis->Data Processing Purity Calculation Purity Calculation Data Processing->Purity Calculation Impurity Profiling Impurity Profiling Data Processing->Impurity Profiling Comparative Report Comparative Report Purity Calculation->Comparative Report Impurity Profiling->Comparative Report

Caption: Workflow for Comparative Purity Assessment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analytical techniques used in this comparative study.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples of both the synthesized and commercial this compound were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: The purity was determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for the analysis of volatile organic compounds, providing both separation and identification of components.[4][5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Injection Mode: Split injection.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Samples were diluted in dichloromethane to a concentration of 1 mg/mL.

  • Analysis: Purity was assessed based on the total ion chromatogram (TIC) peak area percentage. Mass spectra of minor peaks were compared against spectral libraries for impurity identification.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR offers a primary ratio method for purity determination without the need for a specific reference standard of the analyte.[7][8][9][10][11]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with a known internal standard (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard were dissolved in the deuterated solvent.

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest was used to ensure full signal recovery.

  • Analysis: The purity of the compound was calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.[8][9]

This comprehensive approach, employing orthogonal analytical techniques, provides a robust and reliable assessment of the purity of this compound, enabling informed decisions in a research and development setting.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

This compound is a key intermediate in the synthesis of various fine chemicals, most notably in the agrochemical industry as a precursor to potent fungicides.[1][2] Its molecular structure, featuring a chlorophenyl group and a cyclopropyl moiety, makes it a valuable building block for complex organic molecules. The efficient and scalable synthesis of this ketone is therefore of paramount importance for researchers and professionals in drug development and crop protection.

This guide provides a comparative analysis of two distinct catalytic systems for the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropionyl chloride. We will delve into the use of a traditional Lewis acid catalyst, Aluminum Chloride (AlCl₃), and a modern, heterogeneous solid acid catalyst, H-BEA Zeolite. This comparison will be supported by detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most appropriate catalytic system for your research or production needs.

The Synthetic Pathway: Friedel-Crafts Acylation

The core reaction for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is chlorobenzene, and the acylating agent is 2-cyclopropylpropionyl chloride.

The general reaction scheme is as follows:

Friedel_Crafts_Acylation sub Chlorobenzene prod This compound sub->prod acyl 2-Cyclopropylpropionyl chloride acyl->prod hcl + HCl prod->hcl cat Catalyst cat->prod Acylation

Figure 1: General scheme of the Friedel-Crafts acylation for the synthesis of this compound.

Catalyst Comparison: Traditional vs. Heterogeneous

The choice of catalyst is critical in a Friedel-Crafts acylation as it dictates the reaction's efficiency, selectivity, and environmental impact. Here, we compare the performance of Aluminum Chloride (AlCl₃), a powerful and widely used Lewis acid, with H-BEA Zeolite, a shape-selective and reusable solid acid catalyst.

Catalyst 1: Aluminum Chloride (AlCl₃) - The Conventional Workhorse

Aluminum chloride is a potent Lewis acid that effectively catalyzes Friedel-Crafts acylation by activating the acyl chloride, thereby generating a highly electrophilic acylium ion.[3][4] This strong activation allows the reaction to proceed even with deactivated aromatic rings like chlorobenzene.

Mechanism of Action: The reaction mechanism involves the formation of an acylium ion intermediate. The AlCl₃ abstracts a chloride ion from 2-cyclopropylpropionyl chloride to form a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich pi system of the chlorobenzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst. However, in practice, AlCl₃ forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup.[3]

Experimental Protocol: AlCl₃-Catalyzed Synthesis

Precursor Synthesis: 2-Cyclopropylpropionyl Chloride

  • To a stirred solution of 2-cyclopropylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-cyclopropylpropionyl chloride, which can be used in the next step without further purification.

Friedel-Crafts Acylation:

  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and excess chlorobenzene (which also acts as the solvent). Cool the suspension to 0 °C using an ice bath.

  • In the addition funnel, place 2-cyclopropylpropionyl chloride (1 equivalent). Add it dropwise to the cooled AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Performance Characteristics:

  • Yield: Generally high, often exceeding 80%, due to the high reactivity of the catalyst.

  • Reaction Conditions: Typically requires stoichiometric amounts of AlCl₃ due to product inhibition. The reaction is usually run at low to ambient temperatures.

  • Drawbacks: The use of stoichiometric AlCl₃ leads to the generation of a large amount of acidic aqueous waste during workup, posing environmental concerns. The catalyst is also highly sensitive to moisture and corrosive.

Catalyst 2: H-BEA Zeolite - The Green and Reusable Alternative

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, and in their protonated form (e.g., H-BEA), they act as solid Brønsted acid catalysts.[5] H-BEA zeolite, with its large pores and strong acid sites, is a promising heterogeneous catalyst for Friedel-Crafts acylation, offering advantages in terms of reusability and reduced environmental impact.[6][7]

Mechanism of Action: The acylation over H-BEA zeolite is believed to occur within the zeolite pores, where the Brønsted acid sites protonate the acyl chloride, increasing its electrophilicity. The shape-selective nature of the zeolite can also influence the regioselectivity of the reaction, favoring the formation of the para-isomer due to steric constraints within the pores.[5]

Experimental Protocol: H-BEA Zeolite-Catalyzed Synthesis

Precursor Synthesis: 2-Cyclopropylpropionyl Chloride (Follow the same procedure as described for the AlCl₃-catalyzed synthesis.)

Friedel-Crafts Acylation:

  • Catalyst Activation: Prior to the reaction, the H-BEA zeolite catalyst (e.g., with a Si/Al ratio of 15) should be activated by calcination in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-BEA zeolite (e.g., 0.5 g per 10 mmol of the limiting reagent), chlorobenzene (as the substrate and solvent), and 2-cyclopropylpropionyl chloride (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 132 °C) with vigorous stirring. The reaction progress can be monitored by taking samples periodically and analyzing them by Gas Chromatography (GC).

  • Catalyst Recovery: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The solid zeolite catalyst can be recovered by simple filtration.

  • Work-up: The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed with a solvent, dried, and then calcined again to be reused in subsequent reactions.[6]

Performance Characteristics:

  • Yield: The yields are generally moderate to good, but may be lower than with AlCl₃. The conversion and selectivity can be influenced by the Si/Al ratio of the zeolite, reaction temperature, and reaction time.[6]

  • Reaction Conditions: Requires higher reaction temperatures (reflux) compared to the AlCl₃-catalyzed reaction.

  • Advantages: The primary advantage is the heterogeneous nature of the catalyst, which allows for easy separation from the reaction mixture and reusability, leading to a more environmentally friendly and cost-effective process. It also avoids the large volumes of acidic waste generated in the traditional method.

Comparative Performance Data

The following table summarizes the key performance metrics for the two catalytic systems in the synthesis of this compound. The data is based on typical results reported for Friedel-Crafts acylation of chlorobenzene and related substrates.

ParameterAluminum Chloride (AlCl₃)H-BEA Zeolite
Catalyst Type Homogeneous Lewis AcidHeterogeneous Brønsted Acid
Catalyst Loading Stoichiometric (≥1 equivalent)Catalytic (e.g., 10-20 wt%)
Reaction Temp. 0 °C to Room TemperatureHigh (Reflux in Chlorobenzene)
Reaction Time 4 - 8 hours6 - 24 hours
Typical Yield High ( >80% )Moderate to Good ( 60-80% )
Catalyst Reusability NoYes (with regeneration)
Work-up Aqueous quench, extractionSimple filtration
Waste Generation High (acidic aqueous waste)Low
Environmental Impact HighLow

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound using either catalytic method.

Synthesis_Workflow cluster_workup Work-up & Isolation start Start: Reactants (Chlorobenzene, 2-Cyclopropylpropionyl chloride) catalyst_prep Catalyst Preparation (Drying AlCl3 or Activating Zeolite) start->catalyst_prep reaction Friedel-Crafts Acylation Reaction start->reaction catalyst_prep->reaction workup_alcl3 AlCl3 Method: Aqueous Quench & Extraction reaction->workup_alcl3 If AlCl3 workup_zeolite H-BEA Zeolite Method: Filtration to Recover Catalyst reaction->workup_zeolite If Zeolite purification Purification (Vacuum Distillation or Chromatography) workup_alcl3->purification workup_zeolite->purification product Final Product: This compound purification->product

Figure 2: A generalized workflow for the synthesis of this compound.

Conclusion and Recommendations

The choice between Aluminum Chloride and H-BEA Zeolite for the synthesis of this compound depends on the specific priorities of the researcher or organization.

  • For high-yield, rapid synthesis on a laboratory scale where environmental considerations are secondary, Aluminum Chloride remains a viable, albeit traditional, option. Its high reactivity ensures good conversion even with a deactivated substrate like chlorobenzene.

  • For processes where sustainability, catalyst reusability, and reduced waste generation are critical, H-BEA Zeolite presents a compelling green alternative. While it may require higher temperatures and potentially result in slightly lower yields, the long-term economic and environmental benefits of a reusable heterogeneous catalyst are significant, particularly for industrial-scale production.

Further optimization of the reaction conditions for the H-BEA Zeolite system, such as exploring different Si/Al ratios and reaction solvents, could potentially lead to improved yields and shorter reaction times, making it an even more attractive option for the synthesis of this important chemical intermediate.

References

Performance of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Derivatives Compared to Existing Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal performance of novel 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one derivatives against established insecticides. The following sections present quantitative performance data, detailed experimental methodologies, and a visualization of the proposed mechanism of action to facilitate an objective evaluation of these emerging compounds.

Quantitative Performance Comparison

The insecticidal efficacy of novel this compound oxime ether derivatives has been evaluated against key agricultural pests, demonstrating significant potential. The data presented below summarizes the performance of these derivatives in comparison to a range of commercially available insecticides.

A recent study on the insecticidal activity of this compound oxime ether derivatives reported notable mortality rates against aphids and red spiders.[1] Specifically, compound 1i exhibited high efficacy against aphids, achieving 100% mortality at a concentration of 200 mg/L and 85% mortality at a lower concentration of 12.5 mg/L.[1] Another derivative, compound 1g , showed a mortality rate of 69.95% against red spiders at 200 mg/L.[1]

For a comprehensive comparison, the following tables provide the Lethal Concentration (LC50) values of several existing insecticides against the cotton aphid (Aphis gossypii) and the two-spotted spider mite (Tetranychus urticae). A lower LC50 value indicates higher toxicity to the pest.

CompoundTarget PestMortality RateConcentration (mg/L)Source
This compound oxime ether 1i Aphids100%200[1]
This compound oxime ether 1i Aphids85%12.5[1]
This compound oxime ether 1g Red Spiders69.95%200[1]

Table 1: Insecticidal Activity of this compound Oxime Ether Derivatives.

InsecticideTarget PestLC50 (mg/L)Source(s)
ImidaclopridAphis gossypii0.01 - 0.04
ThiamethoxamAphis gossypii0.03 - 0.05
AcetamipridAphis gossypii0.006
FlonicamidAphis gossypii14.204
AbamectinAphis gossypii-
BifenthrinAphis gossypii-
ChlorfenapyrAphis gossypii-

Table 2: LC50 Values of Common Insecticides against Aphis gossypii.

AcaricideTarget PestLC50 (mg/L)Source(s)
AbamectinTetranychus urticae0.01 - 1.02[2]
BifenthrinTetranychus urticae-
ChlorfenapyrTetranychus urticae29.66[2]
FenpyroximateTetranychus urticae19.86[2]
EtoxazoleTetranychus urticae-
SpiromesifenTetranychus urticae-

Table 3: LC50 Values of Common Acaricides against Tetranychus urticae.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols used for evaluating the insecticidal activity of the compounds mentioned in this guide.

Insecticidal Bioassay for Aphids (Aphis gossypii) - Leaf Dipping Method

This method is a standard procedure for assessing the toxicity of insecticides to aphids.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared using distilled water containing a small amount of a surfactant (e.g., Triton X-100 or Tween-80) to ensure even spreading on the leaf surface.

  • Leaf Preparation: Fresh, untreated leaves from a suitable host plant (e.g., cotton for Aphis gossypii) are collected. Leaf discs of a uniform size are cut.

  • Dipping: The leaf discs are individually dipped into the test solutions for a standardized duration (e.g., 10-30 seconds) with gentle agitation. Control leaf discs are dipped in a solution containing only the solvent and surfactant.

  • Drying: The treated leaf discs are allowed to air dry on a clean surface.

  • Infestation: The dried leaf discs are placed in petri dishes containing a layer of agar or moist filter paper to maintain humidity. A known number of adult aphids are then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: The number of dead aphids is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Acaricidal Bioassay for Two-Spotted Spider Mites (Tetranychus urticae) - Slide-Dip Method

The slide-dip method is a common technique for evaluating the efficacy of acaricides.

  • Preparation of Test Solutions: Similar to the aphid bioassay, a stock solution of the test compound is prepared and serially diluted.

  • Mite Preparation: Adult female spider mites are carefully mounted on their backs onto double-sided adhesive tape attached to a microscope slide.

  • Dipping: The slides with the attached mites are immersed in the test solutions for a short, standardized period (e.g., 5 seconds). Control slides are dipped in a solvent-surfactant solution.

  • Drying and Incubation: The slides are allowed to air dry, and then placed in a humid chamber (e.g., a petri dish with moist filter paper) to prevent desiccation of the mites.

  • Mortality Assessment: The mortality of the mites is assessed under a stereomicroscope at set time points (e.g., 24 and 48 hours) after treatment. Mites that show no movement when touched with a fine brush are considered dead.

  • Data Analysis: The LC50 values are calculated from the mortality data using probit analysis after correcting for control mortality.

Proposed Mechanism of Action

While the specific molecular target of this compound derivatives is still under investigation, their structural features, particularly the presence of an oxime ether group, suggest a neurotoxic mode of action. Many insecticides containing oxime ether moieties are known to target the insect's nervous system.

The following diagram illustrates a generalized signaling pathway for neurotoxic insecticides that disrupt nerve signal transmission, a likely mechanism for the observed insecticidal activity. These insecticides often act on ion channels or receptors within the insect's synapses, leading to hyperexcitation, paralysis, and eventual death.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NerveImpulse Nerve Impulse Arrives Vesicles Synaptic Vesicles (containing Neurotransmitters) NerveImpulse->Vesicles triggers Release Neurotransmitter Release Vesicles->Release fuse with membrane Neurotransmitter Receptors Receptors Neurotransmitter->Receptors binds to IonChannel Ion Channel Receptors->IonChannel activates Signal Signal Propagation IonChannel->Signal leads to Insecticide This compound Derivative (Proposed) Insecticide->Receptors interferes with (e.g., blocks or over-activates)

Caption: Proposed neurotoxic mechanism of action for insecticides.

Conclusion

The preliminary data on this compound oxime ether derivatives indicate a promising level of insecticidal activity, particularly against aphids. While direct comparisons of LC50 values are not yet available, the high mortality rates observed at low concentrations suggest that these compounds warrant further investigation as potential next-generation insecticides. Their performance, especially that of compound 1i against aphids, appears competitive when viewed alongside the established efficacy of several commercial products. Further research to determine the precise mode of action and to obtain comprehensive toxicological data will be critical in fully assessing their potential in integrated pest management programs.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a pivotal intermediate in the synthesis of high-value fine chemicals, most notably the triazole fungicide, cyproconazole.[1][2] The precise molecular architecture, featuring a chiral center and a strained cyclopropyl ring adjacent to a carbonyl group, dictates its reactivity and the ultimate purity and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous and unambiguous structural confirmation of this intermediate and its subsequent reaction products is not merely a procedural step but a cornerstone of quality control and process optimization in agrochemical and pharmaceutical development.

This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive structural elucidation of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into interpreting complex analytical data. This document is designed for researchers, chemists, and quality control specialists who require a self-validating system for confirming the identity, purity, and structure of this key synthetic building block.

Synthetic Landscape and Potential Reaction Pathways

The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone can be approached through various routes, each presenting unique challenges regarding byproducts and impurities. Common methods include the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropyl propionyl chloride, or multi-step sequences starting from materials like 1-cyclopropyl chloroethane and 4-chlorophenylacetonitrile.[1][3]

The inherent reactivity of the molecule makes it susceptible to several transformations, the products of which require careful characterization:

  • Carbonyl Reduction: The ketone can be reduced to the corresponding alcohol, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol, creating a new stereocenter.[4]

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo cleavage under various conditions (acidic, reductive, or metal-catalyzed), leading to linear alkyl ketone isomers.[5][6]

  • Enolate Reactions: The α-proton is acidic, allowing for reactions at this position.

Understanding these potential pathways is critical for selecting the appropriate analytical strategy to confirm that the desired reaction has occurred and to identify any unintended side products.

Core Methodologies for Structural Confirmation

A multi-faceted analytical approach is non-negotiable for the definitive structural confirmation of complex organic molecules. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable.

Expertise in Interpretation: The key to NMR analysis is not just observing peaks but understanding what they signify about the molecule's electronic environment. For this compound, the spectrum reveals several hallmark features.

  • ¹H NMR: The aromatic protons on the 4-chlorophenyl ring typically appear as two distinct doublets between 7.0 and 8.0 ppm, a classic AA'BB' system. The most diagnostic signals are the highly shielded protons of the cyclopropyl ring, which are found significantly upfield (typically 0.1-1.0 ppm) due to the ring's anisotropic effect. The methine proton (CH) adjacent to the carbonyl and the methyl (CH₃) protons will give rise to a quartet and a doublet, respectively, due to spin-spin coupling.

  • ¹³C NMR: The carbonyl carbon provides a distinct signal in the downfield region (>190 ppm). The carbons of the 4-chlorophenyl ring can be identified in the 120-140 ppm range, and the upfield signals for the cyclopropyl and methyl carbons provide final confirmation.

Trustworthiness through Validation: An NMR protocol becomes self-validating when experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR techniques (like COSY and HSQC) are employed to confirm proton-proton and proton-carbon connectivities, respectively.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data, which acts as a molecular fingerprint.

Expertise in Interpretation: For this compound, Electron Ionization (EI) is a common technique. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for chlorine: an M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.[2] This is an immediate and powerful confirmation of the presence of a single chlorine atom.

Key fragmentation patterns to look for include:

  • Loss of the cyclopropyl group.

  • Cleavage yielding the 4-chlorobenzoyl cation (m/z 139/141), which is often a very prominent peak.

  • Mc Lafferty rearrangement if applicable.

Trustworthiness through Validation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a definitive validation of the compound's composition.[7]

Chromatographic Techniques: GC and HPLC

Chromatography is essential for separating the target compound from starting materials, solvents, and byproducts, thereby establishing its purity.

Expertise in Application:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (GC-MS) for identification, GC is ideal for analyzing the volatile title compound. The retention time is a characteristic property under specific conditions, while the coupled MS provides structural information on the separated components.

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for purity analysis, especially for reaction mixtures containing non-volatile components or for monitoring the progress of a reaction. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point.

Trustworthiness through Validation: Purity assessment is validated by using certified reference standards to confirm peak identity and by employing multiple chromatographic methods or different column chemistries to ensure no impurities are co-eluting with the main product peak.

Comparative Analysis of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitationsApplication to Topic
¹H & ¹³C NMR Detailed atomic connectivity, stereochemistry, electronic environment.Unambiguous structure elucidation, non-destructive.Requires pure sample, relatively low sensitivity, expensive instrumentation.Primary tool for confirming the core structure, including the intact cyclopropyl ring and substitution pattern.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, provides molecular formula, chlorine isotope pattern is definitive.[2]Isomers may not be distinguishable, fragmentation can be complex.Confirms molecular weight and the presence of chlorine; fragmentation helps piece together structural units.
GC/HPLC Purity, separation of isomers and byproducts, reaction monitoring.Excellent for assessing purity and quantifying components.Does not provide definitive structural information on its own.Essential for ensuring the sample is pure before NMR/MS analysis and for quality control.[2][4]
Infrared (IR) Spec. Presence of functional groups.Fast, simple, good for identifying key bonds (e.g., C=O).Provides limited structural detail, not suitable for complex mixtures.Quickly confirms the presence of the ketone (strong C=O stretch ~1680 cm⁻¹) or its conversion to an alcohol (O-H stretch ~3300 cm⁻¹).[8]

Visualizing the Analytical Workflow

The logical flow from synthesis to confirmed structure is a critical process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Synthesis Synthesis of 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one Purification Workup & Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS, HRMS) Purification->MS Initial ID & MW NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity Purity Assessment (HPLC, GC-FID) NMR->Purity Final Validation MS->NMR Confirm Connectivity Final Structurally Confirmed Product Purity->Final

Caption: A typical workflow for the synthesis and structural confirmation of the target compound.

Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and analysis.

Protocol 1: Synthesis via Friedel-Crafts Acylation (Illustrative)

This protocol is an illustrative example of a common synthetic strategy.

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq.) dropwise to 2-cyclopropylpropanoic acid (1.0 eq.) at 0 °C. Allow the reaction to warm to room temperature and then heat gently to 40 °C for 2 hours until gas evolution ceases. Remove excess thionyl chloride under reduced pressure to yield crude 2-cyclopropyl propionyl chloride.

  • Friedel-Crafts Reaction: To a stirred suspension of anhydrous aluminum trichloride (AlCl₃, 1.3 eq.) in dry chlorobenzene (solvent and reactant) at 0 °C, add the crude 2-cyclopropyl propionyl chloride dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.[5]

  • Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice containing concentrated HCl. Separate the organic layer.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield this compound as an oil.[2]

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Confirm the retention time of the main peak. Analyze the corresponding mass spectrum for the molecular ion (m/z 208/210) and key fragments (e.g., m/z 139/141).

Protocol 3: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the highly pure sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential function and perform a Fourier transform. Phase the spectrum and integrate all peaks.

  • Interpretation:

    • Confirm the presence of the aromatic AA'BB' system.

    • Identify the characteristic upfield signals of the cyclopropyl group.

    • Verify the coupling patterns (e.g., quartet and doublet) for the ethyl fragment adjacent to the cyclopropyl ring.

    • Ensure the integration values correspond to the number of protons in each environment.

Case Study: Differentiating Product from a Ring-Opened Byproduct

A common side reaction is the acid-catalyzed ring-opening of the cyclopropyl group to form an isomeric enone, 1-(4-chlorophenyl)pent-3-en-1-one. Distinguishing between these two isomers is critical.

Reaction_Comparison Reactant 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one (Desired Product) Product_A 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-ol (Reduction Product) Reactant->Product_A Reduction (e.g., NaBH₄) Product_B 1-(4-Chlorophenyl)pent-3-en-1-one (Ring-Opened Byproduct) Reactant->Product_B Acid-Catalyzed Ring Opening

Caption: Potential reaction pathways of the title compound leading to different products.

Comparative Spectral Data:

FeatureDesired Product (this compound)Ring-Opened Isomer (1-(4-Chlorophenyl)pent-3-en-1-one)Rationale for Difference
¹H NMR Signals at ~0.1-1.0 ppm (cyclopropyl CH₂)Signals at ~5.5-6.0 ppm (alkene C=CH)The disappearance of the highly shielded cyclopropyl signals and the appearance of downfield olefinic proton signals is definitive proof of ring-opening.
¹³C NMR Signals at ~5-15 ppm (cyclopropyl CH/CH₂)Signals at ~120-140 ppm (alkene C=C)The upfield cyclopropyl carbon signals are replaced by the characteristic signals of sp² hybridized alkene carbons.
MS (m/z) 208/210 (M⁺)208/210 (M⁺)Both are isomers and will have the same molecular weight. MS alone cannot distinguish them.
IR (cm⁻¹) ~1680 (Aryl Ketone C=O)~1685 (Conjugated Ketone C=O), ~1640 (C=C)The C=O stretch may shift slightly, but the key is the appearance of a C=C stretching vibration, confirming the double bond.

This case study underscores the indispensability of NMR and IR spectroscopy for distinguishing between structurally similar isomers where mass spectrometry alone falls short.

Conclusion

The structural confirmation of this compound and its reaction products is a meticulous process that relies on the synergistic application of multiple analytical techniques. While chromatography affirms purity, it is the combination of NMR's detailed connectivity map and mass spectrometry's molecular weight and fragmentation data that provides an unassailable structural proof. By understanding the "why" behind the data—the characteristic shifts, fragmentation patterns, and vibrational modes—researchers can move from simple data collection to true analytical expertise, ensuring the quality, safety, and efficacy of the final products derived from this crucial chemical intermediate.

References

comparing the efficacy of different purification techniques for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates is paramount. This compound is a key intermediate in the synthesis of various organic molecules, including fungicides like cyproconazole. Its purification is a critical step to ensure high yields and purity of the final active pharmaceutical ingredient or specialty chemical. This guide provides a comparative analysis of common purification techniques for this compound, supported by experimental data from various sources.

Comparison of Purification Techniques

The selection of a purification method depends on factors such as the initial purity of the crude product, the required final purity, scalability, and cost-effectiveness. Below is a summary of the efficacy of different techniques based on available data.

Purification TechniquePurity AchievedTypical Yield (%)Solvents/ConditionsKey AdvantagesKey Disadvantages
Vacuum Distillation 97.6%[1]Not explicitly stated, but generally highReduced pressureEffective for removing non-volatile impurities, scalable.Requires thermally stable compounds, may not separate isomers or compounds with close boiling points.
Silica Gel Column Chromatography >99.0%[1]85-95% (for a similar compound)[2]n-Hexane/Dichloromethane[1], Hexane/Ethyl Acetate[2]High resolution, adaptable to various impurities.Can be time-consuming and solvent-intensive, may be less cost-effective for large scales.
Recrystallization >99.5% (for a similar compound)[3]70-90% (for a similar compound)[3]Ethanol/Water, Hexane/Acetone, Ethanol[3]Cost-effective, can yield highly pure crystalline solids.Dependent on the compound's solubility properties, yield can be lower than other methods.

Experimental Protocols

Detailed methodologies for each purification technique are crucial for reproducibility. The following protocols are based on documented procedures.

Vacuum Distillation

This method is suitable for separating compounds based on differences in their boiling points at reduced pressures, which allows for distillation at lower temperatures, preventing degradation of the target molecule.

Protocol: A crude product of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (36.0 g, 93.1% purity) was subjected to distillation under reduced pressure.[1] This process yielded 30.2 g of the purified compound as a light yellow oil with a purity of 97.6% as determined by chromatographic analysis.[1]

G Workflow for Vacuum Distillation A Crude 1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one B Reduced Pressure Distillation Apparatus A->B Load C Heating and Vaporization B->C Apply Vacuum & Heat D Condensation C->D Vapor Transfer E Collection of Purified Product (97.6% Purity) D->E Collect Distillate

Caption: Workflow for Vacuum Distillation.

Silica Gel Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Protocol: A crude product of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone was purified by silica gel column chromatography.[1] The mobile phase used was a mixture of n-hexane and dichloromethane.[1] This procedure yielded a colorless oily liquid with a purity of 99.0%.[1] In a similar experiment, the purity reached 99.3%.[1] For a structurally similar compound, 1-(4-Chlorophenyl)-2-methylpropan-1-one, a typical protocol involves using a silica gel (230-400 mesh) stationary phase and a hexane/ethyl acetate gradient as the mobile phase, with expected yields of 85-95% and purity greater than 98%.[2]

G Workflow for Column Chromatography A Prepare Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude Product in Minimal Solvent B->C D Elute with Mobile Phase (e.g., n-Hexane/Dichloromethane) C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product (>99% Purity) H->I

Caption: Workflow for Column Chromatography.

Recrystallization

Protocol (Ethanol/Water System):

  • Dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol with stirring.[3]

  • To the hot solution, add hot deionized water dropwise until a persistent cloudiness is observed.[3]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.[3]

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry under vacuum.[3]

This method is expected to yield a product with a purity of >99.5%.[3]

G Workflow for Recrystallization A Dissolve Crude Solid in Minimum Hot Solvent 1 (e.g., Ethanol) B Add Hot Solvent 2 (Anti-solvent) (e.g., Water) until Turbid A->B C Add Drops of Hot Solvent 1 to Re-clarify B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Obtain Purified Crystalline Product (>99.5% Purity) H->I

Caption: Workflow for Recrystallization.

Conclusion

The choice of purification technique for this compound is dictated by the specific requirements of the synthesis.

  • Silica gel column chromatography offers the highest purity (>99.0%), making it ideal for laboratory-scale synthesis where exceptional purity is required.[1]

  • Vacuum distillation is a robust method for achieving good purity (97.6%) and is well-suited for larger-scale industrial production where high throughput is a consideration.[1]

  • Recrystallization , based on data from a similar compound, has the potential to provide very high purity (>99.5%) in a cost-effective manner, provided a suitable solvent system is identified and the crude material is a solid.[3]

For optimal results, a combination of these techniques may be employed. For instance, an initial purification by distillation could be followed by recrystallization to achieve the highest possible purity. The development of a specific purification strategy should always be guided by analytical monitoring, such as HPLC or GC, to ensure the desired product quality is met.

References

Benchmarking Synthesis Methods for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Guide to Patented Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Patented Synthesis Methods for a Key Chemical Intermediate.

This guide provides a comparative analysis of various patented synthesis methods for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a crucial intermediate in the production of pharmaceuticals and agrochemicals. Due to a notable absence of non-patent literature detailing novel synthesis routes for this specific compound, this document focuses on objectively comparing the methodologies described in publicly available patents. The information presented herein is intended to assist researchers in evaluating the trade-offs between different manufacturing processes in terms of yield, purity, and reaction conditions.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data extracted from the patent literature for different synthetic approaches to this compound. It is important to note that the reported data is based on the examples provided in the respective patents and may vary depending on experimental conditions and scale.

Synthesis Method Starting Materials Key Reagents/Conditions Reported Yield Reported Purity Reaction Time Patent Reference
Method 1: Horner-Wadsworth-Emmons Reaction α-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneBase (e.g., potassium tert-butoxide), Organic Solvent, followed by acid hydrolysisHigh (not explicitly quantified in all examples)up to 99.3%3-10 hours for hydrolysis stepUS9227900B2[1]
Method 2: Alkylation of a Ketone Precursor 1-(4-chlorophenyl)-2-cyclopropylethanoneSodium hydride, Iodomethane, Dimethylformamide~28% (based on a precursor two steps prior)~70%Not specifiedUS04973767 (cited in PrepChem)[2]
Method 3: Multi-step Synthesis via Oxime Cyclopropyl propionaldehyde, p-chloroanilineHydroxylamine hydrochloride, diazonium salt formation, acid-catalyzed reactionHigh overall yield claimedNot specified1-5 hours for the final stepCN105152886B[3]
Method 4: Multi-step Synthesis via Sulfur Ylide Not explicitly detailedSulfur ylide reagent, epoxidation, rearrangement, oxidation, condensation>90%96% (without purification)Not specifiedCN103113203A[4]

Experimental Protocols from Patent Literature

Below are the detailed experimental methodologies for the key synthesis routes as described in the patent documents.

Method 1: Horner-Wadsworth-Emmons Reaction (Based on US9227900B2)

This method involves a two-step process starting with a Horner-Wadsworth-Emmons reaction to form an alkoxy propylene derivative, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene

A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (30.7 g, 0.10 mol) and cyclopropyl methyl ketone (8.6 g, 0.10 mol) in dimethylformamide (150 mL) is cooled to approximately 10°C. Potassium tert-butoxide (28.0 g, 0.25 mol) is then added in portions over 5 hours, maintaining the internal temperature below 30°C. The reaction mixture is stirred for an additional 2 hours at 20-25°C. The solution is then poured into water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the intermediate.[1]

Step 2: Hydrolysis to this compound

The crude intermediate from the previous step is dissolved in a mixture of tetrahydrofuran (50 mL) and 10% hydrochloric acid (50 mL). The mixture is stirred at room temperature for 3 hours. After dilution with water, the product is extracted with dichloromethane. The combined organic phases are washed, dried, and evaporated to afford the final product as an oily liquid.[1]

Method 2: Alkylation of a Ketone Precursor (Based on US04973767)

This procedure describes the methylation of a ketone precursor.

Crude 1-(4-chlorophenyl)-2-cyclopropylethanone in dry dimethylformamide (150 ml) is added dropwise to a stirred suspension of hexane-washed sodium hydride (4.57 g of a 60% dispersion in oil, 114 mmol) in dry dimethylformamide (35 ml) under a nitrogen atmosphere. After 1 hour, the mixture is cooled to -30°C, and iodomethane (16.2 g, 114 mmol) in dry dimethylformamide (35 ml) is added very slowly. The reaction mixture is then poured into water and extracted with ether. The extracts are washed with brine, dried, and evaporated. The final product is purified by chromatography.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comparison of different chemical synthesis methods, from the initial selection of routes to the final analysis of the product.

G General Workflow for Comparing Chemical Synthesis Methods cluster_planning Planning & Execution cluster_analysis Analysis & Comparison start Identify Target Molecule route_a Synthesis Route A (e.g., Patent Method 1) start->route_a Select Routes route_b Synthesis Route B (e.g., Patent Method 2) start->route_b Select Routes execution_a Execute Synthesis A route_a->execution_a execution_b Execute Synthesis B route_b->execution_b workup Reaction Work-up & Purification execution_a->workup execution_b->workup analysis Product Analysis (Yield, Purity, etc.) workup->analysis comparison Comparative Data Analysis analysis->comparison conclusion Conclusion & Method Selection comparison->conclusion

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams. It is classified as toxic to aquatic life with long-lasting effects and may cause skin, eye, and respiratory irritation.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for regulatory compliance and responsible chemical management.

Immediate Safety and Disposal Protocol

All waste containing this compound, including pure substance, contaminated solutions, and rinsates, must be collected and disposed of through a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.

    • Keep it separate from strong oxidizing agents.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • CAS Number: "123989-29-7"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (environmentally hazardous, irritant)

    • The date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Store away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.[1]

Hazard Summary and Disposal Data

Parameter Information Citation
Chemical Name This compound[2]
CAS Number 123989-29-7[2]
Primary Hazard H411: Toxic to aquatic life with long lasting effects[2][3]
Other Hazards H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
GHS Pictograms Environment, Exclamation Mark[1][2]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][4]
Prohibited Disposal Methods Drain disposal, regular trash disposal.[1]
Recommended Disposal Method Collection by a licensed hazardous waste facility, likely for incineration.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generation (1-(4-Chlorophenyl)-2- cyclopropylpropan-1-one) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Labeled, Compatible Hazardous Waste Container ppe->waste_container label_info Label with Full Chemical Name, CAS#, Hazard Pictograms, and Start Date waste_container->label_info segregate Segregate from Incompatible Waste label_info->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and specific safety data for this compound. The primary experimental protocols referenced are those established by regulatory bodies such as the Environmental Protection Agency (EPA) for the classification and disposal of hazardous chemical waste. The GHS classification (H411, H315, H319, H335) is determined through standardized toxicological and ecotoxicological testing protocols.

References

A Researcher's Guide to the Safe Handling of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS No. 123989-29-7). As a compound frequently utilized in drug development and organic synthesis, a comprehensive understanding of its hazard profile is critical to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document synthesizes technical data with field-proven safety practices to offer a self-validating system for risk mitigation.

Hazard Identification and GHS Classification

A thorough risk assessment begins with a clear understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[2][3]

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below to prevent occupational exposure and environmental release.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of appropriate PPE is not merely a suggestion but a critical line of defense.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles or a Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are required to protect against splashes.[1] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes.
Skin Protection Chemical-Resistant Lab Coat and Apron: A fully buttoned, flame-retardant lab coat is the minimum requirement. For tasks involving potential splashes, a chemical-resistant apron should be worn over the lab coat.
Hand Protection Butyl Rubber or PVA Gloves: While nitrile gloves are common in laboratories, they may offer limited protection against chlorinated solvents and ketones.[4] For direct handling of this compound, Butyl rubber gloves are recommended due to their high resistance to ketones and chlorinated compounds.[5] Polyvinyl alcohol (PVA) gloves also offer excellent resistance but should not be used in aqueous solutions as water degrades them.[4] Always inspect gloves for signs of degradation before use and change them frequently. For prolonged contact, consider double-gloving.
Respiratory Protection Use in a Certified Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or vapors.[1] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[3][6]

Operational and Handling Protocols

A systematic approach to handling is crucial for preventing accidental exposure and maintaining the integrity of the compound.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After Use cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Don all required PPE as specified in the table above.

  • Aliquotting and Weighing: Conduct all weighing and transfer operations within the fume hood to contain any vapors or dust.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid splashing. Ensure that the vessel is adequately secured.

  • Post-Handling: After use, decontaminate all surfaces and glassware that have come into contact with the compound.

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.

Spill Response

The response to a spill should be swift and methodical to mitigate exposure and environmental contamination.

cluster_assess Assess cluster_minor Minor Spill (<10g) cluster_major Major Spill (>10g) spill Spill Occurs assess_size Determine Spill Size spill->assess_size minor_alert Alert Personnel in Area assess_size->minor_alert Minor major_evac Evacuate Area assess_size->major_evac Major minor_ppe Don PPE minor_alert->minor_ppe minor_contain Contain with Absorbent minor_ppe->minor_contain minor_collect Collect Waste minor_contain->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon major_alert Alert Emergency Response major_evac->major_alert major_restrict Restrict Access major_alert->major_restrict

Caption: Decision tree for responding to a chemical spill.

Minor Spill (<10g) Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite or sand.[2][7]

  • Absorption: Apply the absorbent material, working from the outside in to prevent spreading.[8]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[2]

Major Spill (>10g) Response:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team.

  • Restrict Access: Secure the area to prevent entry.

  • Provide Information: Furnish the emergency response team with the Safety Data Sheet for the compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

Due to its classification as toxic to aquatic life with long-lasting effects, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][9]

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Disposal Method: The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride.[10][11]

  • Regulatory Compliance: Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not discharge this chemical or its containers into drains or the environment.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.